molecular formula C27H25NO6 B1344010 Fmoc-DOPA(acetonide)-OH CAS No. 852288-18-7

Fmoc-DOPA(acetonide)-OH

Cat. No.: B1344010
CAS No.: 852288-18-7
M. Wt: 459.5 g/mol
InChI Key: SHZLOTJPHMTVDI-QFIPXVFZSA-N
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Description

Fmoc-DOPA(acetonide)-OH is a useful research compound. Its molecular formula is C27H25NO6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZLOTJPHMTVDI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Facile Approach to the Synthesis of Fmoc-DOPA(acetonide)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of peptide synthesis and drug development, the site-specific incorporation of 3,4-dihydroxyphenylalanine (DOPA) into peptides is of significant interest due to DOPA's roles in bioadhesion and neurological processes. This guide provides a detailed technical overview of a robust and efficient protocol for the synthesis of Fmoc-DOPA(acetonide)-OH, a key building block for the solid-phase peptide synthesis (SPPS) of DOPA-containing peptides. The acetonide protecting group for the catechol moiety is particularly advantageous due to its stability and compatibility with the Fmoc SPPS strategy.[1]

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with commercially available L-DOPA. The workflow involves the strategic protection of the amino and carboxyl groups, followed by the protection of the catechol side chain, and concluding with deprotection and final Fmoc group installation.

Synthesis_Workflow cluster_protection Initial Protection cluster_acetonide Catechol Protection cluster_deprotection_fmoc Deprotection & Fmoc Installation LDOPA L-DOPA Phth_DOPA_OH Phth-DOPA-OH LDOPA->Phth_DOPA_OH Phthalic Anhydride (B1165640), Et3N Phth_DOPA_OMe Phth-DOPA-OMe Phth_DOPA_OH->Phth_DOPA_OMe SOCl2, MeOH Phth_DOPA_acetonide_OMe Phth-DOPA(acetonide)-OMe Phth_DOPA_OMe->Phth_DOPA_acetonide_OMe DMP, TsOH, Toluene H_DOPA_acetonide_OH H-DOPA(acetonide)-OH Phth_DOPA_acetonide_OMe->H_DOPA_acetonide_OH 1. Hydrazine (B178648) 2. LiOH Fmoc_DOPA_acetonide_OH This compound H_DOPA_acetonide_OH->Fmoc_DOPA_acetonide_OH Fmoc-OSu, NaHCO3

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the efficiency of the protocol.

StepProductStarting MaterialYield (%)
1. Amino Group ProtectionPhth-DOPA-OHL-DOPA95
2. Carboxyl Group ProtectionPhth-DOPA-OMePhth-DOPA-OH98
3. Catechol Group ProtectionPhth-DOPA(acetonide)-OMePhth-DOPA-OMe96
4. Amino & Carboxyl Group DeprotectionH-DOPA(acetonide)-OHPhth-DOPA(acetonide)-OMe85
5. Fmoc Group InstallationThis compoundH-DOPA(acetonide)-OH92
Overall Yield This compound L-DOPA ~70

Detailed Experimental Protocols

The following protocols are adapted from a facile and proven synthetic route.[1]

Step 1: Synthesis of N-Phthaloyl-3,4-dihydroxyphenylalanine (Phth-DOPA-OH)
  • Suspend L-DOPA (1.0 eq) and phthalic anhydride (1.1 eq) in anhydrous pyridine.

  • Heat the mixture at 110-120 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield Phth-DOPA-OH as a white solid.

Step 2: Synthesis of N-Phthaloyl-3,4-dihydroxyphenylalanine methyl ester (Phth-DOPA-OMe)
  • Suspend Phth-DOPA-OH (1.0 eq) in methanol.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Phth-DOPA-OMe.

Step 3: Synthesis of N-Phthaloyl-3,4-dihydroxyphenylalanine (acetonide) methyl ester (Phth-DOPA(acetonide)-OMe)
  • Dissolve Phth-DOPA-OMe (1.0 eq) in toluene.

  • Add 2,2-dimethoxypropane (B42991) (DMP) (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 eq).

  • Reflux the mixture for 4 hours with a Dean-Stark trap to remove methanol.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain Phth-DOPA(acetonide)-OMe.

Step 4: Synthesis of 3,4-dihydroxyphenylalanine (acetonide) (H-DOPA(acetonide)-OH)
  • Dissolve Phth-DOPA(acetonide)-OMe (1.0 eq) in a mixture of ethanol (B145695) and hydrazine hydrate (B1144303) (4.0 eq).

  • Reflux the mixture for 4 hours.

  • After cooling, filter the precipitate (phthalhydrazide).

  • Concentrate the filtrate, then add aqueous lithium hydroxide (B78521) (LiOH) (2.0 eq).

  • Stir the mixture at room temperature for 2 hours to saponify the methyl ester.

  • Neutralize the solution with acetic acid and concentrate under reduced pressure to yield the crude H-DOPA(acetonide)-OH.

Step 5: Synthesis of this compound
  • Dissolve the crude H-DOPA(acetonide)-OH (1.0 eq) in a mixture of 10% aqueous sodium bicarbonate and acetone (B3395972).

  • Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.1 eq) in acetone dropwise at 0 °C.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the acetone under reduced pressure and wash the aqueous layer with ether.

  • Acidify the aqueous layer with 1 N HCl to precipitate the product.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by silica gel chromatography to yield this compound as a white solid.

The optical purity of the synthesized this compound can be confirmed by chiral HPLC analysis, which has shown that the L-DOPA retains its chirality throughout this synthesis process.[1] This synthesized building block is ready for use in standard Fmoc-based solid-phase peptide synthesis protocols.[2][3]

References

Fmoc-DOPA(acetonide)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-DOPA(acetonide)-OH, a key building block for the incorporation of L-3,4-dihydroxyphenylalanine (DOPA) in solid-phase peptide synthesis (SPPS). This document is intended to serve as a valuable resource for professionals in peptide chemistry and drug development.

Core Chemical Properties

This compound is a derivative of the amino acid L-DOPA in which the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the catechol side chain is protected by an acetonide group. This dual protection strategy allows for its direct use in standard Fmoc-based solid-phase peptide synthesis.[1] The acetonide protecting group is stable under the basic conditions required for Fmoc group removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) cocktails, to reveal the free catechol.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 852288-18-7[2][4]
Molecular Formula C₂₇H₂₅NO₆
Molecular Weight 459.49 g/mol [2]
Appearance White to slight yellow or beige powder[2]
Purity (HPLC) ≥97.0% (a/a)
Purity (TLC) ≥98%[2]
Enantiomeric Purity ≥99.0% (L-isomer)[2]
Melting Point Not available[5]
Storage Temperature 15-25°C[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the verification of the identity and purity of this compound.

Technique Data
¹H NMR (500 MHz, CDCl₃): δ 11.15 (br, 1H), 7.81-7.28 (m, 8H), 6.71-6.54 (m, 3H), 5.41 (d, 1H), 4.72 (m, 1H), 4.52-4.24 (m, 3H), 3.18-3.06 (m, 2H), 1.67 (s, 6H).
¹³C NMR (125 MHz, CDCl₃): δ 176.5, 156.1, 147.8, 146.8, 143.92, 143.81, 141.4 (2C), 128.6, 127.9 (2C), 127.3 (2C), 125.28, 125.22, 122.1, 119.9 (2C), 118.2, 109.6, 108.4, 67.3, 54.9, 47.2, 37.6, 26.0 (2C).
ESI-MS MH⁺, Calculated: 460.18, Found: 459.85.
Infrared (IR) Passes test.

Experimental Protocols

Synthesis of this compound

A reported facile synthesis of this compound involves a multi-step process starting from L-DOPA.[1] The key steps are outlined below to protect the functional groups sequentially.

Synthesis_Workflow LDOPA L-DOPA Phth_DOPA_OH Phth-DOPA-OH LDOPA->Phth_DOPA_OH N-carbethoxyphthalimide Phth_DOPA_OMe Phth-DOPA-OMe Phth_DOPA_OH->Phth_DOPA_OMe SOCl₂ / MeOH Phth_DOPA_acetonide_OMe Phth-DOPA(acetonide)-OMe Phth_DOPA_OMe->Phth_DOPA_acetonide_OMe 2,2-DMP, TsOH H_DOPA_acetonide_OH H-DOPA(acetonide)-OH Phth_DOPA_acetonide_OMe->H_DOPA_acetonide_OH 1. Hydrazine 2. LiOH Fmoc_DOPA_acetonide_OH This compound H_DOPA_acetonide_OH->Fmoc_DOPA_acetonide_OH Fmoc-OSu, Na₂CO₃

Caption: Synthetic pathway for this compound.

Detailed Methodology:

  • Amino Group Protection: L-DOPA is reacted with N-carbethoxyphthalimide to protect the amino group as a phthaloyl (Phth) group.[6]

  • Carboxyl Group Protection: The carboxylic acid of Phth-DOPA-OH is esterified, for example, using thionyl chloride in methanol, to yield the methyl ester.[1]

  • Catechol Protection: The catechol group of Phth-DOPA-OMe is protected by reacting it with 2,2-dimethoxypropane (B42991) (DMP) in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) to form the acetonide.[1]

  • Deprotection of Amino and Carboxyl Groups: The phthaloyl group is removed using hydrazine, and the methyl ester is saponified with a base like lithium hydroxide (B78521) (LiOH) to give H-DOPA(acetonide)-OH.[1]

  • Fmoc Group Installation: The free amino group of H-DOPA(acetonide)-OH is then reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a weak base such as sodium carbonate to yield the final product, this compound.[1]

Incorporation into Peptides using Fmoc SPPS

This compound can be incorporated into a growing peptide chain using standard Fmoc solid-phase peptide synthesis protocols.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling: This compound + Coupling Reagents Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Next Cycle End Resin-Bound Peptide (with incorporated DOPA(acetonide)) Washing2->End Start Resin-Bound Peptide (with N-terminal Fmoc) Start->Deprotection

Caption: Workflow for SPPS incorporation.

Detailed Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide, Wang) with the N-terminus of the growing peptide chain protected with an Fmoc group.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 10-20 minutes to remove the Fmoc group, exposing the free amine.[7]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Pre-activate this compound (e.g., 2-4 equivalents relative to resin loading) with a suitable coupling reagent such as HCTU (3.8 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[8]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a qualitative test such as the ninhydrin (B49086) test.[1]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Deprotection of the Acetonide Group

The acetonide protecting group is typically removed during the final cleavage of the peptide from the resin.

Deprotection_Workflow Peptide_Resin Peptide-Resin with DOPA(acetonide) Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) Peptide_Resin->Cleavage Free_Peptide Free Peptide with DOPA Cleavage->Free_Peptide

Caption: Final cleavage and acetonide deprotection.

Detailed Methodology:

  • Resin Preparation: After the synthesis is complete, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail containing trifluoroacetic acid (TFA). A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[1] TIS and water act as scavengers to prevent side reactions.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides essential technical information for the effective use of this compound in peptide research and development. For further details, consulting the cited literature is recommended.

References

An In-depth Technical Guide to Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-DOPA(acetonide)-OH (CAS Number: 852288-18-7), a crucial building block for the synthesis of peptides containing the non-proteinogenic amino acid L-3,4-dihydroxyphenylalanine (DOPA). This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines its application in solid-phase peptide synthesis (SPPS), and presents key experimental workflows in a clear, visual format.

Core Compound Properties

This compound, also known as Fmoc-3,4-dihydroxy-L-phenylalanine, acetonide protected, is a derivative of L-DOPA where the catechol side chain is protected by an acetonide group and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This dual protection strategy makes it highly suitable for Fmoc-based solid-phase peptide synthesis, preventing unwanted side reactions of the reactive catechol moiety.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 852288-18-7[1][3][4]
Molecular Formula C₂₇H₂₅NO₆[1][3][4]
Molecular Weight 459.49 g/mol [4][5]
Appearance White to slight yellow or beige powder[1]
Purity (HPLC) ≥ 97.0% to ≥ 98%[1][6]
Enantiomeric Purity ≥ 99.0%
Optical Rotation [a]²⁰D = -26 ± 3° (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C or 15-25 °C[1][5]
Solubility Soluble in DMF[1]

Synthesis of this compound

A facile and efficient synthesis for this compound has been reported, which ensures the retention of its chiral integrity.[2] The overall process involves the protection of the amino and carboxyl groups of L-DOPA, followed by the acetonide protection of the catechol, and finally, deprotection and Fmoc group introduction.[2]

Experimental Protocol: Synthesis of this compound [2]

This protocol is based on the method described by Waite, J. H., & Papov, V. V. (2011).

Step 1: Protection of L-DOPA

  • Protect the amino group of L-DOPA with a phthaloyl group.

  • Protect the carboxyl group as a methyl ester.

Step 2: Acetonide Protection of the Catechol

  • Dissolve the doubly protected L-DOPA derivative in a suitable solvent.

  • Add 2,2-dimethoxypropane (B42991) (DMP) and a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Reflux the mixture to drive the formation of the acetonide ring across the catechol hydroxyls.

Step 3: Deprotection of Amino and Carboxyl Groups

  • Remove the phthaloyl and methyl ester protecting groups to yield H-DOPA(acetonide)-OH.

Step 4: Fmoc Group Introduction

  • Dissolve the H-DOPA(acetonide)-OH intermediate in a mixture of THF and water (3:1).

  • Perform alkaline hydrolysis using lithium hydroxide.

  • Neutralize the solution to a pH of 7-8 with 1N HCl.

  • Add sodium carbonate (2 equivalents) and Fmoc-OSu (1 equivalent).

  • Stir the reaction mixture to allow for the formation of this compound.

Step 5: Purification

  • Purify the final product using silica-gel flash chromatography with a solvent system of DCM/EtOAc/MeOH. A 74% yield over the two final steps has been reported.[2]

Step 6: Quality Control

  • Confirm the identity of the product using standard analytical techniques (e.g., NMR, MS).

  • Determine the optical purity by chiral HPLC analysis after cleaving the Fmoc and acetonide groups to yield free DOPA.[2]

Synthesis Workflow

Synthesis_Workflow LDOPA L-DOPA ProtectedDOPA Phthaloyl & Methyl Ester Protected DOPA LDOPA->ProtectedDOPA Protection AcetonideProtected Acetonide, Phthaloyl, & Methyl Ester Protected DOPA ProtectedDOPA->AcetonideProtected Acetonide Formation (DMP, TsOH) HDOPA_acetonide H-DOPA(acetonide)-OH AcetonideProtected->HDOPA_acetonide Deprotection FmocDOPA_acetonide This compound HDOPA_acetonide->FmocDOPA_acetonide Fmoc-OSu, Na2CO3 PurifiedProduct Purified This compound FmocDOPA_acetonide->PurifiedProduct Flash Chromatography

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for the incorporation of DOPA residues into synthetic peptides via the Fmoc/tBu solid-phase synthesis strategy.[2][3] DOPA-containing peptides are of significant interest in biomaterials and medicine due to their adhesive properties and role in biological processes.[2]

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support (e.g., 2-chlorotrityl chloride resin).[2]

Step 1: Resin Preparation

  • Swell the resin in a suitable solvent like Dichloromethane (DCM).

  • If starting a new peptide, attach the first Fmoc-protected amino acid to the resin.

Step 2: Fmoc Deprotection

  • Treat the resin-bound peptide with a 20-25% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Wash the resin thoroughly with DMF and DCM.

Step 3: Coupling of this compound

  • Activate this compound using a standard coupling reagent (e.g., HBTU, TBTU, DIC/HOBt) in DMF.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

  • Wash the resin to remove excess reagents.

Step 4: Chain Elongation

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Step 5: Cleavage and Side-Chain Deprotection

  • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[2] This mixture simultaneously cleaves the peptide from the resin and removes the acetonide protecting group from the DOPA side chain, along with other acid-labile side-chain protecting groups.[3]

Step 6: Peptide Precipitation and Purification

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-SPPS Workflow for DOPA-containing Peptides

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeat n times) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Washing1 Wash Fmoc_Deprotection->Washing1 Coupling Coupling of This compound (or other aa) Washing1->Coupling Washing2 Wash Coupling->Washing2 Washing2->Fmoc_Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing2->Cleavage Final cycle Start Resin-bound Peptide (Fmoc-AA-Resin) Start->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide DOPA-containing Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Applications and Significance

The acetonide protection of the DOPA catechol is advantageous as it is stable to the basic conditions required for Fmoc group removal during SPPS.[2] This stability, combined with its straightforward removal under acidic cleavage conditions, makes this compound a valuable tool for:

  • Biomaterials Science: Synthesizing peptides inspired by marine adhesive proteins for applications in medical adhesives and underwater coatings.[2]

  • Drug Development: Creating bioactive peptides where DOPA's unique properties, such as its potential for cross-linking or acting as a precursor to dopamine, are desired.[1][4]

  • Cosmetic Formulations: Exploring the antioxidant properties of DOPA-containing peptides for skin health and anti-aging products.[1]

References

Fmoc-DOPA(acetonide)-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,2-dimethylbenzo[d][1][2]dioxol-5-yl)propanoic acid, commonly known as Fmoc-DOPA(acetonide)-OH. It is a critical building block for the synthesis of peptides containing 3,4-dihydroxyphenylalanine (DOPA) using Fmoc solid-phase peptide synthesis (SPPS).[1][3] The acetonide group provides robust protection for the reactive catechol side chain of DOPA, which is compatible with standard Fmoc-SPPS conditions and can be readily removed during the final cleavage from the resin with aqueous trifluoroacetic acid (TFA) mixtures.[1][4]

Core Properties and Specifications

This compound is a white to beige powder used in peptide synthesis.[4][5] Its key properties are summarized below.

PropertyValueReference
CAS Number 852288-18-7[2][6][7]
Molecular Formula C₂₇H₂₅NO₆[6][7]
Molecular Weight 459.49 g/mol [4][6]
Appearance White to slight yellow to beige powder[5]
Assay (HPLC) ≥97.0%[4]
Purity (TLC) ≥98%[5]
Enantiomeric Purity ≥99.0%[5]
Storage Temperature 15-25°C[4]

Chemical Structure

The structure of this compound consists of the L-DOPA core, where the catechol hydroxyl groups are protected as a cyclic acetal (B89532) (acetonide). The alpha-amino group is protected by the base-labile Fmoc group, making it suitable for iterative peptide synthesis.

G start L-DOPA step1 Protect Amino (Phth) & Carboxyl (OMe) start->step1 intermediate1 Phth-DOPA-OMe step1->intermediate1 step2 Acetonide Protection (DMP, TsOH) intermediate1->step2 intermediate2 Phth-DOPA(acetonide)-OMe step2->intermediate2 step3 Deprotection (Hydrazine, LiOH) intermediate2->step3 intermediate3 H-DOPA(acetonide)-OH step3->intermediate3 step4 Fmoc Protection (Fmoc-OSu) intermediate3->step4 product This compound step4->product G Fmoc-SPPS Cycle for this compound Incorporation start Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection Free N-terminus wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Activate this compound (e.g., BOP/HOBt/DIPEA) Add to resin wash1->coupling wash2 Wash (DMF) coupling->wash2 Peptide bond formed end Resin-Bound Peptide (DOPA(acetonide) added, N-terminus Fmoc-protected) wash2->end cycle Repeat for next amino acid end->cycle cycle->deprotection Elongate chain

References

Fmoc-DOPA(acetonide)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-DOPA(acetonide)-OH, a key building block for the synthesis of peptides containing 3,4-dihydroxyphenylalanine (DOPA). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, experimental protocols for its use in solid-phase peptide synthesis, and insights into the biological significance of DOPA-containing peptides.

Core Compound Data

This compound is a protected amino acid derivative essential for the incorporation of DOPA residues into synthetic peptides using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. The acetonide protection of the catechol side chain prevents unwanted side reactions during synthesis and is readily removed during the final cleavage step.

PropertyValueCitations
Molecular Weight 459.49 g/mol [1][2]
Molecular Formula C₂₇H₂₅NO₆[1][2]
CAS Number 852288-18-7[1][2]
Appearance White to slightly yellow/beige powder[1]
Application Fmoc Solid-Phase Peptide Synthesis[1][3]
Purity ≥ 98% (TLC), ≥ 97.0% (HPLC)[1]
Enantiomeric Purity ≥ 99.0%[1]
Storage Temperature 15-25°C[1]

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following section details a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Resin Preparation and Swelling
  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

  • Place the resin in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for at least 1-2 hours at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling

This step describes the coupling of the subsequent amino acid, which can be this compound or another Fmoc-protected amino acid.

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling reagent such as HCTU (2.9-4.5 equivalents) or a mixture of BOP/HOBt (3 equivalents each) in a minimal amount of DMF.

  • Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric method such as the Kaiser test. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. For peptides containing this compound, a cleavage mixture containing trifluoroacetic acid (TFA) and water is essential for the deprotection of the DOPA side chain. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to prevent side reactions.

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Biological Context

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow of Fmoc-SPPS and a relevant biological signaling pathway involving DOPA-containing proteins.

Fmoc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeat n times) cluster_Final_Steps Final Steps Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide End: Purified Peptide Purification->Final_Peptide

Caption: Experimental workflow for Fmoc solid-phase peptide synthesis (SPPS).

DOPA-containing proteins, such as mussel foot proteins (MFPs), have been shown to possess significant biological activity, including antioxidant and cytoprotective effects. Research has indicated that MFPs can activate key cell signaling pathways, such as the PI3K/Akt and Nrf2/HO-1 pathways, to protect cells from oxidative stress.[4]

Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Nrf2_HO1 Nrf2/HO-1 Pathway MFP Mussel Foot Protein (DOPA-rich) PI3K PI3K MFP->PI3K Nrf2 Nrf2 MFP->Nrf2 ROS Oxidative Stress (e.g., H₂O₂) Cell_Protection Cell Protection & Antioxidant Defense ROS->Cell_Protection inhibits Akt Akt PI3K->Akt activates Akt->Cell_Protection ARE Antioxidant Response Element Nrf2->ARE binds HO1 HO-1 HO1->Cell_Protection ARE->HO1 upregulates

Caption: Activation of PI3K/Akt and Nrf2/HO-1 signaling pathways by DOPA-rich proteins.

Conclusion

This compound is an indispensable reagent for the synthesis of DOPA-containing peptides. Its use in Fmoc-SPPS allows for the controlled incorporation of this versatile amino acid, opening avenues for research into novel bioadhesives, drug delivery systems, and therapeutics that leverage the unique properties of DOPA. The provided protocols and diagrams serve as a foundational guide for researchers embarking on the synthesis and application of these promising biomolecules.

References

Acetonide Protection of the DOPA Catechol Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-DOPA (L-3,4-dihydroxyphenylalanine) is a cornerstone in the treatment of Parkinson's disease, acting as a precursor to the neurotransmitter dopamine.[1][2][3] Its chemical structure, featuring a reactive catechol group, presents significant challenges during the synthesis of L-DOPA derivatives and DOPA-containing peptides.[4][5] Unprotected catechol moieties are susceptible to oxidation and can undergo unwanted side reactions. Therefore, effective protection of the catechol group is paramount for successful chemical manipulation.

This technical guide provides an in-depth overview of the acetonide protection of the DOPA catechol group, a widely used strategy due to the stability of the resulting protected compound and the mild deprotection conditions. We will delve into the synthetic strategies, experimental protocols, and potential pitfalls, presenting quantitative data in structured tables and visualizing key processes with diagrams.

The Challenge: The Pictet-Spengler Reaction

Direct acetonide protection of the DOPA catechol in the presence of an acid catalyst and acetone (B3395972) or its ketal is often hampered by a significant side reaction known as the Pictet-Spengler condensation.[5][6] This reaction leads to the formation of a tetrahydroisoquinoline derivative, a stable byproduct that is difficult to convert to the desired acetonide-protected DOPA.[5] This side reaction significantly reduces the yield of the target molecule and complicates the purification process.

To circumvent this issue, a multi-step approach is necessary, involving the protection of the amino and carboxyl groups of L-DOPA prior to the acetonide protection of the catechol.[4]

Pictet_Spengler cluster_0 Direct Acetonide Protection Attempt L-DOPA L-DOPA Acetone_Acid Acetone / Acid Catalyst L-DOPA->Acetone_Acid Reaction Desired_Product Acetonide-Protected DOPA Acetone_Acid->Desired_Product Desired Path (Low Yield) Side_Product Tetrahydroisoquinoline (Pictet-Spengler Product) Acetone_Acid->Side_Product Dominant Path

Caption: The competing Pictet-Spengler reaction during direct acetonide protection of L-DOPA.

A Robust Strategy: Stepwise Protection

A reliable method to achieve acetonide protection of the DOPA catechol involves a three-stage process:

  • Protection of the Amino and Carboxyl Groups: The amino and carboxyl groups of L-DOPA are first protected to prevent their interference in subsequent steps. Common protecting groups include phthaloyl (Phth) for the amino group and a methyl ester for the carboxyl group.[4]

  • Acetonide Protection of the Catechol: With the amino and carboxyl groups masked, the catechol moiety can be efficiently protected using 2,2-dimethoxypropane (B42991) (DMP) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH).[4][6]

  • Deprotection of the Amino and Carboxyl Groups (Optional): If the final product requires free amino and carboxyl groups, these protecting groups can be selectively removed. For instance, the phthaloyl group can be cleaved with hydrazine (B178648), and the methyl ester can be hydrolyzed.[4]

DOPA_Protection_Workflow L_DOPA L-DOPA Protect_Amine_Carboxyl Protect Amino & Carboxyl Groups (e.g., Phthaloyl & Methyl Ester) L_DOPA->Protect_Amine_Carboxyl Protected_DOPA Phth-DOPA-OMe Protect_Amine_Carboxyl->Protected_DOPA Protect_Catechol Acetonide Protection of Catechol (2,2-Dimethoxypropane, TsOH) Protected_DOPA->Protect_Catechol Fully_Protected_DOPA Phth-DOPA(acetonide)-OMe Protect_Catechol->Fully_Protected_DOPA Deprotect_Amine Deprotect Amino Group (e.g., Hydrazine) Fully_Protected_DOPA->Deprotect_Amine Amine_Deprotected H-DOPA(acetonide)-OMe Deprotect_Amine->Amine_Deprotected Deprotect_Carboxyl Deprotect Carboxyl Group (e.g., LiOH) Amine_Deprotected->Deprotect_Carboxyl Final_Product H-DOPA(acetonide)-OH Deprotect_Carboxyl->Final_Product

Caption: A general workflow for the successful acetonide protection of the L-DOPA catechol group.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key steps in the acetonide protection of L-DOPA, based on published literature.

Table 1: Protection of L-DOPA Amino and Carboxyl Groups

StepStarting MaterialReagentsSolventYieldReference
Amino ProtectionL-DOPAN-Carbethoxyphthalimide, Borax (B76245), Na₂CO₃Water~92% (for two steps)[4]
Carboxyl ProtectionPhth-DOPA-OHSOCl₂/MeOHMethanol (B129727)~92% (for two steps)[4]

Table 2: Acetonide Protection of the Catechol Group

Starting MaterialReagentsSolventCatalystReaction TimeYieldReference
Phth-DOPA-OMe2,2-Dimethoxypropane (DMP)Benzenep-Toluenesulfonic acid (TsOH)Reflux83%[4]
N-Tfa-dopamine2,2-Dimethoxypropane (DMP)Benzenep-Toluenesulfonic acid (TsOH)1.5 h~89%[6]

Table 3: Deprotection of Protecting Groups

StepStarting MaterialReagentsSolventYieldReference
Phthaloyl DeprotectionPhth-DOPA(acetonide)-OMeHydrazine (H₂NNH₂)DCM/MeOH56%[4]
Methyl Ester DeprotectionH-DOPA(acetonide)-OMeLithium hydroxide (B78521) (LiOH)THF/H₂ONot specified[4]
Acetonide DeprotectionFmoc-DOPA(acetonide)-OH containing peptideTFA/TIS/H₂O (95:2.5:2.5)-Complete[4][7][8][9]

Experimental Protocols

The following are detailed experimental protocols for the key reactions involved in the acetonide protection of L-DOPA.

Protocol 1: Synthesis of Phth-DOPA-OMe[4]
  • Amino Group Protection:

    • Dissolve L-DOPA in a borax buffer.

    • Adjust the pH of the solution to 9.5 with sodium carbonate.

    • Add N-carbethoxyphthalimide and stir the mixture overnight to yield Phth-DOPA-OH.

  • Carboxyl Group Protection:

    • React the crude Phth-DOPA-OH with thionyl chloride (SOCl₂) in methanol to produce Phth-DOPA-OMe.

    • The combined yield for these two steps is approximately 92%.

Protocol 2: Acetonide Protection of Phth-DOPA-OMe[4]
  • Reflux a solution of Phth-DOPA-OMe and 2,2-dimethoxypropane (DMP) in anhydrous benzene.

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH) (4.5 mol%).

  • Continuously remove the methanol byproduct to drive the reaction to completion.

  • The reaction typically yields approximately 83% of Phth-DOPA(acetonide)-OMe.

Protocol 3: Deprotection of the Phthaloyl Group[4]
  • Dissolve Phth-DOPA(acetonide)-OMe in a 1:1 mixture of dichloromethane (B109758) (DCM) and methanol.

  • Cool the solution to 2°C.

  • Add hydrazine (H₂NNH₂) to the solution to cleave the phthaloyl group.

  • This step yields H-DOPA(acetonide)-OMe in approximately 56% yield.

Protocol 4: Deprotection of the Acetonide Group[4][7][8][9]
  • Treat the acetonide-protected compound with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • A common mixture is TFA/TIS/H₂O in a ratio of 95:2.5:2.5.

  • This procedure results in the complete removal of the acetonide protecting group.

Application in Peptide Synthesis

Acetonide-protected DOPA derivatives, such as this compound, are valuable building blocks in solid-phase peptide synthesis (SPPS).[4][10] The acetonide group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and can be removed simultaneously with other acid-labile protecting groups during the final cleavage from the solid support.[4]

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Solid Support (Resin) Fmoc_AA_Coupling Couple Fmoc-Amino Acid Resin->Fmoc_AA_Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_AA_Coupling->Fmoc_Deprotection Wash Wash Fmoc_Deprotection->Wash Couple_DOPA Couple this compound Wash->Couple_DOPA Repeat for each amino acid Final_Cleavage Final Cleavage from Resin & Deprotection (TFA cocktail) Couple_DOPA->Final_Cleavage Peptide DOPA-containing Peptide Final_Cleavage->Peptide

Caption: Incorporation of acetonide-protected DOPA into peptides via Fmoc-SPPS.

Conclusion

The acetonide protection of the DOPA catechol group is a critical enabling strategy for the synthesis of complex DOPA derivatives and peptides. While direct protection is challenging due to the competing Pictet-Spengler reaction, a stepwise approach involving the initial protection of the amino and carboxyl groups provides a reliable and high-yielding route to the desired acetonide-protected intermediate. The stability of the acetonide group to a range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for researchers, scientists, and drug development professionals working with this important amino acid.

References

The Pivotal Role of DOPA in Protein Structure and Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxyphenylalanine (DOPA) is a unique, redox-active amino acid that plays a critical role in the structure and function of a diverse range of proteins. Arising from the post-translational modification of tyrosine residues or, in some instances, through direct translational incorporation, DOPA imparts remarkable properties to proteins, most notably in the realm of bio-adhesion.[1] The versatile chemistry of its catechol side chain, capable of engaging in hydrogen bonding, metal chelation, and covalent cross-linking, makes DOPA a focal point of research in materials science, biomechanics, and medicine. This technical guide provides a comprehensive overview of the multifaceted roles of DOPA in protein biology, with a focus on its impact on protein structure, function, and its implications for technological and therapeutic applications.

The Genesis of Protein-Bound DOPA

DOPA can be incorporated into proteins through several mechanisms:

  • Enzymatic Conversion of Tyrosine: The most common pathway for DOPA formation in proteins is the enzymatic hydroxylation of tyrosine residues. This conversion is primarily catalyzed by tyrosinase, a copper-containing enzyme that oxidizes tyrosine to DOPA and further to dopaquinone.[2][3] This process is fundamental to the production of melanin (B1238610) and is harnessed by various organisms, most notably marine mussels, to create adhesive proteins.[4]

  • Hydroxyl Radical-Mediated Formation: Tyrosine residues in proteins are susceptible to attack by hydroxyl radicals, one of the most reactive oxygen species. This interaction can lead to the formation of DOPA, making protein-bound DOPA a significant product of oxidative damage to proteins.[5]

  • Translational Incorporation: Although less common, L-DOPA can be mistakenly incorporated into proteins in place of tyrosine during protein synthesis.[6] This has been observed in vitro and is a subject of investigation in the context of L-DOPA therapy for Parkinson's disease, where it may lead to protein misfolding and aggregation.[6][7]

Impact of DOPA on Protein Structure

The presence of DOPA residues can significantly influence the local and global structure of proteins. The catechol side chain of DOPA is capable of forming strong interactions that can stabilize protein conformations or drive the formation of higher-order structures.

One of the most well-studied examples is the role of DOPA in the structural integrity of mussel byssal threads. DOPA residues can form coordination complexes with metal ions, particularly iron (Fe³⁺), which act as cross-links, reinforcing the protein matrix and contributing to the remarkable toughness and elasticity of these biological materials.[8][9]

However, the introduction of DOPA is not without potential drawbacks. The translational incorporation of L-DOPA in place of tyrosine has been shown to induce protein misfolding and promote aggregation.[6] This is a critical consideration in the long-term treatment of Parkinson's disease with L-DOPA, as the accumulation of DOPA-containing proteins could potentially contribute to cellular toxicity.[6][7]

Functional Consequences of DOPA Incorporation

The functional roles of DOPA in proteins are largely dictated by the versatile chemistry of its catechol moiety. These functions can be broadly categorized into adhesion and cohesion, redox activity, and potential roles in cellular signaling.

Adhesion and Cohesion: The Mussel Adhesive Paradigm

Marine mussels are renowned for their ability to adhere to a wide range of surfaces in turbulent aquatic environments. This remarkable feat is mediated by mussel foot proteins (mfps), which are rich in DOPA.[10][11] The role of DOPA in mussel adhesion is twofold:

  • Adhesion: The catechol group of DOPA can form strong, yet reversible, non-covalent interactions with both organic and inorganic surfaces.[12] These interactions include hydrogen bonds and coordination bonds with metal oxides.[12] The ability of DOPA to engage in multiple binding modes allows mussels to adhere to a diverse array of substrates.[8]

  • Cohesion: The cohesive strength of the mussel adhesive plaque is largely due to the cross-linking of mfps. This is achieved through the oxidation of DOPA to dopaquinone, a highly reactive intermediate. Dopaquinone can then form covalent bonds with other amino acid residues, such as cysteine and lysine, or with other DOPA residues to form di-DOPA cross-links.[13][14] This process effectively "cures" the adhesive, providing it with the necessary mechanical strength and water resistance.

The redox state of DOPA is therefore a critical determinant of its function, with the reduced form being primarily responsible for adhesion and the oxidized form driving cohesion.[10]

Redox Activity and Oxidative Stress

Protein-bound DOPA is a redox-active species that can participate in electron transfer reactions. It is a major reductant formed during hydroxyl radical damage to proteins and can reduce metal ions such as iron and copper.[5] This property has a dual nature. On one hand, the reducing capacity of protein-bound DOPA may play a role in replenishing reduced transition metal ions involved in essential biological processes.[5] On the other hand, the redox cycling of DOPA between its catechol and quinone forms can generate reactive oxygen species, potentially leading to oxidative damage to other biomolecules, including DNA.[15]

Elevated levels of protein-bound DOPA have been observed in several pathologies associated with oxidative stress, such as atherosclerosis and cataract formation.[15] This suggests that protein-bound DOPA may serve as a biomarker for oxidative damage.

Role in Cellular Signaling

The role of protein-bound DOPA in cellular signaling is an emerging area of research. There is evidence to suggest that protein-bound DOPA, as a product of oxidative stress, may act as a signal to trigger antioxidant defense mechanisms.[16] One proposed mechanism involves the activation of the transcription factor NF-κB.[16] Dopamine (B1211576), a metabolite of DOPA, has been shown to activate NF-κB in primary human macrophages.[17][18] While the direct link between protein-bound DOPA and NF-κB activation requires further investigation, it presents an intriguing possibility for how cells sense and respond to oxidative damage.

Quantitative Data on DOPA in Proteins

The following tables summarize key quantitative data related to the DOPA content in mussel foot proteins and the mechanical properties associated with DOPA-mediated interactions.

Mussel Foot ProteinDOPA Content (mol%)Source OrganismReference
mfp-1~15-19.2Mytilus edulis, Mytilus californianus[5][19]
mfp-3~15-20Mytilus edulis[5][10][19]
mfp-5~25.5-30Mytilus californianus[5][10][13]
mfp-6<5Mytilus californianus[19]

Table 1: DOPA Content in Various Mussel Foot Proteins. The DOPA content varies significantly among different mussel foot proteins, which correlates with their specific functions in the adhesive plaque.

InteractionAdhesion Force (pN)TechniqueReference
Single DOPA - Rutile TiO₂ Surface40 - 800AFM-based single-molecule force spectroscopy[8]
Polydopamine - Oxide Surface200 - 800 (up to 1000)Single-molecule force spectroscopy[2]
DOPA - C₆H₅-terminated surfaceStrongest adhesionChemical Force Microscopy[1]
DOPA - OH-terminated surfaceWeakest adhesionChemical Force Microscopy[1]

Table 2: Adhesion Forces of DOPA-Mediated Interactions. The adhesion force of a single DOPA molecule can be substantial and is highly dependent on the nature of the interacting surface.

MaterialYoung's Modulus (kPa)Cross-linking AgentReference
Gelatin Hydrogel (control)4.77 ± 0.73-[20]
Gelatin Hydrogel (MGO cross-linked)~9.35Methylglyoxal[20]
Fe³⁺-crosslinked Hydrogelup to 100Fe³⁺[21]

Table 3: Mechanical Properties of DOPA-Crosslinked Hydrogels. Cross-linking via DOPA or DOPA-metal ion complexes significantly enhances the mechanical stiffness of hydrogels.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study DOPA in proteins.

Quantification of Protein-Bound DOPA by HPLC

Objective: To determine the concentration of DOPA in protein hydrolysates.

Methodology:

  • Protein Hydrolysis: Proteins are hydrolyzed to their constituent amino acids, typically by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).

  • Chromatographic Separation: The amino acid mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

    • Detection: DOPA can be detected by its native fluorescence or more sensitively by electrochemical detection.

  • Quantification: The concentration of DOPA is determined by comparing the peak area to that of a known standard.

In Vitro Formation of DOPA in Proteins using Tyrosinase

Objective: To enzymatically convert tyrosine residues in a protein to DOPA for subsequent studies.

Methodology:

  • Reaction Setup: The protein of interest is incubated with mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Substrate and Cofactors: L-tyrosine can be added as a substrate. The reaction requires molecular oxygen.

  • Reaction Monitoring: The formation of DOPA can be monitored spectrophotometrically by the appearance of dopachrome (B613829) at 475 nm or by taking aliquots for HPLC analysis.

  • Reaction Termination: The reaction can be stopped by adding an inhibitor of tyrosinase or by heat inactivation.

  • Purification: The DOPA-containing protein is purified from the reaction mixture using standard chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).

Assessment of DOPA-Induced Protein Aggregation

Objective: To determine if the presence of DOPA in a protein leads to aggregation.

Methodology:

  • Sample Preparation: Prepare solutions of the DOPA-containing protein and a control protein (without DOPA) in a suitable buffer.

  • Incubation: Incubate the protein solutions under conditions that may promote aggregation (e.g., elevated temperature, agitation).

  • Aggregation Monitoring: Aggregation can be monitored by several methods:

    • Light Scattering: An increase in light scattering at a specific wavelength (e.g., 360 nm) indicates the formation of aggregates.[22]

    • Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrils.

    • Size-Exclusion Chromatography (SEC): The formation of high-molecular-weight aggregates can be detected by a shift in the elution profile.

    • Electron Microscopy: Transmission electron microscopy (TEM) or atomic force microscopy (AFM) can be used to visualize the morphology of the aggregates.

Measurement of Adhesion Forces using Atomic Force Microscopy (AFM)

Objective: To quantify the adhesion force between a DOPA-functionalized surface and a substrate.

Methodology:

  • AFM Tip Functionalization: An AFM tip is chemically modified to present DOPA molecules at its apex. This can be achieved through self-assembled monolayers or by covalently attaching DOPA-containing peptides.[23][24]

  • Force Spectroscopy: The functionalized AFM tip is brought into contact with the substrate of interest and then retracted. The deflection of the cantilever during retraction is measured to generate a force-distance curve.

  • Data Analysis: The adhesion force is determined from the "pull-off" force required to separate the tip from the surface. Multiple measurements are taken to obtain a statistical distribution of adhesion forces.

  • Control Experiments: Control experiments are performed with non-functionalized tips or tips functionalized with other amino acids (e.g., tyrosine) to ensure the specificity of the DOPA-surface interaction.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of DOPA in proteins.

Dopamine_Synthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA O₂, Tetrahydrobiopterin Dopamine Dopamine L_DOPA->Dopamine Pyridoxal Phosphate Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC)

Caption: The enzymatic synthesis of dopamine from tyrosine.

DOPA_Adhesion_Cohesion cluster_redox Redox State of DOPA cluster_function Functional Roles DOPA_reduced DOPA (Reduced) (Catechol) DOPA_oxidized Dopaquinone (Oxidized) DOPA_reduced->DOPA_oxidized Oxidation (e.g., Tyrosinase, O₂) Adhesion Adhesion to Surfaces (H-bonding, Metal Chelation) DOPA_reduced->Adhesion  Primary Role DOPA_oxidized->DOPA_reduced Reduction (e.g., Thiols) Cohesion Cohesion (Cross-linking) (Covalent Bonding) DOPA_oxidized->Cohesion  Primary Role

Caption: The dual role of DOPA in adhesion and cohesion.

Experimental_Workflow_DOPA_Aggregation start Start: DOPA-containing Protein Sample incubation Incubate under Aggregation-Prone Conditions start->incubation monitoring Monitor Aggregation incubation->monitoring light_scattering Dynamic Light Scattering monitoring->light_scattering Quantitative tht_fluorescence Thioflavin T Fluorescence monitoring->tht_fluorescence Fibril-specific sec Size-Exclusion Chromatography monitoring->sec Size-based visualization Visualize Aggregates light_scattering->visualization tht_fluorescence->visualization sec->visualization tem Transmission Electron Microscopy visualization->tem Morphology afm Atomic Force Microscopy visualization->afm Morphology end End: Characterization of Protein Aggregates tem->end afm->end

Caption: A typical experimental workflow for studying DOPA-induced protein aggregation.

Conclusion

The incorporation of DOPA into proteins imparts a remarkable array of functionalities that are central to diverse biological processes and hold immense potential for technological innovation. From the tenacious adhesion of marine mussels to the complex redox chemistry influencing cellular health and disease, DOPA stands out as a key post-translational modification. A thorough understanding of the mechanisms by which DOPA influences protein structure and function is crucial for the rational design of novel biomaterials, adhesives, and therapeutic strategies. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the complexities of DOPA-containing proteins and harness their unique properties for a wide range of applications. As research in this field continues to advance, the versatile chemistry of DOPA is poised to inspire the development of next-generation materials and medical interventions.

References

Applications of DOPA-Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydroxyphenylalanine (DOPA), a naturally occurring amino acid, is a key component responsible for the remarkable adhesive properties of mussel foot proteins. This technical guide provides an in-depth overview of the burgeoning applications of DOPA-containing peptides, inspired by the adhesive prowess of marine mussels. We delve into their synthesis, diverse applications in bioadhesion, tissue engineering, and drug delivery, and provide detailed experimental protocols for their characterization. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the potential of DOPA-containing peptides in their respective fields.

Introduction

Nature has long been a source of inspiration for scientific innovation. The ability of marine mussels to firmly adhere to a variety of surfaces in wet and turbulent environments has particularly captivated materials scientists and biomedical researchers. This exceptional underwater adhesion is primarily attributed to the presence of L-3,4-dihydroxyphenylalanine (DOPA) residues in mussel foot proteins (Mfps).[1][2][3] The catechol side chain of DOPA is capable of a diverse range of interactions, including hydrogen bonding, metal coordination, and covalent cross-linking, which collectively contribute to strong and durable adhesion.[4]

This guide explores the synthesis and multifaceted applications of synthetic peptides incorporating DOPA. These biomimetic peptides are at the forefront of developing advanced bioadhesives, smart biomaterials for tissue regeneration, and targeted drug delivery systems. We will examine the quantitative aspects of their performance, detail key experimental procedures, and visualize the underlying molecular mechanisms.

Synthesis of DOPA-Containing Peptides

The synthesis of DOPA-containing peptides is primarily achieved through solid-phase peptide synthesis (SPPS). A critical aspect of this process is the protection of the reactive catechol group of DOPA to prevent unwanted side reactions during peptide chain elongation.

Protecting Groups for DOPA

Commonly used protecting groups for the catechol moiety include:

  • Acetonide: This group can be removed under mild acidic conditions.

  • tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS): These silyl (B83357) ethers offer robust protection and can be cleaved with fluoride (B91410) ions.[5]

  • Phthaloyl group: Used for protecting the amino group of DOPA.[5]

The choice of protecting group strategy is crucial for a successful synthesis and depends on the overall peptide sequence and desired cleavage conditions. Fmoc (9-fluorenylmethyloxycarbonyl) is often preferred for the protection of the α-amino group due to milder deprotection conditions compared to Boc (tert-butyloxycarbonyl) chemistry.[5]

Solid-Phase Peptide Synthesis (SPPS) Protocol

A general workflow for the manual Fmoc-based SPPS of a DOPA-containing peptide is outlined below.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-DOPA(acetonide)-OH (or other protected DOPA derivative)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • To ensure complete coupling, a ninhydrin (B49086) test can be performed.

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Coupling of Protected DOPA: Follow the same procedure as in step 3, using the protected Fmoc-DOPA derivative.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.

Applications in Bioadhesion and Surface Modification

The primary and most explored application of DOPA-containing peptides is in the development of bioadhesives and surface coatings, leveraging their strong and versatile adhesion capabilities.

Adhesion to Various Surfaces

DOPA-containing peptides exhibit remarkable adhesion to a wide range of organic and inorganic surfaces, including metals, metal oxides, polymers, and biological tissues.[4] The catechol group can interact with surfaces through multiple mechanisms:

  • Hydrogen Bonding: The hydroxyl groups of the catechol can act as both hydrogen bond donors and acceptors.

  • Metal Coordination: The catechol can form strong coordinate bonds with metal ions and metal oxide surfaces, such as titanium dioxide (TiO₂) and iron oxide.[6]

  • Covalent Cross-linking: Under oxidative conditions, the catechol is oxidized to a highly reactive quinone, which can form covalent bonds with nucleophilic groups on surfaces or with other DOPA residues.

  • π-π Stacking and Cation-π Interactions: The aromatic ring of DOPA can participate in π-π stacking with other aromatic molecules and cation-π interactions with positively charged groups.[4]

Quantitative Adhesion Data

The adhesion strength of DOPA-containing peptides has been quantified using techniques like Atomic Force Microscopy (AFM) and the Surface Forces Apparatus (SFA). The data clearly demonstrates the critical role of DOPA in mediating adhesion.

Peptide/MaterialSubstrateAdhesion Energy (μJ/m²)Cohesion Strength (mN/m)Measurement TechniqueReference
Mussel-inspired peptide (18 mol% DOPA)Mica~1.5-SFA[6]
Mussel-inspired peptide (18 mol% DOPA)TiO₂~5 (short contact), ~9 (long contact)-SFA[6]
Mussel-inspired peptide (27 mol% DOPA)--2.1SFA[6]
NKC-DOPA₁Polystyrene2.7 μg/cm² (adsorbed mass)-Bicinchoninic acid assay[7]
NKC-DOPA₃Polystyrene4.9 μg/cm² (adsorbed mass)-Bicinchoninic acid assay[7]
NKC-DOPA₅Polystyrene7.2 μg/cm² (adsorbed mass)-Bicinchoninic acid assay[7]
NKC-DOPA₇Polystyrene12.8 μg/cm² (adsorbed mass)-Bicinchoninic acid assay[7]

Table 1: Quantitative Adhesion and Cohesion Data for DOPA-Containing Peptides.

Experimental Protocol: Adhesion Force Measurement using AFM

Materials:

  • Atomic Force Microscope (AFM)

  • AFM cantilevers (e.g., silicon nitride)

  • Substrate of interest (e.g., mica, TiO₂-coated silicon wafer)

  • Solution of DOPA-containing peptide

  • Buffer solution (e.g., acetate (B1210297) buffer)

Procedure:

  • Substrate Preparation: Clean the substrate to ensure a contaminant-free surface. For example, mica can be freshly cleaved.

  • AFM Cantilever Functionalization (Optional): The AFM tip can be functionalized with the peptide for single-molecule force spectroscopy.

  • Sample Preparation: A thin film of the DOPA-containing peptide can be adsorbed onto the substrate by incubating it in the peptide solution.

  • AFM Measurement:

    • Mount the substrate in the AFM fluid cell.

    • Fill the cell with buffer solution.

    • Engage the AFM tip with the surface.

    • Perform force-distance spectroscopy:

      • Approach the tip towards the surface until it makes contact.

      • Apply a defined contact force for a specific duration (dwell time).

      • Retract the tip from the surface.

    • The deflection of the cantilever during retraction is measured and converted into force. The maximum downward deflection before the tip snaps off the surface corresponds to the pull-off force, which is a measure of the adhesion force.

  • Data Analysis:

    • Generate force-distance curves from the collected data.

    • Calculate the adhesion force from the pull-off force using the cantilever's spring constant (F = k * d, where F is the force, k is the spring constant, and d is the deflection).

    • Repeat the measurements at multiple locations on the surface to obtain statistically significant data.

Applications in Tissue Engineering and Regenerative Medicine

DOPA-containing peptides are highly promising for tissue engineering applications due to their biocompatibility, biodegradability, and ability to form hydrogels that can mimic the extracellular matrix (ECM).

DOPA-Based Hydrogels

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. DOPA-containing peptides can be cross-linked to form hydrogels through several mechanisms:

  • Oxidative Cross-linking: The oxidation of DOPA to dopaquinone (B1195961) leads to the formation of covalent cross-links between peptide chains. This can be initiated by oxidizing agents like sodium periodate (B1199274) or enzymes like tyrosinase.

  • Metal Ion Coordination: Divalent or trivalent metal ions (e.g., Fe³⁺) can coordinate with the catechol groups of DOPA, forming non-covalent cross-links.

The mechanical properties of these hydrogels, such as stiffness and elasticity, can be tuned by controlling the DOPA concentration, the type and concentration of the cross-linking agent, and the peptide sequence.[8]

Hydrogel CompositionStorage Modulus (G')Cross-linking MethodReference
P11-4 (15 mg/ml)2 kPaSelf-assembly[8]
P11-4 (30 mg/ml)4.6 kPaSelf-assembly[8]
P11-8 (15 mg/ml)31 kPaSelf-assembly[8]
P11-8 (30 mg/ml)120 kPaSelf-assembly[8]
DOPA-modified gelatin-Tyrosinase-mediated DOPA formation and Fe³⁺ cross-linking[9]

Table 2: Mechanical Properties of Peptide-Based Hydrogels.

Signaling Pathways in Wound Healing

DOPA-containing peptides can be functionalized with bioactive motifs, such as the Arg-Gly-Asp (RGD) sequence, to promote cell adhesion, proliferation, and differentiation. The RGD sequence is a well-known ligand for integrin receptors on the cell surface, which play a crucial role in cell-ECM interactions and signaling.

Activation of integrin signaling can trigger downstream pathways that are vital for wound healing and tissue regeneration, such as the MAPK, TGF-β1/SMAD, and NF-κB pathways.[4] For instance, RGD peptides have been shown to protect hepatocytes from apoptosis by activating the β1-integrin-ILK-pAkt survival pathway.[10]

wound_healing_signaling DOPA_Peptide DOPA-RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) DOPA_Peptide->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ILK Integrin-Linked Kinase (ILK) Integrin->ILK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) FAK->MAPK_pathway Activates Cell_Proliferation Cell Proliferation & Migration MAPK_pathway->Cell_Proliferation Tissue_Regeneration Tissue Regeneration Cell_Proliferation->Tissue_Regeneration Akt Akt/PKB ILK->Akt Phosphorylates Cell_Survival Cell Survival (Anti-apoptosis) Akt->Cell_Survival

Signaling pathways activated by DOPA-RGD peptides in wound healing.
Experimental Protocol: Cell Viability Assay (MTT)

Materials:

  • Cells of interest (e.g., fibroblasts, keratinocytes)

  • Cell culture medium and supplements

  • DOPA-peptide hydrogel or solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing different concentrations of the DOPA-containing peptide or apply the DOPA-peptide hydrogel to the cells.

    • Include a negative control (cells with medium only) and a positive control (cells treated with a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.

Applications in Drug Delivery

The ability of DOPA-containing peptides to form hydrogels makes them excellent candidates for controlled drug delivery systems. Drugs can be encapsulated within the hydrogel matrix and released in a sustained manner as the hydrogel degrades or swells.

Controlled Release Mechanisms

Drug release from DOPA-peptide hydrogels can be controlled by several factors:

  • Diffusion: The drug diffuses through the pores of the hydrogel network. The release rate is dependent on the mesh size of the hydrogel, which can be tuned by the cross-linking density.

  • Swelling: As the hydrogel swells, the mesh size increases, facilitating drug release.

  • Degradation: If the hydrogel is biodegradable, the encapsulated drug is released as the polymer network breaks down.

The release kinetics can be tailored to achieve zero-order, first-order, or other desired release profiles by modifying the hydrogel's properties.[11]

Experimental Protocol: In Vitro Drug Release Study

Materials:

  • Drug-loaded DOPA-peptide hydrogel

  • Release medium (e.g., phosphate-buffered saline, PBS)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Hydrogel Preparation: Prepare the DOPA-peptide hydrogel containing a known amount of the drug.

  • Release Study Setup:

    • Place the drug-loaded hydrogel in a container with a known volume of the release medium.

    • Incubate the container at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]

Visualization of Key Processes

Experimental Workflow for Surface Modification

The following diagram illustrates a typical workflow for modifying a surface with a DOPA-containing peptide to enhance its biocompatibility.

surface_modification_workflow Start Start: Bare Substrate Cleaning Substrate Cleaning (e.g., Plasma, Piranha) Start->Cleaning Incubation Incubate Substrate in Peptide Solution Cleaning->Incubation Peptide_Solution Prepare DOPA-Peptide Solution Peptide_Solution->Incubation Rinsing Rinse with Buffer/ Deionized Water Incubation->Rinsing Drying Dry with N₂ Gas Rinsing->Drying Characterization Surface Characterization (AFM, XPS, Contact Angle) Drying->Characterization End End: Functionalized Surface Characterization->End

Experimental workflow for surface modification with DOPA-peptides.
DOPA Cross-linking Mechanisms

The versatility of DOPA chemistry allows for different cross-linking strategies to form hydrogels.

dopa_crosslinking DOPA DOPA-Peptide Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Coordination_Complex Coordination Complex (Hydrogel Formation) DOPA->Coordination_Complex Coordination Oxidizing_Agent Oxidizing Agent (e.g., NaIO₄, Tyrosinase) Oxidizing_Agent->Dopaquinone Covalent_Crosslink Covalent Cross-linking (Hydrogel Formation) Dopaquinone->Covalent_Crosslink Reaction with Nucleophiles/ other Dopaquinones Metal_Ions Metal Ions (e.g., Fe³⁺) Metal_Ions->Coordination_Complex

Mechanisms of DOPA-peptide hydrogel cross-linking.

Conclusion and Future Perspectives

DOPA-containing peptides have emerged as a powerful and versatile class of biomaterials with a wide array of applications. Their unique adhesive properties, biocompatibility, and tunability make them ideal candidates for addressing challenges in medicine and biotechnology. The ability to tailor their properties through peptide sequence design and controlled cross-linking opens up exciting possibilities for the development of next-generation bioadhesives, advanced tissue engineering scaffolds, and sophisticated drug delivery systems.

Future research will likely focus on developing more complex and multi-functional DOPA-based materials. This includes the design of peptides with stimuli-responsive properties, the incorporation of multiple bioactive motifs, and the development of hybrid materials that combine the advantages of DOPA-peptides with other polymers. As our understanding of the intricate chemistry of DOPA continues to grow, so too will the range and sophistication of its applications, bringing us closer to creating synthetic materials that can truly mimic the remarkable functionalities found in nature.

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of complex peptide chains. Among the various strategies, the 9-fluorenylmethoxycarbonyl (Fmoc) based approach is the most widely adopted method in both research and industrial settings. This guide provides a detailed exploration of the core principles, experimental protocols, and critical considerations of Fmoc SPPS.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1][2] The fundamental principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy allows for the selective removal of the N-terminal protecting group without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]

The synthesis cycle consists of three primary steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4] The deprotection reaction proceeds via a β-elimination mechanism.[3][5]

  • Washing: Thorough washing of the resin is performed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. This is facilitated by a coupling reagent.[1]

This cycle is repeated for each amino acid in the peptide sequence.

Experimental Protocols

Resin Preparation

The choice of resin is critical as it dictates the C-terminal functionality of the final peptide.[1]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent such as DMF or dichloromethane (B109758) (DCM) (approximately 10 mL per gram of resin).[6]

  • Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[6]

  • Drain the solvent from the reaction vessel.[6]

Table 1: Common Resins for Fmoc SPPS

Resin TypeC-Terminal FunctionalityCleavage ConditionApplications
Wang Resin Carboxylic acidStrong acid (e.g., 95% TFA)[2]Synthesis of peptide acids.
Rink Amide Resin AmideStrong acid (e.g., 95% TFA)[4]Routine synthesis of peptide amides.
2-Chlorotrityl Chloride Resin Carboxylic acid or protected peptide acidMild acid (e.g., 1-2% TFA in DCM)[7]Synthesis of protected peptide fragments.
Sieber Amide Resin Protected peptide amideMild acid (e.g., 1% TFA in DCM)[1]Preparation of protected peptide amides.[1]
Chain Elongation: The Synthesis Cycle

The cyclical process of deprotection, washing, and coupling is the core of peptide chain elongation.

Protocol for Fmoc Deprotection:

  • To the swollen and washed resin, add a 20% (v/v) solution of piperidine in DMF.[3]

  • Mix for an initial 3 minutes, then drain the solution.[3]

  • Add a fresh portion of 20% piperidine in DMF and mix for an additional 10-15 minutes to ensure complete deprotection.[3]

  • Drain the deprotection solution.

Protocol for Washing:

  • After deprotection, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

Protocol for Amino Acid Coupling:

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a suitable coupling reagent in DMF.[3][8]

  • Add an appropriate base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, if required by the coupling reagent.[8]

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours with agitation.[3]

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times).[3]

Coupling Reagents

The choice of coupling reagent is critical for efficient peptide bond formation and to minimize side reactions like racemization.[8]

Table 2: Performance Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>95Low to Moderate

Data compiled from various scientific sources for the coupling of Fmoc-DL-Phe-OH or similar residues.[8]

Cleavage and Final Deprotection

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).

Protocol for Cleavage with Reagent K:

Reagent K is a robust cleavage cocktail used for peptides containing sensitive residues like Cysteine, Methionine, Tryptophan, and Tyrosine.[9]

Composition of Reagent K: [9]

  • Trifluoroacetic Acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Add freshly prepared Reagent K to the dried resin (approximately 10 mL per gram of resin).[6][9]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[6]

  • Filter the cleavage mixture to separate the resin.[9]

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.[6][9]

  • Centrifuge the mixture to pellet the peptide.[6]

  • Decant the ether and wash the peptide pellet with cold ether two more times.[6][9]

  • Dry the crude peptide pellet under vacuum.[6]

Purification and Analysis

The final step is to purify the crude peptide, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and to verify its identity and purity by mass spectrometry.[6]

Visualizing the Workflow and Mechanisms

Diagrams created using the DOT language to illustrate key processes in Fmoc SPPS.

Fmoc_SPPS_Workflow High-Level Workflow of Fmoc Solid-Phase Peptide Synthesis Resin Resin Preparation (Swelling) Elongation Chain Elongation (Cyclical Process) Resin->Elongation Start Synthesis Cleavage Cleavage & Deprotection Elongation->Cleavage Completed Sequence Purification Purification & Analysis Cleavage->Purification Crude Peptide

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism Mechanism of Fmoc Deprotection by Piperidine Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Intermediate (Fluorenyl Anion) Fmoc_Peptide->Proton_Abstraction + Piperidine (Base) Elimination Dibenzofulvene + H2N-Peptide-Resin Proton_Abstraction->Elimination β-Elimination Adduct_Formation Dibenzofulvene-Piperidine Adduct Elimination->Adduct_Formation + Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide_Coupling_Workflow Peptide Coupling Experimental Workflow Deprotected_Resin Deprotected Peptide-Resin (Free N-terminus) Coupling Couple Activated Amino Acid to Resin Deprotected_Resin->Coupling Activate_AA Activate Fmoc-Amino Acid (+ Coupling Reagent + Base) Activate_AA->Coupling Washing Wash Resin Coupling->Washing Next_Cycle Proceed to Next Cycle (Deprotection) Washing->Next_Cycle

Caption: Peptide coupling experimental workflow.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile methodology that has become the cornerstone of modern peptide science. A thorough understanding of the core principles, careful selection of reagents, and adherence to optimized protocols are paramount for the successful synthesis of high-quality peptides. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively implement Fmoc SPPS in their work.

References

A Technical Guide to the Stability and Storage of Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Nα-(9-Fluorenylmethoxycarbonyl)-3,4-dihydroxy-L-phenylalanine (acetonide), commonly known as Fmoc-DOPA(acetonide)-OH. Ensuring the chemical and chiral integrity of this reagent is critical for its successful application in the synthesis of DOPA-containing peptides, which are of significant interest in biomaterials and pharmaceutical development.

Introduction

This compound is a key building block used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, while the acetonide (or isopropylidene ketal) group protects the reactive catechol side chain of the DOPA residue.[1][2] This dual-protection strategy allows for the precise incorporation of DOPA into peptide sequences. The stability of this compound is paramount, as degradation can lead to impurities, failed syntheses, and compromised final peptide quality. This document outlines the best practices for storage, handling, and stability assessment based on available data and general chemical principles.

Physicochemical and Analytical Data

Accurate identification and quality assessment are the first steps in ensuring the reliability of this compound for synthesis. The key properties and typical purity specifications are summarized below.

Parameter Value Reference(s)
CAS Number 852288-18-7[3][4]
Molecular Formula C₂₇H₂₅NO₆[3]
Molecular Weight 459.49 g/mol [3]
Appearance White to slight yellow or beige powder[3]
Chemical Purity (HPLC) ≥97.0%[3][5]
Chemical Purity (TLC) ≥98%[3]
Enantiomeric Purity ≥99.0%[3]

Storage and Handling

The proper storage and handling of this compound are critical to prevent degradation from environmental factors such as temperature, moisture, and light.

There is a notable variation in the storage temperatures recommended by different commercial suppliers. This suggests that while the compound is relatively stable at various temperatures, colder conditions are preferable for preserving long-term integrity, a common practice for Fmoc-protected amino acids.

Supplier Recommended Storage Temperature Reference(s)
Novabiochem® (Sigma-Aldrich) 15-25°C[3]
Bachem < -15°C[6]
Generic Supplier (Beijing Oukainas) -20°C, dry[7]

Recommendation: For long-term storage (months to years), it is advisable to store this compound at -20°C in a tightly sealed container to minimize potential degradation. For short-term use (days to weeks), storage at 2-8°C is acceptable. All storage should be in the dark to prevent photodegradation.

Adherence to a strict handling protocol will prevent the introduction of contaminants, particularly water, which can compromise the compound's stability.

cluster_storage Storage & Retrieval cluster_equilibration Equilibration cluster_handling Handling cluster_return Return to Storage storage Store at -20°C in a desiccator retrieve Retrieve Container equilibrate Allow container to warm to Room Temp (in desiccator) retrieve->equilibrate Prevents condensation open Open in a dry atmosphere (e.g., glove box or with inert gas blanket) equilibrate->open weigh Weigh required amount open->weigh reseal Purge container with N₂ or Ar, then seal tightly weigh->reseal return_storage Return to -20°C storage reseal->return_storage cluster_degradation Potential Degradation Pathways main This compound deprotection_fmoc H-DOPA(acetonide)-OH + Dibenzofulvene Adduct main->deprotection_fmoc  Base Exposure  (e.g., trace amines) deprotection_acetonide Fmoc-DOPA-OH + Acetone main->deprotection_acetonide  Acid Exposure  (e.g., acidic moisture) cluster_coupling Coupling Step cluster_deprotection Fmoc Deprotection resin Resin-Peptide-NH₂ couple Couple to Resin-Peptide-NH₂ resin->couple activate Activate this compound (e.g., HBTU/DIPEA) activate->couple wash_couple Wash couple->wash_couple deprotect Treat with 20% Piperidine/DMF wash_couple->deprotect Next Cycle wash_deprotect Wash deprotect->wash_deprotect wash_deprotect->resin Elongated Peptide

References

Solubility Profile of Fmoc-DOPA(acetonide)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-DOPA(acetonide)-OH, a critical building block for researchers and professionals engaged in peptide synthesis and drug development. Understanding its solubility is paramount for the successful incorporation of DOPA residues into peptides, ensuring efficient reaction kinetics and purity of the final product.

Core Compound Overview

This compound is a derivative of L-3,4-dihydroxyphenylalanine (DOPA) where the catechol side chain is protected by an acetonide group and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection strategy makes it highly compatible with Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for creating custom peptides.[1][2][3] The acetonide protecting group is stable during the synthesis and can be removed during the final cleavage from the resin with trifluoroacetic acid (TFA) mixtures that contain water.[2]

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound across a broad range of solvents is not extensively published in the public domain, its application in established synthesis protocols provides strong indicators of its solubility in commonly used solvents. The following table summarizes the qualitative and inferred solubility of this compound.

SolventAbbreviationSolubilityContext of Use
N-Methyl-2-pyrrolidinoneNMPSolubleUsed as a solvent for coupling reactions in Fmoc SPPS.[1]
DimethylformamideDMFSolubleA common solvent for Fmoc deprotection and coupling steps in SPPS.[4][5][6][7]
DichloromethaneDCMSolubleUsed in purification (silica-gel flash chromatography) and during cleavage from the resin.[1]
MethanolMeOHSolubleUsed in solvent mixtures for purification.[1]
Ethyl AcetateEtOAcSolubleA component of the mobile phase in flash chromatography for purification.[1]
Tetrahydrofuran/WaterTHF/H₂OSolubleA 3:1 mixture of THF/H₂O is used during the hydrolysis step in its synthesis.[1]
PolarClean-Likely SolubleMost Fmoc-protected amino acids exhibit high solubility (>0.4 M) in this green solvent.[8]

Experimental Protocols

General Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent for a particular application, it is recommended to determine it empirically. The following is a general protocol for such a determination.

1. Preparation of Saturated Solutions:

  • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the test solvent.

  • Seal the vials to prevent solvent evaporation.

  • Agitate the vials at a constant temperature for a prolonged period (e.g., 24 hours) to ensure the solution reaches equilibrium. A shaker or rotator is recommended for this purpose.

2. Sample Clarification:

  • After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

3. Sample Preparation for Analysis:

  • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.

4. Gravimetric Analysis:

  • Evaporate the solvent from the filtered supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Once the solvent has completely evaporated, weigh the vial containing the dried solute to determine the mass of the dissolved this compound.

  • Calculate the solubility in mg/mL or g/L.

5. (Alternative) HPLC-Based Analysis:

  • As an alternative to gravimetric analysis, the concentration of the filtered supernatant can be determined using High-Performance Liquid Chromatography (HPLC).

  • Prepare a series of standard solutions of this compound with known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and analyze it by HPLC.

  • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

Protocol for Incorporation in Fmoc SPPS

The following outlines the key steps where the solubility of this compound is critical during solid-phase peptide synthesis.[1]

1. Resin Swelling: The solid support (e.g., 2-chlorotrityl chloride resin) is swelled in a suitable solvent like DMF.[5]

2. First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin.

3. Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in NMP or DMF.[1]

4. Coupling of this compound:

  • A solution containing this compound and coupling reagents (e.g., BOP/HOBt/DIPEA or HATU/HOAt) is prepared in NMP or DMF.[1][5] The complete dissolution of all components is crucial for an efficient reaction.

  • This activated amino acid solution is then added to the resin and allowed to react.

5. Repetitive Cycles: Steps 3 and 4 are repeated for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups (including the acetonide group on DOPA) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]

Visualizations

The following diagrams illustrate the logical workflow of key processes involving this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Agitate for 24h at constant temperature prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 Equilibrated mixture sep2 Filter supernatant sep1->sep2 Supernatant ana1 Gravimetric Analysis (Evaporate & Weigh) sep2->ana1 Known volume of filtered supernatant ana2 HPLC Analysis sep2->ana2 Diluted aliquot of filtered supernatant

Caption: Workflow for empirical solubility determination.

spss_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF/NMP) swell->deprotect wash1 Wash with DMF/NMP deprotect->wash1 couple Couple this compound (dissolved in DMF/NMP with activators) wash1->couple wash2 Wash with DMF/NMP couple->wash2 repeat Repeat Deprotection & Coupling for subsequent amino acids wash2->repeat repeat->deprotect Next amino acid cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) repeat->cleave Final amino acid end Purify Peptide cleave->end

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of DOPA-Containing Peptides using Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 3,4-dihydroxyphenylalanine (DOPA) into synthetic peptides using Fmoc-DOPA(acetonide)-OH in solid-phase peptide synthesis (SPPS). The acetonide group offers a convenient and acid-labile protection for the catechol moiety of DOPA, compatible with the standard Fmoc-SPPS strategy.[1][2]

The protocols outlined below cover the entire workflow, from resin preparation and peptide chain elongation to the final cleavage and deprotection of the DOPA-containing peptide. Adherence to these guidelines will facilitate the successful synthesis of high-purity peptides for various research and drug development applications, including the development of bioadhesives and therapeutics for conditions like Parkinson's disease.[1][3][4]

Overview of the Acetonide Protection Strategy

The catechol side chain of DOPA is highly susceptible to oxidation, necessitating robust protection during peptide synthesis. The acetonide protecting group forms a five-membered ring with the two hydroxyl groups of the catechol, offering several advantages:

  • Compatibility with Fmoc Chemistry: The acetonide group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) treatment).[1][2]

  • Acid Labile Cleavage: It is readily cleaved under acidic conditions, typically during the final trifluoroacetic acid (TFA) treatment to release the peptide from the resin.[1][5]

  • Simplified Synthesis: The synthesis of this compound has been established, ensuring the availability of this key building block.[1][5]

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of peptide synthesis grade.

Reagent Purpose Recommended Grade
Fmoc-Rink Amide ResinSolid support for C-terminal amide peptides100-200 mesh, ~0.5-0.8 mmol/g
This compoundDOPA amino acid building block>98% purity
Other Fmoc-protected amino acidsFor peptide sequence elongation>98% purity
N,N-Dimethylformamide (DMF)SolventPeptide synthesis grade
Dichloromethane (DCM)Solvent for washingAnhydrous
PiperidineFmoc deprotection agentReagent grade
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactionPeptide synthesis grade
HBTU/HATUCoupling reagent>98% purity
HOBtCoupling additive>98% purity
Trifluoroacetic acid (TFA)Cleavage and deprotection reagentReagent grade, >99%
Triisopropylsilane (TIS)ScavengerReagent grade
WaterScavengerDeionized
Diethyl etherPeptide precipitationAnhydrous, cold
Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a DOPA-containing peptide using this compound.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat Steps 2-4 for each amino acid Wash->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage 6. Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation 7. Peptide Precipitation Cleavage->Precipitation Purification 8. Purification & Analysis Precipitation->Purification

Caption: General workflow for Fmoc-SPPS of DOPA-containing peptides.

Detailed Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation

  • Place the Fmoc-Rink Amide resin (e.g., 125-250 mg for a 0.1 mmol scale) in a reaction vessel.

  • Swell the resin in DMF (5-10 mL) for at least 30 minutes with gentle agitation.[6]

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. A positive Kaiser test (blue beads) indicates a free primary amine.

Step 3: Amino Acid Coupling (for standard amino acids)

  • In a separate vial, dissolve the Fmoc-amino acid (3 eq, 0.3 mmol) and HBTU (2.9 eq, 0.29 mmol) in DMF (2 mL).

  • Add DIPEA (6 eq, 0.6 mmol) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

Step 4: Coupling of this compound The coupling of this compound follows the same general procedure as other amino acids, but extended coupling times may be beneficial.

  • In a separate vial, dissolve this compound (2 eq, 0.2 mmol), BOP (2 eq, 0.2 mmol), and HOBt (2 eq, 0.2 mmol) in NMP.

  • Add DIPEA (2 eq, 0.2 mmol) and pre-activate for 10 minutes.[1]

  • Add the activated solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for at least 2 hours.[1]

  • Perform a Kaiser test to confirm complete coupling. If the test is positive, recouple using fresh reagents.

Parameter Recommendation Rationale
This compound Equivalents 2.0 - 4.0To drive the coupling reaction to completion.
Coupling Reagent Equivalents 1.9 - 3.9 (relative to amino acid)Potent coupling reagents are necessary.
Base Equivalents (DIPEA) 4.0 - 8.0A non-nucleophilic base is crucial.
Solvent NMP or DMFGood solvation is essential for efficiency.
Coupling Time 2 - 4 hoursLonger time may be needed for this specific amino acid.
Monitoring Kaiser (Ninhydrin) TestTo ensure complete acylation of the free amine.

Step 5: Peptide Chain Elongation Repeat steps 2, 3, and a final washing step for each subsequent amino acid in the peptide sequence.

Step 6: Final Fmoc Deprotection After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 7: Cleavage and Deprotection This step simultaneously cleaves the peptide from the resin and removes the acetonide and other acid-labile side-chain protecting groups.

Cleavage_Deprotection Peptide_Resin Peptide-Resin (with protecting groups) Cleaved_Peptide Cleaved Peptide (deprotected) Peptide_Resin->Cleaved_Peptide 2-3 hours, RT TFA_Cocktail TFA/TIS/H2O (95:2.5:2.5) TFA_Cocktail->Cleaved_Peptide

Caption: Cleavage and deprotection of the DOPA-containing peptide.

  • Wash the deprotected peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (5-10 mL) to the dried resin.

  • Incubate at room temperature with occasional agitation for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Step 8: Peptide Precipitation and Purification

  • Precipitate the peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

  • Incubate at -20°C for at least 30 minutes to facilitate precipitation.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and by analytical RP-HPLC to determine its purity. Chiral amino acid analysis can be performed to confirm the optical integrity of the L-DOPA residue.[1][7]

Data Presentation: Typical Synthesis Parameters

The following table summarizes the key quantitative parameters for the synthesis of a DOPA-containing peptide using this compound.

Parameter Value Notes
Synthesis Scale 0.1 mmolCan be scaled up or down as needed.
Resin Loading 0.5 - 0.8 mmol/gStandard for Rink Amide resins.
Fmoc Deprotection 2 x 5 min with 20% piperidine/DMFStandard procedure.
Amino Acid Excess 3 equivalentsFor standard amino acids.
This compound Excess 2-4 equivalentsHigher excess may be beneficial.
Coupling Reagent Excess 2.9 equivalents (HBTU)Relative to the amino acid.
Cleavage Time 2 - 3 hoursSufficient for most peptides.
Crude Peptide Yield 70-90% (sequence dependent)Varies with peptide length and sequence.
Purified Peptide Yield 15-40% (sequence dependent)Dependent on purification efficiency.

Troubleshooting

  • Incomplete Coupling of this compound: If the Kaiser test remains positive after the initial coupling, perform a second coupling with fresh reagents. Using a more potent coupling agent like HATU may also be beneficial.

  • Low Cleavage Yield: Ensure the peptide-resin is completely dry before adding the cleavage cocktail. Residual DMF can neutralize the TFA.

  • Oxidation of DOPA: Minimize exposure of the deprotected peptide to air and light, especially after purification. Store the final peptide under an inert atmosphere at -20°C or lower.

By following these detailed protocols and application notes, researchers can confidently synthesize DOPA-containing peptides for a wide range of scientific investigations.

References

Application Notes and Protocols for Fmoc-DOPA(acetonide)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxyphenylalanine (DOPA) is a non-canonical amino acid crucial for the adhesive properties of mussel foot proteins and other biological materials. Its incorporation into synthetic peptides offers a pathway to novel bioadhesives, advanced biomaterials, and targeted therapeutics. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the catechol side chain of DOPA requires protection to prevent oxidation and other side reactions. The acetonide protecting group is a robust and compatible choice for Fmoc chemistry, offering stability during peptide chain elongation and clean removal during final cleavage.[1]

This document provides detailed application notes and protocols for the efficient coupling of Fmoc-DOPA(acetonide)-OH in SPPS. It covers various coupling reagents, reaction conditions, and final deprotection procedures to guide researchers in successfully synthesizing DOPA-containing peptides.

Data Presentation

The selection of an appropriate coupling reagent is critical for achieving high efficiency and purity in the incorporation of this compound. While this compound is generally amenable to standard coupling protocols, the choice of activator can influence reaction times and success with sterically hindered sequences.[2] The following table summarizes recommended coupling conditions for various common reagents.

Coupling ReagentClassThis compound (eq.)Coupling Reagent (eq.)Base (eq.)Additive (eq.)Typical Reaction Time
BOP/HOBt Phosphonium Salt222 (DIPEA)2 (HOBt)2 hours
HBTU Aminium/Uronium Salt2-31.9-2.94-6 (DIPEA)-30-60 min
HATU Aminium/Uronium Salt2-31.9-2.94-6 (DIPEA)-20-45 min
DIC/HOBt Carbodiimide2-32-3-2-3 (HOBt)1-2 hours

Note: Equivalents (eq.) are relative to the molar loading of the resin. Reaction times are indicative and should be monitored for completion.

Experimental Protocols

Resin Preparation
  • Transfer the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) to a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.

Coupling of this compound

The following are protocols for different coupling reagents. The coupling reaction should be monitored for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

Protocol 3.1: BOP/HOBt Coupling [1]

  • In a separate vial, dissolve this compound (2 eq.), BOP (2 eq.), and HOBt (2 eq.) in a minimal amount of DMF.

  • Add DIPEA (2 eq.) to the activation solution and vortex briefly. Allow to pre-activate for 10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Perform a Kaiser test to confirm reaction completion. If the test is positive, extend the coupling time or perform a double coupling.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times), followed by dichloromethane (B109758) (DCM) (3 times).

Protocol 3.2: HBTU Coupling

  • In a separate vial, dissolve this compound (2-3 eq.) and HBTU (1.9-2.9 eq.) in DMF.

  • Add DIPEA (4-6 eq.) to the solution and vortex to mix.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitor the reaction with a Kaiser test.

  • Upon completion, drain the solution and wash the resin with DMF (3-5 times) and DCM (3 times).

Protocol 3.3: HATU Coupling

  • In a separate vial, dissolve this compound (2-3 eq.) and HATU (1.9-2.9 eq.) in DMF.

  • Add DIPEA (4-6 eq.) to the solution and vortex to mix.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 20-45 minutes at room temperature.

  • Monitor the reaction with a Kaiser test.

  • Upon completion, drain the solution and wash the resin with DMF (3-5 times) and DCM (3 times).

Protocol 3.4: DIC/HOBt Coupling

  • In a separate vial, dissolve this compound (2-3 eq.) and HOBt (2-3 eq.) in DMF.

  • Add the solution to the deprotected resin.

  • Add DIC (2-3 eq.) to the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction with a Kaiser test.

  • Upon completion, drain the solution and wash the resin with DMF (3-5 times) and DCM (3 times).

Capping (Optional)

If the Kaiser test remains positive after extended coupling or double coupling, it is advisable to cap any unreacted amino groups to prevent the formation of deletion peptides.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:5:90 v/v/v).

  • Add the capping solution to the resin and agitate for 15-30 minutes.

  • Drain the solution and wash the resin with DMF (3-5 times) and DCM (3 times).

Final Cleavage and Deprotection

The acetonide protecting group is labile to trifluoroacetic acid (TFA) and is removed simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[2]

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). TIS and water act as scavengers to trap reactive cations generated during cleavage.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow_for_Fmoc_DOPA_acetonide_OH cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Wash1 Wash (DMF) Deprotection->Wash1 3. Coupling Coupling: This compound + Activating Reagents Wash1->Coupling 4. Wash2 Wash (DMF/DCM) Coupling->Wash2 5. Monitor (Kaiser Test) Wash2->Deprotection Repeat Cycle for Next Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage 6. Final Cycle Complete Precipitation Precipitation (Cold Ether) Cleavage->Precipitation 7. Purification Purification (RP-HPLC) Precipitation->Purification 8. FinalPeptide DOPA-Containing Peptide Purification->FinalPeptide 9.

Caption: SPPS workflow for incorporating this compound.

Signaling Pathways and Logical Relationships

Coupling_Activation_Pathways cluster_aminium Aminium/Uronium Salt Activation FmocDOPA This compound (Carboxylic Acid) HATU HATU / HBTU + DIPEA FmocDOPA->HATU BOP BOP / PyBOP + HOBt + DIPEA FmocDOPA->BOP DIC DIC + HOBt FmocDOPA->DIC ActiveEster1 Active Ester (OAt/OBt) HATU->ActiveEster1 PeptideResin Peptide-Resin (Free N-terminus) ActiveEster1->PeptideResin CoupledProduct Coupled Peptide-Resin ActiveEster2 Active Ester (OBt) BOP->ActiveEster2 ActiveEster2->PeptideResin ActiveEster3 Active Ester (OBt) DIC->ActiveEster3 ActiveEster3->PeptideResin

Caption: Activation pathways for this compound coupling.

References

Cleavage of Fmoc-DOPA(acetonide)-OH from Solid-Phase Synthesis Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylalanine (DOPA) is a non-canonical amino acid crucial in various biological processes and materials science. Its incorporation into synthetic peptides allows for the development of novel therapeutics, bio-adhesives, and probes for studying biological systems. The use of Fmoc-DOPA(acetonide)-OH provides a convenient method for introducing DOPA into peptides during solid-phase peptide synthesis (SPPS). The acetonide group protects the reactive catechol moiety during synthesis and is readily cleaved simultaneously with the peptide's release from the resin using standard trifluoroacetic acid (TFA)-based cocktails.[1][2]

These application notes provide detailed protocols for the efficient cleavage of peptides containing DOPA, synthesized using this compound, from common solid-phase synthesis resins such as Wang and Rink Amide. The information herein is designed to guide researchers in obtaining high-purity DOPA-containing peptides by outlining optimized cleavage cocktails, reaction conditions, and methods to minimize potential side reactions.

Data Presentation

The selection of an appropriate cleavage cocktail is critical for maximizing the yield and purity of the final peptide. The following tables summarize common cleavage cocktails and their suitability for peptides containing DOPA. While exact yields and purities are sequence-dependent, this data provides a general guideline for expected outcomes.

Table 1: Comparison of Common Cleavage Cocktails for DOPA-Containing Peptides

Cleavage Cocktail (v/v/v)Target Peptide CharacteristicsTypical Reaction Time (hours)Expected Crude Purity (%)Notes
Reagent A: 95% TFA / 2.5% H₂O / 2.5% TISPeptides without other sensitive residues (e.g., Cys, Met, Trp).[3][4]2 - 3> 90%Standard and effective for many sequences. Water is essential for the removal of the acetonide protecting group.[2] TIS scavenges carbocations.
Reagent B: 88% TFA / 5% Phenol / 5% H₂O / 2% TISPeptides containing Tyr or other phenol-containing residues.2 - 4> 85%Phenol acts as a scavenger to prevent side reactions on aromatic residues.
Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPeptides with multiple sensitive residues (Cys, Met, Trp).[5]2 - 4> 80%A robust cocktail for complex peptides, though it has a strong odor due to the thiol scavengers.

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane (B1312306), H₂O: Water, EDT: 1,2-Ethanedithiol (B43112). Data is representative and may vary based on the specific peptide sequence, length, and quality of the synthesis.

Experimental Protocols

The following are detailed protocols for the cleavage of DOPA-containing peptides from Wang and Rink Amide resins.

Protocol 1: Cleavage from Wang Resin

This protocol is suitable for peptides synthesized on Wang resin, which will result in a C-terminal carboxylic acid.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent A is recommended for peptides without other sensitive residues)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (typically 50-100 mg) into the reaction vessel.

    • Wash the resin with DCM (3 x 1-minute washes) to remove residual N,N-dimethylformamide (DMF) and to swell the resin.[6]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail (e.g., Reagent A) to the resin (approximately 1-2 mL per 100 mg of resin).

    • Gently agitate the mixture at room temperature for 2 to 3 hours.[7]

  • Peptide Isolation:

    • Filter the cleavage solution through the sintered glass filter into a clean centrifuge tube.

    • Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a larger tube containing cold diethyl ether (10-20 times the volume of the TFA solution). A white precipitate of the peptide should form.[7]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice more to remove scavengers and residual TFA.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) for analysis by HPLC and mass spectrometry to determine purity and confirm identity.[4][8]

Protocol 2: Cleavage from Rink Amide Resin

This protocol is designed for the cleavage of peptide amides from Rink Amide resin.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., Reagent A or K, depending on the peptide sequence)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

    • Wash the resin with DCM (3 x 1-minute washes).[9]

  • Cleavage Reaction:

    • Add the appropriate freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).

    • Allow the mixture to stand at room temperature for 2 to 3 hours with occasional agitation. For peptides containing arginine, the time may need to be extended.[1][9]

  • Peptide Isolation:

    • Filter the cleavage solution into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-20 times the volume).

    • Incubate at -20°C for at least 30 minutes.

  • Washing and Drying:

    • Pellet the peptide by centrifugation.

    • Wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide product.

  • Analysis:

    • Analyze the purity and identity of the peptide using HPLC and mass spectrometry.[4][8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopaminergic signaling pathway, where DOPA is a precursor to the neurotransmitter dopamine, and the general experimental workflow for the cleavage of this compound from resin.

dopaminergic_signaling_pathway Dopaminergic Signaling Pathway. TH: Tyrosine Hydroxylase, AADC: Aromatic L-amino acid decarboxylase, PKA: Protein Kinase A. cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle AADC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release D1_Receptor D1 Receptor (Gs-coupled) Dopamine_Synapse->D1_Receptor Binds D2_Receptor D2 Receptor (Gi-coupled) Dopamine_Synapse->D2_Receptor Binds AC_stim Adenylate Cyclase (Stimulated) D1_Receptor->AC_stim Activates AC_inhib Adenylate Cyclase (Inhibited) D2_Receptor->AC_inhib Inhibits cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA PKA cAMP_up->PKA Cellular_Response_inhib Cellular Response (e.g., Ion Channel Modulation) cAMP_down->Cellular_Response_inhib Cellular_Response_stim Cellular Response (e.g., Gene Expression) PKA->Cellular_Response_stim

Caption: Dopaminergic signaling pathway.

cleavage_workflow Start Start: Dried Peptide-Resin Wash_DCM Wash with DCM Start->Wash_DCM Add_Cocktail Add Cleavage Cocktail (TFA/H₂O/Scavengers) Wash_DCM->Add_Cocktail Incubate Incubate at Room Temperature (2-3 hours) Add_Cocktail->Incubate Filter Filter and Collect Filtrate Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Wash_Ether Wash Pellet with Cold Ether (2x) Centrifuge->Wash_Ether Dry Dry Crude Peptide Wash_Ether->Dry Analyze Analyze by HPLC and Mass Spectrometry Dry->Analyze

Caption: Experimental workflow for peptide cleavage.

Troubleshooting and Side Reactions

During the TFA-mediated cleavage of peptides containing DOPA, several side reactions can occur. The acetonide protection of the catechol group is generally stable during Fmoc-SPPS but is labile to the final acidic cleavage conditions, which is the intended design. However, the unprotected DOPA residue can be susceptible to oxidation.

Potential Side Reactions and Mitigation Strategies:

  • Oxidation of the DOPA Catechol: The free catechol group is susceptible to oxidation, which can lead to the formation of DOPA-quinone and subsequent side reactions.

    • Mitigation:

      • Use of Scavengers: The inclusion of reducing agents in the cleavage cocktail, such as 1,2-ethanedithiol (EDT) in Reagent K, can help to minimize oxidation.[10]

      • Inert Atmosphere: Performing the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce exposure to oxygen.

      • Fresh Reagents: Always use fresh, high-purity TFA and scavengers, as impurities can promote oxidation.

  • Alkylation of Sensitive Residues: Carbocations generated from the cleavage of other protecting groups (e.g., tert-butyl from Boc or tBu) can alkylate nucleophilic side chains like tryptophan and methionine.[5][10]

    • Mitigation:

      • Effective Scavenging: The use of triisopropylsilane (TIS) is highly effective at scavenging these carbocations.[10] For peptides containing tryptophan, the addition of EDT is also recommended.

  • Incomplete Acetonide Deprotection: While generally labile, incomplete removal of the acetonide group can occur with insufficient acid strength or reaction time.

    • Mitigation:

      • Ensure Sufficient Water: Water is crucial for the hydrolysis of the acetonide group. Ensure the cleavage cocktail contains at least 2.5% water.[2]

      • Optimize Reaction Time: If incomplete deprotection is observed, extending the cleavage time to 4 hours may be beneficial.

By carefully selecting the appropriate cleavage cocktail and adhering to the detailed protocols, researchers can successfully obtain high-purity DOPA-containing peptides for a wide range of applications.

References

Application Notes and Protocols for the Deprotection of the Acetonide Group from DOPA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catechol moiety of 3,4-dihydroxyphenylalanine (DOPA) is highly reactive and susceptible to oxidation, particularly under basic conditions.[1] To facilitate the chemical synthesis of DOPA-containing peptides and other therapeutic compounds, the catechol group is often protected. The acetonide group is a commonly employed protecting group for the 1,2-diol of the DOPA catechol side chain due to its stability in basic and weakly acidic conditions and its compatibility with Fmoc solid-phase peptide synthesis (SPPS).[1][2] The removal of the acetonide group, or deprotection, is a critical final step to yield the active DOPA residue. This process is typically achieved through acid-catalyzed hydrolysis, which cleaves the ketal to regenerate the diol and acetone (B3395972) as a byproduct.[1][3]

These application notes provide detailed protocols and comparative data for the deprotection of the acetonide group from DOPA derivatives, utilizing various acidic conditions.

Data Presentation: Comparison of Acetonide Deprotection Methods

The selection of a deprotection strategy depends on the overall molecular structure and the presence of other acid-labile protecting groups. The following table summarizes various reported conditions for the deprotection of acetonide groups from DOPA and related molecules.

Reagent(s)Solvent(s)TemperatureTimeYield (%)SubstrateReference
p-Toluenesulfonic acid (pTSA) monohydrate (10 wt%)Methanol (B129727)Room Temp.1 hourNot specifiedAcetonide protected bis-MPA dendrimer[4]
Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (B1312306) (TIS)Dichloromethane (DCM) or neatRoom Temp.1-2 hours>95% (Typical)Resin-bound Fmoc-DOPA(acetonide)-Peptide[5]
25% Trifluoroacetic acid (TFA) in CHCl₃/H₂OChloroform / WaterNot specifiedNot specified100%DHA-dopamine(acetonide)[6]
Indium(III) triflate (catalytic)Organic Solvent / WaterMicrowave HeatingNot specifiedGood to ExcellentGeneral Acetonides[7]
Zirconium(IV) chloride (catalytic)Not specifiedNot specifiedNot specifiedExcellentGeneral 1,3-Dioxolanes[8]
Aqueous tert-butyl hydroperoxide (70%)Water / tert-butanolNot specifiedNot specifiedGoodTerminal Acetonides[8]

Experimental Protocols

Protocol 1: Deprotection using p-Toluenesulfonic Acid (pTSA) in Methanol

This protocol describes a mild acidic deprotection suitable for molecules soluble in methanol. The procedure is based on a general method for acetonide deprotection.[4]

Methodology

  • Dissolution: Dissolve the acetonide-protected DOPA derivative in a large excess of methanol in a round-bottom flask.

  • Acid Addition: Add p-toluenesulfonic acid (pTSA) monohydrate (10 wt% relative to the substrate).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H-NMR, observing the disappearance of the characteristic methyl signals of the acetonide group (typically around 1.3-1.7 ppm).[4]

  • Acetone Removal: Remove the acetone byproduct and methanol solvent by rotary evaporation under reduced pressure.

  • Neutralization and Purification: If necessary, neutralize the remaining acid. The crude product can be purified by a suitable method such as column chromatography or precipitation. For instance, the solution can be filtered through a column of a basic resin like Amberlyst A21, followed by evaporation of the solvent and precipitation of the product in a non-polar solvent like diethyl ether.[4]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) for Peptide Synthesis

This protocol is standard for the final cleavage and deprotection step in Fmoc-based solid-phase peptide synthesis (SPPS) and is effective for simultaneously cleaving the peptide from the resin and deprotecting the DOPA acetonide.[5]

Methodology

  • Resin Preparation: Place the dry, peptide-bound resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5 to 2 hours. The acetonide group is concomitantly cleaved during this process.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Purification: Centrifuge or filter to collect the precipitated peptide. Wash with cold diethyl ether, and then purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of an acetonide-protected DOPA derivative.

G cluster_workflow Acetonide Deprotection Workflow A Acetonide-Protected DOPA Derivative B Dissolve in Appropriate Solvent A->B C Add Acid Catalyst (e.g., TFA, pTSA) B->C D Reaction (Stir at RT) C->D E Monitor Reaction (TLC, NMR, LC-MS) D->E F Work-up (Neutralization, Extraction) E->F Upon Completion G Purification (Chromatography, Precipitation) F->G H Deprotected DOPA Product G->H

Caption: General workflow for acetonide deprotection.

Chemical Reaction Scheme

This diagram shows the acid-catalyzed hydrolysis of an acetonide-protected DOPA derivative.

G cluster_reaction Acid-Catalyzed Acetonide Deprotection start Acetonide-Protected DOPA plus + start->plus reagents H₃O⁺ (from Acid Catalyst + H₂O) plus->reagents product Deprotected DOPA reagents->product Hydrolysis byproduct + Acetone product->byproduct

Caption: Chemical reaction for DOPA deprotection.

References

Application Notes and Protocols: Fmoc-DOPA(acetonide)-OH in Marine Adhesive Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fmoc-DOPA(acetonide)-OH in the solid-phase peptide synthesis (SPPS) of peptides inspired by marine adhesive proteins (MAPs). This advanced building block is critical for researchers aiming to develop novel bioadhesives, biomaterials, and therapeutics that leverage the unique adhesive properties of 3,4-dihydroxyphenylalanine (DOPA). The protocols outlined below, along with the supporting data and diagrams, are intended to facilitate the successful incorporation of DOPA into synthetic peptides, a key step in mimicking the remarkable underwater adhesion of marine organisms like mussels and sandcastle worms.

Introduction to DOPA and Marine Adhesion

The amino acid DOPA is a cornerstone of marine adhesion, enabling organisms to bind tenaciously to diverse surfaces in aqueous environments.[1][2][3] The catechol side chain of DOPA is responsible for a versatile range of interactions. In its reduced form, it can engage in strong, yet reversible, coordination bonds with inorganic surfaces.[3] Upon oxidation to dopaquinone, it can form irreversible covalent cross-links with other amino acid residues (such as lysine (B10760008) and cysteine) or with organic surfaces, leading to the curing and solidification of the adhesive matrix.[3][4][5] The synthesis of DOPA-containing peptides requires careful protection of the reactive catechol group during SPPS. This compound is a well-established derivative that is compatible with standard Fmoc-based protocols, allowing for the efficient and controlled incorporation of DOPA into peptide sequences.[1]

Data Presentation

The successful incorporation of this compound is dependent on optimized coupling conditions. The following tables provide a summary of recommended parameters and expected outcomes for the synthesis of DOPA-containing peptides.

Table 1: Recommended Coupling Conditions for this compound

ParameterRecommendationRationale
Resin 2-Chlorotrityl chloride or Wang resinStandard resins compatible with Fmoc chemistry. 2-Chlorotrityl chloride resin is suitable for preparing protected peptide fragments.
This compound Equivalents 2.0 - 3.0An excess is recommended to drive the reaction to completion.
Coupling Reagent Equivalents 1.9 - 2.9 (relative to amino acid)Potent coupling reagents are necessary.
Base Equivalents 4.0 - 6.0 (e.g., DIPEA)A non-nucleophilic base is crucial to prevent side reactions.
Solvent Anhydrous, peptide-grade DMF or NMPGood solvation of the peptide-resin is essential for efficient coupling.
Coupling Time 2 - 4 hoursReaction progress can be monitored by a ninhydrin (B49086) test.
Temperature Room TemperatureStandard condition for most coupling reactions.

Table 2: Common Coupling Reagents for this compound Incorporation

Coupling ReagentAcronymKey Features
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateBOPEffective coupling reagent.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateHBTUHigh coupling efficiency, fast reaction rates.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUHigh coupling efficiency, fast reaction rates, low racemization potential.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a generic DOPA-containing peptide using this compound.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., 2-chlorotrityl chloride resin for a C-terminal acid).

  • Resin Weighing: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 100-200 mg for a 0.1 mmol scale).

  • Swelling: Place the resin in a reaction vessel and add sufficient N,N-Dimethylformamide (DMF) to cover the resin. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Solvent Removal: After swelling, drain the solvent from the resin.

Protocol 2: First Amino Acid Attachment (Loading onto 2-Chlorotrityl Chloride Resin)
  • Amino Acid Preparation: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) (1.5 equivalents) in DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the amino acid solution.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 3: Standard Fmoc-SPPS Elongation Cycle

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 3 minutes at room temperature. Drain.

    • Add a fresh 20% solution of piperidine in DMF and agitate for 10-15 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (including this compound):

    • Amino Acid and Reagent Preparation: In a separate vial, dissolve the next Fmoc-protected amino acid (2 equivalents) and a suitable coupling reagent such as HBTU (1.9 equivalents) and HOBt (2 equivalents) in DMF.

    • Activation: Add DIPEA (4 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Reaction: Agitate the reaction mixture at room temperature for 2 hours.

    • Monitoring: The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

    • Washing: Wash the resin with DMF (3x).

Protocol 4: Cleavage and Deprotection
  • Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (3x) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail for removing the acetonide group and other side-chain protecting groups is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Visualizations

SPPS_Workflow cluster_prep Resin Preparation cluster_loading First Amino Acid Loading cluster_elongation Peptide Elongation Cycle (Repeat n times) cluster_final Final Steps Resin Select & Weigh Resin Swell Swell in DMF Resin->Swell Load_AA Couple First Fmoc-AA Swell->Load_AA Cap Cap Unreacted Sites Load_AA->Cap Wash_Load Wash Resin Cap->Wash_Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_Load->Deprotect Wash_Deprotect Wash Resin Deprotect->Wash_Deprotect Couple Couple Next Fmoc-AA (including this compound) Wash_Deprotect->Couple Wash_Couple Wash Resin Couple->Wash_Couple Wash_Couple->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Wash_Couple->Cleave Final Cycle Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Figure 1: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

DOPA_Adhesion_Pathway cluster_dopa DOPA Residue in Peptide cluster_oxidation Oxidation cluster_quinone Reactive Intermediate cluster_adhesion Adhesion & Cohesion Mechanisms cluster_crosslinking_details Cross-linking Reactions DOPA DOPA (Catechol) Oxidation Enzymatic or Chemical Oxidation (e.g., Periodate, High pH) DOPA->Oxidation Surface_Binding Surface Adhesion (Coordination to Inorganic Surfaces) DOPA->Surface_Binding Reduced Form Dopaquinone Dopaquinone Oxidation->Dopaquinone Crosslinking Cohesive Cross-linking (Covalent Bonds) Dopaquinone->Crosslinking Oxidized Form Michael_Addition Michael Addition (with Lysine, Cysteine) Crosslinking->Michael_Addition DiDOPA di-DOPA Formation Crosslinking->DiDOPA

Figure 2: Chemical pathways of DOPA-mediated adhesion and cohesion.

References

Application Notes and Protocols for the Incorporation of Fmoc-DOPA(acetonide)-OH into Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxyphenylalanine (DOPA) is a non-canonical amino acid of significant interest in the development of therapeutic peptides. Its presence in peptides can confer unique properties, including enhanced bioadhesion and potential therapeutic effects, particularly in the context of neurodegenerative diseases like Parkinson's disease.[1] The catechol side chain of DOPA is highly reactive and requires protection during solid-phase peptide synthesis (SPPS). Fmoc-DOPA(acetonide)-OH is a valuable building block for this purpose, offering a stable protecting group that is compatible with the widely used Fmoc-SPPS chemistry.[1][2] The acetonide group effectively shields the catechol moiety during peptide chain elongation and can be readily removed during the final cleavage and deprotection step.[1][2]

These application notes provide detailed protocols and supporting data for the efficient incorporation of this compound into therapeutic peptide sequences.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₇H₂₅NO₆OEM SPEC
Molecular Weight 459.49 g/mol OEM SPEC
Appearance White to off-white powderOEM SPEC
Solubility Soluble in DMF, NMP, and other common SPPS solventsGeneral Knowledge
Storage Store at 2-8°C, protected from light and moistureGeneral Knowledge

Data Presentation: Synthesis Parameters and Expected Outcomes

The successful incorporation of this compound, a sterically hindered amino acid, requires optimized coupling conditions. The following tables summarize recommended parameters and expected outcomes based on literature and common practices in SPPS.

Table 1: Recommended Coupling Conditions for this compound
ParameterRecommendationRationale
Resin Rink Amide, Wang, or 2-Chlorotrityl ChlorideStandard resins compatible with Fmoc chemistry. 2-Chlorotrityl chloride resin can minimize diketopiperazine formation for C-terminal acid peptides.
This compound Equivalents 2.0 - 4.0A higher excess is recommended to drive the reaction to completion due to steric hindrance.
Coupling Reagent Equivalents 1.9 - 3.9 (relative to amino acid)Potent coupling reagents are necessary to overcome the steric bulk of DOPA(acetonide).
Base Equivalents 4.0 - 8.0 (e.g., DIPEA)A non-nucleophilic base is crucial to prevent side reactions.
Solvent Anhydrous, peptide-grade DMF or NMPGood solvation of the peptide-resin is essential for efficient coupling.
Coupling Time 2 - 4 hoursLonger coupling times may be necessary for complete reaction, especially in challenging sequences.
Monitoring Kaiser (ninhydrin) testTo confirm the completion of the coupling reaction.
Table 2: Example Coupling Efficiency and Purity for a Short DOPA-Containing Peptide

The following data is derived from the synthesis of the pentapeptide Fmoc-DOPA(acetonide)-Gly-Gly-Lys(Boc)-Lys(Boc)-OH.[1]

ParameterValue
Peptide Sequence Fmoc-DOPA(acetonide)-Gly-Gly-Lys(Boc)-Lys(Boc)-OH
Coupling Reagent BOP/HOBt
Coupling Time 2 hours
Crude Purity (RP-HPLC) Satisfactory purity with a single major peak
MALDI-TOF MS (m/z) Observed: 1028.76 (M-H)⁻, Calculated: 1028.50

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase peptide synthesis involving this compound.

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling:

    • Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale) in a reaction vessel.

    • Add sufficient N,N-Dimethylformamide (DMF) to swell the resin (approx. 10 mL/g of resin).

    • Agitate gently for 30-60 minutes at room temperature.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.

    • Agitate for 5 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.

Protocol 2: Optimized Coupling of this compound
  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU, or BOP at 0.95 equivalents relative to the amino acid) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling to Resin:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress using a Kaiser test. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) to remove excess reagents.

Protocol 3: Peptide Cleavage, Deprotection, and Purification
  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying:

    • Wash the peptide-resin with DMF (3 x 10 mL), followed by dichloromethane (B109758) (DCM) (3 x 10 mL).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL/g of resin).

    • Incubate at room temperature for 2-3 hours with occasional agitation. This step simultaneously cleaves the peptide from the resin and removes the acetonide protecting group from the DOPA side chain.[1][2]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

Visualizations

Dopamine Synthesis and Signaling Pathway in Parkinson's Disease

Dopamine Synthesis and Signaling in Parkinson's Disease cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_parkinsons Pathology in Parkinson's Disease Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO MAO Dopamine->MAO Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Cleft->DAT Reuptake D1_R D1 Receptor Synaptic_Cleft->D1_R D2_R D2 Receptor Synaptic_Cleft->D2_R AC Adenylyl Cyclase D1_R->AC + D2_R->AC - cAMP cAMP AC->cAMP Cellular_Response_Inhibitory Inhibitory Cellular Response AC->Cellular_Response_Inhibitory PKA PKA cAMP->PKA Cellular_Response_Excitatory Excitatory Cellular Response PKA->Cellular_Response_Excitatory Degeneration Degeneration of Dopaminergic Neurons Reduced_Dopamine Reduced Dopamine Synthesis & Release Degeneration->Reduced_Dopamine Reduced_Dopamine->Synaptic_Cleft Impaired Signaling

Caption: Dopamine synthesis, release, and signaling, with pathological changes in Parkinson's Disease.

Experimental Workflow for Peptide Synthesis

Experimental Workflow start Start: Solid Phase Resin swelling 1. Resin Swelling (DMF) start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection washing1 Wash (DMF) deprotection->washing1 coupling 3. Coupling (this compound, Coupling Reagent, Base) washing1->coupling washing2 Wash (DMF) coupling->washing2 cycle Repeat Steps 2-3 for each amino acid washing2->cycle cycle->deprotection Next cycle final_deprotection 4. Final Fmoc Deprotection cycle->final_deprotection Final cycle cleavage 5. Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification 6. Precipitation & Purification (Ether & RP-HPLC) cleavage->purification end End: Purified DOPA-Peptide purification->end

Caption: Step-by-step workflow for solid-phase synthesis of DOPA-containing peptides.

References

Application Notes and Protocols: Fmoc-DOPA(acetonide)-OH for Studying Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxyphenylalanine (DOPA) is a critical amino acid involved in a variety of biological processes. It is a product of post-translational hydroxylation of tyrosine and a key precursor to the neurotransmitter dopamine.[1][2][3] The unique adhesive and cross-linking properties of DOPA are central to the function of marine bioadhesives, such as those found in mussels.[1][3] To facilitate research into the roles of DOPA in these processes, the synthesis of DOPA-containing peptides is essential. Fmoc-DOPA(acetonide)-OH is a key building block for this purpose, enabling the incorporation of DOPA into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][4] The acetonide group protects the reactive catechol side chain of DOPA during synthesis and is readily removed during the final cleavage and deprotection step.[4]

These application notes provide detailed protocols for the use of this compound in the synthesis and analysis of DOPA-containing peptides, as well as methods to study the effects of L-DOPA as a post-translational modification in a cellular context.

Data Presentation

Table 1: Physicochemical and Quality Control Data for this compound
ParameterValueReference
Molecular Formula C₂₇H₂₅NO₆
Molecular Weight 459.49 g/mol
Appearance White to slight yellow to beige powder
Purity (HPLC) ≥ 97.0% (a/a)
Purity (TLC) ≥ 98%
Enantiomeric Purity ≥ 99.0% (a/a)
Storage Temperature 15-25°C
Table 2: Example Mass Spectrometry Data for a Synthetic DOPA-Containing Peptide

The following data corresponds to the synthesis of a pentapeptide with the sequence Fmoc-DOPA(acetonide)-Gly-Gly-Lys(Boc)-Lys(Boc)-OH.[1]

Analysis MethodParameterObserved ValueCalculated ValueReference
MALDI-TOF MS (negative mode) Monoisotopic Molecular Weight [M-H]⁻1028.76 m/z1028.50 m/z[1]
Table 3: Efficacy of Different Cleavage Cocktails in Preventing Methionine Oxidation

This table illustrates the percentage of methionine sulfoxide (B87167) in a crude model pentadecapeptide containing one methionine and two cysteine residues after cleavage with various reagents.[5]

Cleavage CocktailMethionine Sulfoxide Content (%)Reference
Reagent K 15[5]
Reagent R 55[5]
Reagent B Not specified, but oxidation occurs[5][6]
Reagent H 0[5]
Reagent K + 1.5% NH₄I 0[5]
Reagent R + 1.5% NH₄I 0[5]
Reagent B + 1.5% NH₄I 0[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a DOPA-Containing Peptide

This protocol describes the manual synthesis of a DOPA-containing peptide on a 2-chlorotrityl chloride resin using this compound.

1. Resin Preparation and First Amino Acid Loading: a. Swell 300 mg of 2-chlorotrityl chloride resin (for a 0.1 mmol scale synthesis) in dichloromethane (B109758) (DCM) in a PolyPrep chromatography column for at least 30 minutes.[4] b. Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) in 8 mL of DCM with 0.3 mL of 2,4,6-collidine.[4] c. Drain the DCM from the swelled resin and add the amino acid solution. d. Rock the mixture for at least 8 hours.[4] e. Cap any unreacted sites on the resin.

2. Peptide Chain Elongation (per cycle): a. Fmoc Deprotection: i. Wash the resin 3 times with N,N-dimethylformamide (DMF).[4] ii. Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin and mix for 7 minutes by bubbling with nitrogen gas.[4] A second treatment for 10 minutes can be performed to ensure complete deprotection.[1] iii. Drain the deprotection solution and wash the resin 5 times with DMF.[4] b. Amino Acid Coupling: i. In a separate vial, pre-activate a mixture of the next Fmoc-amino acid (2 equivalents), BOP (2 equivalents), HOBt (2 equivalents), and DIPEA (2 equivalents) in NMP for 10 minutes. For incorporating this compound, use the same procedure.[1] ii. Add the activated amino acid solution to the deprotected resin. iii. Allow the coupling reaction to proceed for 2 hours.[1] iv. Monitor the completion of the coupling reaction using the ninhydrin (B49086) test.[1] v. Wash the resin 5 times with DMF. c. Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

3. UV Monitoring of Fmoc Deprotection (Optional): a. Collect the filtrate from the Fmoc deprotection step in a volumetric flask.[7] b. Dilute the solution with DMF.[7] c. Measure the absorbance at 301 nm using a UV-Vis spectrophotometer.[7] d. Calculate the amount of cleaved Fmoc group using the Beer-Lambert law to assess the coupling efficiency.[7]

Protocol 2: Cleavage and Deprotection of the DOPA-Containing Peptide

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the acetonide and other side-chain protecting groups.

1. Initial Cleavage from Resin (for 2-chlorotrityl chloride resin): a. Wash the peptide-resin with DCM. b. Treat the resin with a solution of 2% trifluoroacetic acid (TFA) in DCM to cleave the peptide while keeping the acetonide group intact.[1] c. Neutralize the filtrate with a solution of pyridine (B92270) in methanol, concentrate under reduced pressure, and precipitate the peptide with cold water.[1]

2. Full Deprotection: a. For complete deprotection, including the removal of the acetonide group, treat the peptide-resin with a cleavage cocktail.[1] b. A commonly used non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) .[1] c. For peptides containing sensitive residues like methionine, Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide; 81:5:5:2.5:3:2:1.5 w/w) is recommended to prevent oxidation.[5] d. Suspend the peptide-resin in the chosen cleavage cocktail (approximately 10 mL per gram of resin) and stir for 2-3 hours at room temperature.[6][8] e. Filter the resin and wash it with fresh TFA. f. Combine the filtrates and precipitate the crude peptide by adding cold methyl t-butyl ether.[6] g. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Protocol 3: Analysis of the Purified Peptide by Mass Spectrometry

This protocol outlines the general steps for characterizing the synthesized DOPA-containing peptide using MALDI-TOF MS.

1. Sample Preparation: a. Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA). b. Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.[9] c. On a MALDI target plate, spot 1 µL of the peptide solution and let it air dry slightly. d. Add 1 µL of the matrix solution on top of the peptide spot and allow it to co-crystallize.

2. MALDI-TOF MS Analysis: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Acquire the mass spectrum in the appropriate mode (e.g., negative reflectron mode for acidic peptides).[1] c. Calibrate the instrument using a standard peptide mixture with known molecular weights. d. Analyze the resulting spectrum to determine the monoisotopic molecular weight of the synthesized peptide and compare it with the calculated theoretical mass.[1]

Protocol 4: Cell-Based Assay to Study the Effect of L-DOPA on Cellular Signaling

This protocol describes a method to treat neuronal cells with L-DOPA and analyze changes in protein expression and phosphorylation by Western blotting, as an example of studying its role as a signaling molecule.

1. Cell Culture and Treatment: a. Culture SH-SY5Y or PC12 neuronal cells in appropriate media and conditions.[2][10] b. Once the cells reach the desired confluency, treat them with varying concentrations of L-DOPA (e.g., 0-1 mM) for a specified duration (e.g., 24 hours).[2] c. Include appropriate controls, such as untreated cells.

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

3. Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-pCREB or anti-actin as a loading control) overnight at 4°C.[2][10] f. Wash the membrane three times with TBST. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. Quantify the band intensities using densitometry software and normalize to the loading control.[2]

Visualizations

G Chemical Logic of this compound in SPPS DOPA DOPA (Reactive Catechol) Protected_DOPA This compound (Protected Catechol) DOPA->Protected_DOPA Protection SPPS Solid-Phase Peptide Synthesis Protected_DOPA->SPPS Incorporation Peptide_Protected Resin-Bound Peptide with Protected DOPA SPPS->Peptide_Protected Elongation Cleavage Cleavage & Deprotection (e.g., TFA) Peptide_Protected->Cleavage Final_Peptide DOPA-Containing Peptide Cleavage->Final_Peptide Final Product

Caption: Logic of using a protected DOPA derivative in SPPS.

G Experimental Workflow for DOPA-Peptide Synthesis and Analysis cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Resin_Prep Resin Preparation SPPS_Cycle SPPS Cycles with This compound Resin_Prep->SPPS_Cycle Cleavage Cleavage & Deprotection SPPS_Cycle->Cleavage Purification HPLC Purification Cleavage->Purification Crude Peptide MS_Analysis Mass Spectrometry (MALDI-TOF/LC-MS) Purification->MS_Analysis Final_Product Characterized DOPA-Peptide MS_Analysis->Final_Product

Caption: Workflow for DOPA-peptide synthesis and analysis.

G Dopamine Biosynthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) Tyrosine_Hydroxylase->L_DOPA DOPA_Decarboxylase DOPA Decarboxylase (AADC) DOPA_Decarboxylase->Dopamine Dopamine_Hydroxylase Dopamine β-Hydroxylase (DBH) Dopamine_Hydroxylase->Norepinephrine PNMT Phenylethanolamine N-methyltransferase (PNMT) PNMT->Epinephrine

Caption: Dopamine biosynthesis pathway from L-Tyrosine.

References

Application Notes and Protocols for Fmoc-DOPA(acetonide)-OH in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-DOPA(acetonide)-OH is a protected amino acid derivative that holds significant promise in the development of advanced hydrogel systems for biomedical applications. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides a driving force for self-assembly through π-π stacking, while the DOPA (3,4-dihydroxyphenylalanine) moiety, protected as an acetonide, offers unique opportunities for creating functional biomaterials.[1][2] These hydrogels can serve as scaffolds for 3D cell culture, platforms for controlled drug delivery, and matrices for tissue engineering.

The self-assembly of Fmoc-amino acids into hydrogels is typically triggered by a change in environmental conditions, such as pH or solvent polarity.[3][4] This allows for the formation of a nanofibrous network that entraps large amounts of water, resulting in a gel-like material. The acetonide protection of the DOPA catechol group prevents premature oxidation and allows for controlled deprotection to expose the reactive catechol for secondary crosslinking or adhesion to surfaces.

These application notes provide an overview of the methodologies for preparing and characterizing hydrogels based on this compound, including protocols for gelation, rheological analysis, and drug release studies.

Data Presentation

Table 1: Comparative Physicochemical Properties of Fmoc-Amino Acid Hydrogelators
PropertyFmoc-Phe-OHFmoc-Tyr-OHThis compound (Expected)
Molecular Weight ( g/mol )387.44403.44459.49
LogP (estimated)~3.5~3.2~4.0
Critical Gelation Concentration (CGC)~0.5 - 2 mg/mL~0.5 - 1 mg/mL0.5 - 5 mg/mL (estimated)
Storage Modulus (G')100 - 1000 Pa100 - 5000 Pa100 - 2000 Pa (estimated)

Note: Data for this compound is estimated based on the properties of structurally similar Fmoc-amino acids. Actual values may vary depending on experimental conditions.

Table 2: Typical Gelation Parameters for Fmoc-Amino Acid Hydrogels
ParameterpH-Switch MethodSolvent-Switch Method
Initial StateAqueous solution at basic pH (~8-10)Solution in a polar organic solvent (e.g., DMSO, HFIP)
TriggerLowering pH with acid (e.g., HCl) or slow hydrolysis of GdLAddition of an aqueous buffer (e.g., PBS)
Typical Gelation TimeSeconds to hoursMinutes to hours
Final pH~4-7~7.4

Experimental Protocols

Protocol 1: Hydrogel Formation via pH-Switch Method

This method relies on the deprotonation of the carboxylic acid group of this compound at a basic pH to solubilize the molecule, followed by a decrease in pH to trigger self-assembly and gelation.[3][4]

Materials:

  • This compound

  • Sterile deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)

  • Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Dissolution: Weigh the desired amount of this compound and suspend it in sterile deionized water.

  • Solubilization: Slowly add 0.1 M NaOH dropwise while gently stirring until the this compound is fully dissolved and the solution is clear. The pH should be in the range of 8-10.

  • Gelation Trigger:

    • Rapid Gelation: Add 0.1 M HCl dropwise to the solution while gently mixing until the desired final pH is reached (typically between 4 and 7). Gelation should occur rapidly.

    • Slow Gelation: For more homogeneous gels, add a calculated amount of GdL to the basic solution. GdL will hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation over several hours.[4]

  • Equilibration: Allow the hydrogel to equilibrate at room temperature for at least 1 hour before further characterization or use.

Protocol 2: Hydrogel Formation via Solvent-Switch Method

This method involves dissolving this compound in a water-miscible organic solvent and then inducing self-assembly by adding an aqueous buffer.[4]

Materials:

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO or HFIP (e.g., 50-100 mg/mL).

  • Gelation: To a vial, add the required volume of the stock solution.

  • Solvent Switch: Gently add the desired volume of PBS (pH 7.4) to achieve the final hydrogelator concentration. Avoid vigorous mixing to prevent precipitation.

  • Incubation: Allow the mixture to stand at room temperature. Gelation should occur as the solvent polarity changes, typically within minutes to a few hours.

Protocol 3: Rheological Characterization of Hydrogels

Rheology is used to quantify the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').

Equipment:

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Sample Loading: Carefully transfer the prepared hydrogel onto the rheometer plate, ensuring no air bubbles are trapped.

  • Time Sweep: To monitor the gelation kinetics, perform a time sweep experiment immediately after triggering gelation. Measure G' and G'' at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) over time. The gel point is typically identified as the crossover point where G' > G''.

  • Frequency Sweep: To characterize the mechanical properties of the formed gel, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region.

  • Strain Sweep: To determine the linear viscoelastic region and the yield stress of the hydrogel, perform a strain sweep (e.g., from 0.1% to 100%) at a constant frequency.

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical setup for evaluating the release of a model drug from the hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release buffer (e.g., PBS, pH 7.4)

  • Suitable analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Drug-Loaded Hydrogel: Prepare the hydrogel using either Protocol 1 or 2, incorporating the drug during the solubilization step.

  • Release Setup: Place a known volume of the drug-loaded hydrogel in a vial or a transwell insert.

  • Initiation of Release: Carefully add a known volume of pre-warmed release buffer on top of the hydrogel.

  • Sampling: At predetermined time points, withdraw an aliquot of the release buffer and replace it with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method. Plot the cumulative drug release as a function of time.

Visualizations

Hydrogel_Formation_Workflow cluster_pH pH-Switch Method cluster_solvent Solvent-Switch Method cluster_characterization Characterization pH_start This compound in Water pH_solubilize Add NaOH (pH 8-10) Solubilization pH_start->pH_solubilize pH_trigger Add Acid (HCl or GdL) pH Decrease pH_solubilize->pH_trigger pH_gel Hydrogel Formation pH_trigger->pH_gel rheology Rheology pH_gel->rheology solvent_start This compound in Organic Solvent solvent_trigger Add Aqueous Buffer (e.g., PBS) solvent_start->solvent_trigger solvent_gel Hydrogel Formation solvent_trigger->solvent_gel solvent_gel->rheology drug_release Drug Release rheology->drug_release

Caption: Experimental workflow for hydrogel formation and characterization.

DOPA_Adhesion_Mechanism cluster_interactions Adhesive Interactions cluster_crosslinking Cohesive Crosslinking DOPA DOPA Catechol H_bonding Hydrogen Bonding DOPA->H_bonding Metal_chelation Metal Chelation DOPA->Metal_chelation Covalent_bonding Covalent Bonding DOPA->Covalent_bonding Oxidation Oxidation DOPA->Oxidation Surface Tissue/Material Surface H_bonding->Surface Metal_chelation->Surface Covalent_bonding->Surface DOPA_quinone DOPA-quinone Oxidation->DOPA_quinone Crosslinking Covalent Crosslinks DOPA_quinone->Crosslinking Crosslinking->DOPA_quinone

Caption: Potential signaling pathways and interactions of DOPA.

Concluding Remarks

This compound is a versatile building block for the creation of functional hydrogels. The protocols outlined above provide a foundation for researchers to explore the potential of these materials in various biomedical applications. The ability to control gelation through external stimuli, coupled with the unique chemistry of the DOPA moiety, opens up exciting avenues for the design of next-generation biomaterials for drug delivery and regenerative medicine. Further optimization of the experimental conditions will be necessary to tailor the hydrogel properties for specific applications.

References

Application of Fmoc-DOPA(acetonide)-OH in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-DOPA(acetonide)-OH is a critical building block for the synthesis of 3,4-dihydroxyphenylalanine (DOPA)-containing peptides, which are increasingly being explored for sophisticated drug delivery applications. The unique properties of the DOPA residue, inspired by the adhesive proteins of marine mussels, offer significant advantages in the design of targeted and controlled-release drug delivery systems. The primary application of this compound lies in its use in Fmoc-based solid-phase peptide synthesis (SPPS), where the acetonide group provides robust protection for the reactive catechol side chain of DOPA.[1] This protection is crucial to prevent unwanted side reactions during peptide elongation. The Fmoc group is a temporary protecting group for the α-amino function, which is removed at each step of the synthesis.[2]

The resulting DOPA-containing peptides can be formulated into various drug delivery platforms, including nanoparticles, hydrogels, and bioadhesive films. These systems can be designed to deliver a wide range of therapeutic agents, from small molecule drugs to larger biologics.

Key Advantages of Incorporating DOPA into Drug Delivery Systems:

  • Bioadhesion: The catechol group of DOPA provides strong adhesive properties to a variety of surfaces, including biological tissues.[3][4] This can be leveraged for localized drug delivery, increasing the residence time of the formulation at the target site and enhancing therapeutic efficacy.

  • Targeted Delivery: DOPA-containing peptides can be designed to bind to specific tissues or cell surface receptors, enabling targeted drug delivery and reducing off-target effects. The incorporation of a catechol moiety near a lysine (B10760008) residue has been shown to enhance adhesion to negatively charged surfaces.[5]

  • Controlled Release: DOPA residues can participate in cross-linking reactions, which can be used to control the degradation of the drug delivery matrix and, consequently, the release rate of the encapsulated drug. This can be triggered by changes in pH or the presence of oxidizing agents.[3]

  • Enhanced Drug Loading: The versatile chemistry of DOPA-containing peptides allows for the covalent conjugation or physical entrapment of a wide array of drug molecules.

Experimental Protocols

I. Synthesis of DOPA-Containing Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a hypothetical adhesive peptide, [Peptide Sequence: Ac-Lys-DOPA-Gly-Gly-Arg-NH2], using this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Gly-OH

  • This compound

  • Fmoc-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride (B1165640)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Iterative Process):

    • For each amino acid (starting with Fmoc-Arg(Pbf)-OH), pre-activate by dissolving the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Gly, DOPA(acetonide), Lys(Boc)).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 3 hours. This step also removes the acetonide protecting group from the DOPA side chain.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

experimental_workflow_spps

II. Formulation of DOPA-Peptide Nanoparticles for Drug Delivery

This protocol describes the formulation of drug-loaded nanoparticles using the synthesized DOPA-containing peptide and a model hydrophobic drug (e.g., Paclitaxel).

Materials:

  • Synthesized DOPA-containing peptide

  • Paclitaxel

  • Ethanol (B145695)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Equipment:

  • Vortex mixer

  • Bath sonicator

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the DOPA-peptide in ethanol to a concentration of 10 mg/mL.

    • Dissolve Paclitaxel in ethanol to a concentration of 2 mg/mL.

  • Nanoparticle Formulation (Solvent Displacement Method):

    • Mix the DOPA-peptide solution and the Paclitaxel solution at a desired weight ratio (e.g., 10:1 peptide:drug).

    • Vortex the mixture for 1 minute.

    • Add the ethanolic solution dropwise to deionized water while stirring vigorously. The final ethanol concentration should be below 10%.

    • Allow the solution to stir for 2 hours to facilitate nanoparticle self-assembly and drug encapsulation.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis membrane.

    • Dialyze against deionized water for 24 hours, with water changes every 4-6 hours, to remove the organic solvent and unloaded drug.

  • Characterization:

    • Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles using DLS.

    • Morphology: Visualize the shape and size of the nanoparticles using TEM.

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

      • Lyophilize a known amount of the nanoparticle suspension.

      • Dissolve the lyophilized nanoparticles in a known volume of a suitable solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the drug.

      • Quantify the amount of Paclitaxel using a UV-Vis spectrophotometer at its maximum absorbance wavelength, against a standard curve.

      • Calculate DLC and EE using the following formulas:

        • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

        • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

experimental_workflow_nanoparticle

III. In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study from the formulated DOPA-peptide nanoparticles.

Materials:

  • Drug-loaded DOPA-peptide nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3.5 kDa)

Equipment:

  • Incubator shaker

  • UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Place the dialysis bag in a container with a known volume of PBS (e.g., 50 mL).

  • Incubation:

    • Incubate the container at 37°C with gentle shaking.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification:

    • Quantify the amount of drug released into the medium at each time point using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

    • Plot the cumulative drug release versus time to obtain the drug release profile.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data that could be obtained from the characterization of DOPA-peptide drug delivery systems.

Table 1: Adhesion Energy of DOPA-Peptide Films on Different Substrates

DOPA Content (mol%)SubstrateAdhesion Energy (μJ/m²)
10Mica15.2 ± 2.1
25Mica38.5 ± 4.3
10Titanium25.8 ± 3.5
25Titanium62.1 ± 5.9

Table 2: Physicochemical Properties of Drug-Loaded DOPA-Peptide Nanoparticles

FormulationAverage Size (nm)PDIZeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
F1 (10:1)155 ± 120.18+25.3 ± 2.18.2 ± 0.785.4 ± 5.6
F2 (5:1)182 ± 150.21+22.8 ± 1.912.5 ± 1.178.2 ± 6.1

Table 3: Cumulative Drug Release from DOPA-Peptide Nanoparticles

Time (hours)Cumulative Release (%) - Formulation F1
18.5 ± 1.2
422.1 ± 2.5
835.6 ± 3.1
1248.9 ± 4.0
2465.3 ± 5.2
4882.7 ± 6.8
7291.4 ± 7.3

Signaling Pathways and Logical Relationships

The application of DOPA-containing peptides in drug delivery often involves interactions with cell surface receptors, leading to internalization and subsequent drug release. For instance, a DOPA-peptide conjugated to a targeting moiety (e.g., RGD) could bind to integrin receptors, triggering receptor-mediated endocytosis.

signaling_pathway

References

Application Notes and Protocols for Standard Coupling Methods of Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the standard coupling methods for incorporating Fmoc-DOPA(acetonide)-OH into peptide sequences during Fmoc-based solid-phase peptide synthesis (SPPS). This document includes established protocols, quantitative data where available, and visual workflows to facilitate successful and reproducible synthesis.

Introduction

This compound is a valuable building block for the synthesis of peptides containing 3,4-dihydroxyphenylalanine (DOPA). The acetonide protecting group on the catechol side chain is compatible with the Fmoc SPPS method, preventing unwanted side reactions during peptide assembly.[1] Cleavage of the final peptide from the resin using standard trifluoroacetic acid (TFA) mixtures containing water typically results in the complete deprotection of the DOPA side chain.[2] This derivative can be incorporated into peptide sequences using standard coupling methodologies.[2]

Coupling Reagents and Methodologies

The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency, especially for potentially sterically hindered amino acids. For this compound, both traditional and more potent activating agents can be employed.

Commonly Used Coupling Reagents:

  • Phosphonium Salts:

    • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): A classic coupling reagent used effectively for the incorporation of this compound.[1]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective reagent for sterically demanding couplings.

  • Aminium/Uronium Salts:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Popular and efficient coupling reagents widely used in SPPS.[3]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Highly reactive reagents, often recommended for difficult or sterically hindered couplings.[4][5]

  • Carbodiimides:

    • DIC (N,N'-Diisopropylcarbodiimide): A cost-effective coupling reagent, typically used in conjunction with an additive like HOBt or OxymaPure to enhance efficiency and minimize racemization.[3]

Quantitative Data Summary

The following table summarizes recommended reagent equivalents for a standard coupling reaction of this compound. These values are a general guideline and may require optimization based on the specific peptide sequence and resin loading.

Reagent/ComponentMolar Equivalents (relative to resin loading)Role in Reaction
This compound2.0 - 4.0Amino acid building block
Coupling Reagent (e.g., BOP, HATU)1.9 - 3.8Activates the carboxylic acid
Additive (e.g., HOBt)2.0 - 4.0Reduces side reactions and racemization
Base (e.g., DIPEA)4.0 - 8.0Activates coupling reagent and maintains basic pH
SolventSufficient volume to swell resinReaction medium (e.g., NMP or DMF)

Note: Higher equivalents are often used for sterically hindered amino acids to drive the reaction to completion.[6]

Experimental Protocols

Protocol 1: Coupling of this compound using BOP/HOBt

This protocol is adapted from a demonstrated successful synthesis of a DOPA-containing peptide.[1]

1. Resin Preparation: a. Swell the resin (e.g., 2-chlorotrityl chloride resin) in N-methyl-2-pyrrolidinone (NMP) or N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel. b. Drain the solvent.

2. Fmoc Deprotection: a. Add a solution of 20% (v/v) piperidine (B6355638) in NMP to the resin. b. Agitate the mixture for 15 minutes. c. Drain the solution. d. Repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal. e. Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling: a. In a separate vial, prepare the activation mixture by dissolving this compound (2 eq), BOP (2 eq), and HOBt (2 eq) in NMP. b. Add DIPEA (2 eq) to the mixture. c. Allow the mixture to pre-activate for 10 minutes at room temperature. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture for 2 hours at room temperature.

4. Monitoring and Washing: a. Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. b. If the test is positive, extend the coupling time or consider a double coupling. c. Once the coupling is complete, drain the reaction solution and wash the resin extensively with NMP (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Optimized Coupling using HATU for Hindered Amino Acids

This protocol is a general method recommended for sterically hindered amino acids and can be applied to this compound to ensure high coupling efficiency.[5][6]

1. Resin Preparation & Fmoc Deprotection: a. Follow steps 1 and 2 from Protocol 1.

2. Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal amount of DMF. b. Add DIPEA (6.0 eq) to the vial. c. Allow the mixture to pre-activate for 1-2 minutes at room temperature. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to potential steric hindrance.[6]

3. Monitoring and Washing: a. Follow step 4 from Protocol 1.

Visualizations

General Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Start Start: Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Step 1 Wash1 Wash (DMF) Deprotection->Wash1 Step 2 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Wash1->Coupling Step 3 Wash2 Wash (DMF/DCM) Coupling->Wash2 Step 4 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle Step 5 NextCycle->Deprotection Repeat for next amino acid

Caption: Workflow of a single cycle in Fmoc Solid-Phase Peptide Synthesis.

Logical Flow for Coupling Protocol Selection

Coupling_Decision_Tree Start Start: Incorporate This compound Standard Standard Coupling Protocol (e.g., BOP/HOBt or HBTU) Start->Standard Monitor Monitor Coupling (Ninhydrin Test) Standard->Monitor Complete Coupling Complete Proceed to next cycle Monitor->Complete Negative Incomplete Incomplete Coupling (Positive Ninhydrin Test) Monitor->Incomplete Positive Troubleshoot Troubleshooting Incomplete->Troubleshoot Recouple Double Couple Troubleshoot->Recouple PotentReagent Use Potent Reagent (e.g., HATU, HCTU) Troubleshoot->PotentReagent Extend Extend Reaction Time Troubleshoot->Extend Recouple->Monitor PotentReagent->Monitor Extend->Monitor

Caption: Decision-making workflow for coupling this compound.

References

Application Notes and Protocols for Peptide Cleavage with Aqueous Trifluoroacetic Acid (TFA) Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Fmoc-based solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, highly reactive cationic species, such as the tert-butyl cation, are generated from the cleavage of protecting groups (e.g., Boc, tBu) and the resin linker.[1][2] These carbocations can lead to undesired side reactions by alkylating nucleophilic amino acid residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[1][3]

To prevent these side reactions, a "cleavage cocktail" containing TFA and various nucleophilic reagents, known as scavengers, is employed to trap these reactive species.[1][4] Water is a common and important component of these cleavage cocktails, acting as a proton donor-acceptor and a scavenger for carbocations.[5] The selection of an appropriate cleavage cocktail, including the optimal concentration of water, is critical for obtaining a high-purity crude peptide and depends on the amino acid composition of the peptide.[1]

The Role of Water in TFA Cleavage Cocktails

Water serves a dual purpose in TFA cleavage mixtures:

  • Carbocation Scavenger: Water can act as a nucleophile to quench the reactive carbocations generated during the deprotection of tert-butyl-based protecting groups. This minimizes the risk of side reactions, such as the S-tert-butylation of cysteine residues.

  • Proton Source: Water can act as a proton donor to facilitate the cleavage of certain protecting groups and the peptide from the resin.[5]

The concentration of water in the cleavage cocktail is a critical parameter. While it is essential for scavenging, excessive water can in some cases lead to incomplete cleavage or other side reactions. Therefore, the optimization of water content is crucial for achieving high yield and purity of the final peptide.

Quantitative Data on Cleavage Cocktail Performance

The effectiveness of different cleavage cocktails is typically assessed by analyzing the crude peptide purity using techniques like High-Performance Liquid Chromatography (HPLC). The following tables summarize the performance of various TFA mixtures, highlighting the impact of water and other scavengers on the formation of side products.

Table 1: Common TFA Cleavage Cocktails Containing Water

Reagent NameComposition (v/v)Target Peptides & Remarks
Standard Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% WaterSuitable for most peptides without highly sensitive residues. TIS is a primary scavenger.[1][6]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[3][6][7]
Minimalist Cocktail 95% TFA, 5% WaterOnly recommended for peptides lacking any sensitive residues. Water acts as the sole scavenger.[8]

Table 2: Effect of Water and Other Scavengers on S-tert-butylation of Cysteine

This side reaction is a common issue for cysteine-containing peptides. The data below is adapted from a study on a model peptide and illustrates the effectiveness of different scavengers in mitigating this side product.

Cleavage Cocktail (TFA/TIS/H₂O/Scavenger at 90:2.5:2.5:5)% S-tBu Side Product
No additional scavenger18.6%
Dithiothreitol (DTT)3.9%
Thioanisole4.8%
Dimethyl Sulfide (DMS)5.2%
m-Cresol11.2%
Anisole11.8%

Data adapted from a study on a model Cys-containing peptide. Actual percentages may vary based on the peptide sequence and reaction conditions.

Experimental Protocols

Caution: Trifluoroacetic acid is a highly corrosive and volatile acid. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage with TFA/TIS/Water for Peptides without Sensitive Residues

This protocol is suitable for the cleavage of peptides that do not contain sensitive residues such as Cys, Met, or Trp.

Materials:

  • Peptide-bound resin (dried)

  • Trifluoroacetic Acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., sintered glass funnel with a stopcock)

  • Centrifuge and centrifuge tubes

  • Nitrogen gas line (optional)

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to remove residual solvents and impurities.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh immediately before use.

    • In a fume hood, carefully mix TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare 2 mL of the cocktail (1.9 mL TFA, 0.05 mL TIS, 0.05 mL Water).[6]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through the sintered glass funnel into a clean centrifuge tube.

    • Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether in a separate centrifuge tube to precipitate the crude peptide.

    • Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.

  • Drying and Analysis:

    • Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

    • Analyze the crude peptide by HPLC and mass spectrometry.

Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues

This protocol is recommended for peptides containing multiple sensitive residues, such as Cys, Met, Tyr, and Trp.

Materials:

  • Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).

Procedure:

  • Resin Preparation:

    • Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • Prepare Reagent K fresh immediately before use.

    • In a fume hood, carefully mix TFA, Phenol, Water, Thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare 2 mL of the cocktail (1.65 mL TFA, 0.1 mL Phenol, 0.1 mL Water, 0.1 mL Thioanisole, 0.05 mL EDT).[6]

  • Cleavage Reaction:

    • Add Reagent K to the dried resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.[6]

  • Peptide Precipitation and Isolation:

    • Follow step 4 from Protocol 1.

  • Drying and Analysis:

    • Follow step 5 from Protocol 1.

Visualizing the Deprotection and Scavenging Mechanisms

The following diagrams illustrate the key chemical pathways involved in TFA-mediated deprotection and the role of water as a scavenger.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Protected_Peptide Peptide-Resin-O-tBu Protonated_Peptide Peptide-Resin-O+(H)-tBu Protected_Peptide->Protonated_Peptide + H+ (from TFA) TFA CF3COOH Carbocation t-Butyl Cation (Reactive) Protonated_Peptide->Carbocation Cleavage Deprotected_Peptide Deprotected Peptide-Resin-OH Protonated_Peptide->Deprotected_Peptide - tBu+ Isobutylene Isobutylene Carbocation->Isobutylene - H+

Caption: General mechanism of tert-butyl protecting group removal by TFA.

Scavenging_Mechanism cluster_reactive_species Reactive Species cluster_scavengers Scavengers cluster_products Quenched Products cluster_side_reaction Potential Side Reaction (without scavengers) Carbocation t-Butyl Cation tBuOH tert-Butanol Carbocation->tBuOH + H2O TIS_tBu TIS-tBu Carbocation->TIS_tBu + TIS Alkylated_Cys Peptide-Cys-S-tBu (Side Product) Carbocation->Alkylated_Cys + Peptide-Cys-SH Water H2O TIS TIS Cys_Peptide Peptide-Cys-SH Experimental_Workflow Start Start: Dry Peptide-Resin Prepare_Cocktail Prepare Fresh Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Prepare_Cocktail Cleavage Cleavage Reaction (2-4 hours at RT) Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Wash Wash Peptide Pellet with Cold Ether (x3) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analyze Analyze Crude Peptide (RP-HPLC, MS) Dry->Analyze Purify Purify by Preparative RP-HPLC Analyze->Purify Lyophilize Lyophilize Purified Fractions Purify->Lyophilize End End: Purified Peptide Lyophilize->End

References

Troubleshooting & Optimization

Technical Support Center: Utilizing Fmoc-DOPA(acetonide)-OH to Mitigate Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Fmoc-DOPA(acetonide)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing peptides prone to aggregation. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS, and why is it a significant problem?

A: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. Aggregation can physically block reactive sites, which leads to incomplete deprotection and coupling reactions. The consequences of aggregation range from a slight decrease in reaction efficiency to a complete failure of the synthesis, resulting in low yields and impure products.

Q2: How does this compound help in preventing peptide aggregation?

A: The DOPA (3,4-dihydroxyphenylalanine) residue, with its catechol side chain, can be chemically reactive and contribute to side reactions. The acetonide protecting group on the catechol moiety of this compound serves two main purposes. Firstly, it shields the reactive hydroxyl groups of the DOPA side chain, preventing unwanted side reactions during synthesis. Secondly, the bulky acetonide group can disrupt the intermolecular hydrogen bonding between peptide chains that leads to the formation of β-sheets and subsequent aggregation. By incorporating this compound into a peptide sequence, it is possible to synthesize "difficult" or aggregation-prone sequences with greater success.

Q3: Is the acetonide protecting group stable throughout the Fmoc-SPPS workflow?

A: Yes, the acetonide protecting group has been demonstrated to be compatible with the standard Fmoc-SPPS method.[1] It is stable to the basic conditions required for Fmoc group removal (e.g., piperidine (B6355638) in DMF) and is readily removed during the final cleavage from the resin using standard trifluoroacetic acid (TFA) cocktails that contain water.[2][3]

Q4: When should I consider using this compound in my peptide sequence?

A: Consider incorporating this compound in sequences that are known to be aggregation-prone. This includes peptides with a high content of hydrophobic residues. Aggregation is often observed to become a problem after the fifth or sixth amino acid has been coupled. Introducing a bulky, non-hydrogen bonding residue like this compound at strategic positions within a hydrophobic cluster can help to disrupt the formation of secondary structures.

Q5: What are the signs of peptide aggregation during SPPS?

A: Common indicators of on-resin aggregation include:

  • Poor resin swelling: The resin beads may appear clumped or collapsed.

  • Slow or incomplete Fmoc deprotection: Observed as a flattened or broadened UV absorbance profile during automated synthesis.

  • Positive colorimetric tests (e.g., Kaiser test) after coupling: A blue or purple color indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.[4][5]

  • Formation of deletion sequences: Analysis of the crude peptide by mass spectrometry may reveal the presence of peptides missing one or more amino acids.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound to synthesize aggregation-prone peptides.

Issue Potential Cause(s) Recommended Solution(s)
Poor Swelling of the Resin Peptide aggregation on the solid support is reducing solvent accessibility.- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the solvent to disrupt hydrogen bonding. - Use a lower-loading resin to increase the distance between peptide chains.
Incomplete Fmoc Deprotection Aggregation is sterically hindering the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.- Increase the deprotection time or perform multiple deprotection steps. - Switch to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[6][7]
Positive Kaiser Test After Coupling of this compound (Incomplete Coupling) - Steric Hindrance: The bulky nature of this compound can slow down coupling kinetics. - Peptide Aggregation: The N-terminus of the growing peptide chain is inaccessible.- Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[5][8] - Use a More Potent Coupling Reagent: Switch to a uronium/aminium-based reagent like HATU, HBTU, or HCTU, which are more effective for sterically hindered amino acids.[4] - Extend Coupling Time: Increase the reaction time to allow for complete coupling.
Side Reactions Involving the DOPA Catechol Group Incomplete protection or premature deprotection of the acetonide group.- Ensure high-quality this compound is used. - Avoid highly acidic conditions during intermediate steps of the synthesis. The acetonide group is labile to strong acids.
Low Purity or Yield of the Final Peptide Accumulation of deletion sequences and other impurities due to persistent aggregation throughout the synthesis.- Optimize the position of this compound: Place it strategically within hydrophobic regions of the peptide. - Incorporate other anti-aggregation strategies: Consider using backbone-protected dipeptides (e.g., pseudoproline dipeptides) in other parts of the sequence. - Elevated Temperature: Cautiously increasing the coupling temperature can help disrupt secondary structures.

Quantitative Data Summary

While direct quantitative data from the scientific literature specifically comparing the aggregation-prevention efficacy of this compound against other methods is limited, a successful synthesis of a DOPA-containing pentapeptide, Fmoc-DOPA(acetonide)-Gly-Gly-Lys(Boc)-Lys-OH, resulted in a product with satisfactory purity as determined by RP-HPLC, demonstrating the utility of this building block.[1]

The following table summarizes the general outcomes observed when applying different anti-aggregation strategies in SPPS.

Anti-Aggregation Strategy Typical Observation Impact on Purity Impact on Yield
Use of Chaotropic Salts (e.g., LiCl) Improved resin swelling and reaction kinetics.Moderate to High ImprovementModerate Improvement
Switching to "Difficult Sequence" Solvents (e.g., NMP, DMSO) Enhanced solvation of the peptide-resin complex.Moderate ImprovementModerate Improvement
Incorporation of Backbone-Protected Dipeptides (e.g., Pseudoprolines) Disruption of interchain hydrogen bonding.High ImprovementHigh Improvement
Elevated Coupling Temperature Disruption of secondary structures.Moderate ImprovementModerate Improvement
Use of Low-Loading Resins Increased distance between peptide chains, reducing interaction.Moderate to High ImprovementYield per gram of resin is lower, but overall success is higher.
Incorporation of Bulky, Protected Residues (e.g., this compound) Steric disruption of β-sheet formation.Expected High ImprovementExpected High Improvement

Experimental Protocols

Protocol 1: Synthesis of a DOPA-Containing Pentapeptide using this compound

This protocol is adapted from the synthesis of Fmoc-DOPA(acetonide)-Gly-Gly-Lys(Boc)-Lys-OH.[1]

1. Resin and First Amino Acid Loading:

  • Start with 2-chlorotrityl chloride resin.

  • Attach the first amino acid, Fmoc-Lys(Boc)-OH, to the resin using standard methods.

2. Fmoc Deprotection:

  • Treat the resin with 20% (v/v) piperidine in N-methyl-2-pyrrolidinone (NMP).

  • Perform the deprotection twice for 15 minutes each time.

3. Amino Acid Coupling:

  • For each coupling step, use a pre-activated mixture of the Fmoc-amino acid, BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N'-Diisopropylethylamine) in a 1:1:1:1 ratio in NMP.

  • Use two equivalents of this mixture relative to the resin loading.

  • Allow for a 10-minute pre-activation step before adding the mixture to the resin.

  • Carry out the coupling reaction for 2 hours.

  • Monitor the completion of the coupling reaction using the ninhydrin (B49086) (Kaiser) test.

4. Incorporation of this compound:

  • Follow the general amino acid coupling protocol (step 3) for the incorporation of this compound.

5. Cleavage from Resin:

  • Cleave the synthesized peptide derivative from the resin using a solution of 2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Neutralize the cleaved product with a pyridine/methanol solution.

  • Concentrate the product under reduced pressure.

  • Precipitate the final product with water to yield a white powder.

6. Analysis:

  • Analyze the purity of the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the molecular weight using mass spectrometry (e.g., MALDI-TOF MS).

Protocol 2: General Troubleshooting Protocol for Incomplete Coupling

This protocol outlines the steps to take when a positive Kaiser test indicates an incomplete coupling reaction during the synthesis of an aggregation-prone peptide.

1. Initial Coupling Monitoring:

  • After the initial coupling reaction (e.g., for 1-2 hours), take a small sample of resin beads.

  • Perform a Kaiser test to check for the presence of free primary amines.[4]

2. Positive Kaiser Test - Double Coupling:

  • If the Kaiser test is positive (blue/purple beads), drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents and byproducts.

  • Prepare a fresh solution of the activated Fmoc-amino acid using the same equivalents as the first attempt.

  • Add the fresh solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.

  • Perform a second Kaiser test.

3. Persistent Positive Kaiser Test - Capping:

  • If the Kaiser test remains positive after double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

  • Wash the resin with DMF.

  • Prepare a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF and DCM before proceeding to the next deprotection step.

Visualizations

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat n-1 times end Final Cleavage and Deprotection wash2->end Final Cycle repeat->deprotection

Caption: General workflow for one cycle of Fmoc-SPPS.

troubleshooting_workflow start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Perform Second Kaiser Test double_coupling->kaiser_test_2 capping Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test_2->capping Positive proceed Proceed to Next Cycle kaiser_test_2->proceed Negative capping->proceed

Caption: Decision workflow for troubleshooting incomplete coupling.

aggregation_logic hydrophobic_sequence Aggregation-Prone Sequence (e.g., high hydrophobicity) h_bonding Inter-chain Hydrogen Bonding hydrophobic_sequence->h_bonding fmoc_dopa Incorporate This compound hydrophobic_sequence->fmoc_dopa beta_sheet β-Sheet Formation h_bonding->beta_sheet aggregation On-Resin Aggregation beta_sheet->aggregation disruption Steric Disruption of H-Bonding fmoc_dopa->disruption prevention Prevention of Aggregation disruption->prevention

References

Technical Support Center: Fmoc-DOPA(acetonide)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-DOPA(acetonide)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the acetonide protecting group used?

This compound is a derivative of the amino acid L-3,4-dihydroxyphenylalanine (DOPA) used in Fmoc-based solid-phase peptide synthesis. The catechol side chain of DOPA is highly reactive and susceptible to oxidation.[1] The acetonide group protects the two hydroxyl groups of the catechol moiety from unwanted side reactions during peptide synthesis.[1] This protection is crucial for obtaining the desired peptide in high purity. The acetonide protecting group is compatible with the standard conditions of Fmoc-SPPS.[1]

Q2: How stable is the acetonide protecting group to standard Fmoc-SPPS conditions?

The acetonide protecting group on the DOPA side chain is robust under the basic conditions required for Fmoc deprotection and mild acidic conditions, but it is readily cleaved under strong acidic conditions used for final peptide cleavage from the resin.[1] A summary of its stability is provided in the table below.

Q3: Can the DOPA(acetonide) residue be prone to racemization during peptide synthesis?

While the synthesis of the this compound monomer has been shown to preserve the optical integrity of the L-DOPA, the activation step during peptide coupling can potentially lead to racemization for any amino acid.[1][2] The risk of racemization is influenced by the coupling reagents, the type and concentration of the base used, and the activation time.[2][3]

Q4: Is the DOPA(acetonide) side chain susceptible to oxidation during peptide synthesis?

The acetonide protection of the catechol group is specifically employed to prevent oxidation of the dihydroxylphenylalanine side chain during synthesis. While the protected form is significantly more stable than unprotected DOPA, aggressive reaction conditions or prolonged exposure to oxidizing agents should be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Premature cleavage of the acetonide protecting group Repeated exposure to basic conditions during Fmoc deprotection cycles in a long peptide synthesis might lead to minor, cumulative loss of the acetonide group.For lengthy syntheses, consider minimizing the duration of piperidine (B6355638) treatment for Fmoc deprotection to the minimum time required for complete removal of the Fmoc group. Monitor the progress of the synthesis by taking small resin samples for cleavage and HPLC analysis at intermediate steps.
Incomplete cleavage of the acetonide group during final peptide release Insufficient time or inappropriate cleavage cocktail.Ensure the use of a cleavage cocktail containing a strong acid like TFA and scavengers. A commonly used cocktail is TFA/triisopropylsilane (B1312306) (TIS)/water (95:2.5:2.5).[1] The cleavage reaction should be allowed to proceed for at least 30 minutes at room temperature.[1]
Presence of diastereomeric impurities in the final peptide Racemization of the DOPA residue during the coupling step.Minimize the pre-activation time of the this compound before adding it to the resin.[2] Use coupling reagents known to suppress racemization, such as those incorporating Oxyma Pure or HOAt.[3] Employ a sterically hindered base like diisopropylethylamine (DIPEA) at the lowest effective concentration.[2]
Low coupling efficiency of this compound Steric hindrance from the bulky protecting group.Use a more potent coupling reagent like HATU or HCTU. Consider double coupling or increasing the coupling time.
Oxidation of the DOPA residue Incomplete protection or accidental deprotection of the acetonide group followed by exposure to oxidizing conditions.Ensure high-quality this compound is used. Degas all solvents, particularly DMF, by bubbling with nitrogen or argon to minimize dissolved oxygen. Avoid unnecessary exposure of the resin to air and light.

Quantitative Data Summary

The stability of the acetonide protecting group of this compound under various conditions used in Fmoc-SPPS is summarized below.

Condition Reagent Stability of Acetonide Group Reference
Fmoc Deprotection 20% (v/v) piperidine in NMPStable[1]
Mild Acid 2% TFA in DCMStable[1]
Final Cleavage TFA/TIS/H₂O (95:2.5:2.5)Cleaved[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (2 equivalents relative to resin loading) with a coupling reagent (e.g., BOP/HOBt, 2 equivalents each) and a base (e.g., DIPEA, 2 equivalents) in DMF for 10 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 30 minutes.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

experimental_workflow cluster_SPPS_cycle Solid-Phase Peptide Synthesis Cycle cluster_cleavage Final Cleavage and Deprotection Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling (this compound, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Final_Peptide_Resin Completed Peptide-Resin Washing2->Final_Peptide_Resin Cleavage Cleavage (TFA/TIS/H₂O) Final_Peptide_Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Experimental workflow for SPPS with this compound.

troubleshooting_logic Start Peptide Synthesis Issue Impurity Impurity Detected by HPLC/MS Start->Impurity Low_Yield Low Peptide Yield Start->Low_Yield Mass_Shift Unexpected Mass Shift? Impurity->Mass_Shift Coupling_Efficiency Check Coupling Efficiency (Ninhydrin Test) Low_Yield->Coupling_Efficiency Premature_Deprotection Premature Acetonide Loss (+ H₂O, - C₃H₆) Mass_Shift->Premature_Deprotection Yes Oxidation Oxidation (+16 Da) Mass_Shift->Oxidation Yes Diastereomer Diastereomer Present (Same Mass) Mass_Shift->Diastereomer No Check_Deprotection Optimize Fmoc Deprotection Time Premature_Deprotection->Check_Deprotection Use_Inert_Atmosphere Use Degassed Solvents & Inert Atmosphere Oxidation->Use_Inert_Atmosphere Optimize_Coupling Optimize Coupling: - Reagent - Base - Time Diastereomer->Optimize_Coupling Incomplete_Coupling Incomplete Coupling Coupling_Efficiency->Incomplete_Coupling Positive Aggregation Peptide Aggregation Coupling_Efficiency->Aggregation Negative (False Negative) Double_Couple Use Stronger Coupling Reagent / Double Couple Incomplete_Coupling->Double_Couple Disrupt_Aggregation Use Aggregation Disrupting Additives/ Solvents Aggregation->Disrupt_Aggregation

Caption: Troubleshooting logic for this compound side reactions.

References

Optimizing coupling efficiency of Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-DOPA(acetonide)-OH

Welcome to the technical support center for the use of this compound in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your coupling reactions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the acetonide protecting group used?

This compound is a derivative of the amino acid L-DOPA (3,4-dihydroxyphenylalanine) used in Fmoc-based solid-phase peptide synthesis (SPPS). The catechol side chain of DOPA is highly reactive and susceptible to oxidation. The acetonide group protects the two hydroxyl groups on the catechol side chain, preventing unwanted side reactions during peptide synthesis.[1] This protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and can be cleaved during the final acid-mediated cleavage from the resin (e.g., with TFA).[2]

Q2: Is this compound considered a sterically hindered amino acid?

While not as sterically hindered as residues like Fmoc-D-Val-OH, the DOPA(acetonide) side chain does present some bulk.[3] This can potentially slow down coupling reactions compared to simpler amino acids like Alanine or Glycine. Therefore, using optimized coupling conditions, similar to those for other moderately bulky residues, is recommended to ensure high coupling efficiency.[4][5]

Q3: Which coupling reagents are most effective for this compound?

For sterically demanding amino acids, potent uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended.[6] While a successful synthesis has been reported using BOP/HOBt, more modern and efficient reagents are generally preferred to ensure high yields and minimize side reactions.[1]

Q4: How can I monitor the coupling efficiency of this compound in real-time?

The most common method for qualitatively monitoring coupling reactions is the Kaiser (ninhydrin) test.[6][7] This colorimetric test detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem: The Kaiser test is positive (blue beads) after the coupling step, indicating an incomplete reaction.

A positive Kaiser test is a clear sign of unreacted N-terminal amines on the growing peptide chain. Follow this workflow to diagnose and resolve the issue.

G start Positive Kaiser Test (Incomplete Coupling) reagent_check Step 1: Review Reagents - Are you using a potent coupling reagent? (e.g., HATU, HCTU) - Are reagents fresh and anhydrous? - Using sufficient excess (≥3 eq.)? start->reagent_check time_check Step 2: Review Reaction Time - Was the coupling time adequate? (Typically 1-2 hours) reagent_check->time_check Reagents OK double_couple Step 3: Perform Double Coupling - Wash resin with DMF. - Recouple with a fresh solution of activated this compound. reagent_check->double_couple Optimize Reagents & Recouple time_check->double_couple Time was sufficient time_check->double_couple Extend Time & Recouple aggregation_check Step 4: Consider Aggregation - Is the peptide sequence long or hydrophobic? - Switch solvent from DMF to NMP. - Synthesize at an elevated temperature. double_couple->aggregation_check Still positive proceed Negative Kaiser Test (Proceed to Deprotection) double_couple->proceed Coupling now complete capping Step 5 (Optional): Cap Unreacted Amines - If coupling remains incomplete, cap with acetic anhydride (B1165640) to prevent deletion sequences. aggregation_check->capping Still positive aggregation_check->proceed Coupling now complete capping->proceed Proceed

Caption: Troubleshooting workflow for incomplete coupling.

Data & Reagents

Table 1: Recommended Coupling Reagent Cocktails

For a standard 0.1 mmol synthesis scale, the following reagent concentrations are recommended. Always dissolve reagents in a high-purity, anhydrous solvent like DMF or NMP.

Reagent ClassCoupling ReagentEquivalents (rel. to resin)Base (Equivalents)Additive (Equivalents)Pre-activation TimeTypical Coupling Time
Uronium Salts HATU / HCTU3.0 - 4.0DIPEA / Collidine (2x)-1-5 min1 - 4 hours
Phosphonium Salts PyBOP / PyAOP3.0 - 4.0DIPEA / Collidine (2x)-1-5 min1 - 4 hours
Carbodiimides DIC3.0 - 4.0In situ neutralizationOxyma / HOBt (1x)5-10 min2 - 6 hours

Note: Equivalents are shown relative to the functional loading capacity of the resin. The amount of base is typically double the amount of the amino acid.[4][6][8]

Table 2: Interpreting the Kaiser Test
ObservationInterpretationRecommended Action
Beads and solution are yellow/colorlessCoupling completeProceed to the next deprotection step.
Beads are dark blue, solution is colorlessNearly completeExtend coupling time by 30-60 minutes and re-test.
Beads and solution are blue/purpleIncomplete couplingCoupling has failed or is very slow. Perform a double coupling.[6][7]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a single coupling cycle for incorporating this compound onto a growing peptide chain on a solid support.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_monitor Monitoring & Completion swell 1. Resin Swelling Swell peptide-resin in DMF for 30 minutes. deprotect 2. Fmoc Deprotection Treat with 20% piperidine (B6355638) in DMF (5 min + 15 min). swell->deprotect wash1 3. Washing Wash resin thoroughly with DMF (5x) to remove piperidine. deprotect->wash1 activate 4. Amino Acid Activation In a separate vial, dissolve: - this compound (3 eq.) - HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.). Pre-activate for 1-2 minutes. wash1->activate couple 5. Coupling Add activated amino acid solution to the resin. Agitate for 2 hours. activate->couple monitor 6. Monitoring Perform a Kaiser test to check for reaction completion. couple->monitor wash2 7. Final Washing Wash resin with DMF (3x) and DCM (3x) before the next cycle. monitor->wash2

Caption: Experimental workflow for a single coupling cycle.

Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed. This is confirmed by a positive Kaiser test before starting the coupling reaction.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[8]

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2 hours.[1] For difficult sequences, this time can be extended to 4 hours or longer.[6]

  • Monitoring and Washing:

    • Take a small sample of resin beads (1-2 mg) and perform a Kaiser test to confirm the absence of free primary amines.[6]

    • If the test is negative, the reaction is complete. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection step.

    • If the test is positive, refer to the Troubleshooting Guide . A double coupling may be necessary.[6]

References

Troubleshooting incomplete deprotection of Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the incomplete deprotection of Fmoc-DOPA(acetonide)-OH during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Incomplete Fmoc Deprotection

This guide addresses common issues encountered during the Fmoc deprotection of this compound, presented in a question-and-answer format.

Question: My primary diagnostic test (e.g., Kaiser test) indicates incomplete Fmoc deprotection. What are the initial steps to diagnose the problem?

Answer: Initial diagnosis involves a combination of qualitative and quantitative methods to confirm the presence of unreacted N-terminal Fmoc groups.

  • Qualitative Assessment (Kaiser Test): A negative or weak positive (yellow or faint blue) result from a Kaiser test after the deprotection step is a strong indicator of incomplete Fmoc removal. A deep blue color indicates the presence of free primary amines, signifying a successful deprotection.[1][2][3][4]

  • Quantitative Assessment (UV-Vis Spectrophotometry): Monitoring the absorbance of the dibenzofulvene (DBF)-piperidine adduct in the deprotection solution provides a quantitative measure of Fmoc removal.[5][6] Low absorbance at ~301 nm suggests that the deprotection reaction has not gone to completion.

Question: What are the most common causes of incomplete Fmoc deprotection of this compound and how can I address them?

Answer: Incomplete deprotection can stem from several factors, ranging from reagent quality to the specific properties of the peptide sequence.

Potential Cause Recommended Solution
Degraded Deprotection Reagent Use fresh, high-quality piperidine (B6355638). Piperidine can degrade over time, forming oxidation products that are less effective.
Incorrect Reagent Concentration Ensure the deprotection solution is accurately prepared, typically 20% (v/v) piperidine in high-purity, amine-free DMF.[7][8]
Insufficient Deprotection Time While standard protocols often suggest 5-20 minutes, "difficult" sequences or those prone to aggregation may require longer reaction times or a second treatment with fresh reagent.[9][10]
Peptide Aggregation Peptides, particularly hydrophobic sequences, can aggregate on the resin, hindering reagent access. Consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a small amount of a chaotropic agent like DMSO.[11]
Steric Hindrance The bulky nature of the DOPA(acetonide) group, especially when adjacent to other bulky amino acids, can sterically hinder the approach of the piperidine base. Extending the deprotection time or using a less sterically hindered base may be beneficial.
Low Reaction Temperature Fmoc deprotection is typically performed at room temperature. A significant drop in ambient temperature can slow down the reaction rate.

Question: Can the acetonide protecting group on the DOPA side chain be cleaved during Fmoc deprotection?

Answer: The acetonide group is generally stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF). It is designed to be removed under acidic conditions, typically during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). However, prolonged exposure to strong bases or elevated temperatures should be avoided to minimize the risk of any potential side reactions.

Question: I am still observing incomplete deprotection after optimizing the standard conditions. What alternative deprotection strategies can I employ?

Answer: For particularly challenging sequences, stronger or alternative base systems can be more effective.

Alternative Reagent Typical Concentration Advantages Considerations
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% DBU with 2% piperidine in DMFFaster deprotection kinetics.[12]DBU is a non-nucleophilic base and requires a nucleophile like piperidine to scavenge the DBF by-product.[12]
Piperazine 5% Piperazine with 2% DBU in DMFCan be more effective for difficult sequences and is considered a safer alternative to piperidine.[12]May require optimization of reaction times.
4-Methylpiperidine (4-MP) 20% (v/v) in DMFShown to have similar kinetics to piperidine and may offer advantages in handling and reduced side reactions.[13]Performance can be sequence-dependent.[11][13]

Frequently Asked Questions (FAQs)

Q1: How can I be certain that my piperidine solution is fresh and effective? A1: It is best practice to use piperidine from a recently opened bottle and to prepare the 20% solution in DMF fresh daily.[5] Discolored (yellow) piperidine is an indication of degradation and should not be used.

Q2: Can I reuse the deprotection solution? A2: No, the deprotection solution should not be reused. It contains the DBF-piperidine adduct, and the concentration of active piperidine is reduced, which will lead to inefficient deprotection in subsequent steps.

Q3: What is the "capping" step, and should I perform it if I have incomplete deprotection? A3: Capping is the process of acetylating any unreacted free amines on the peptide chain to prevent the formation of deletion sequences in subsequent coupling steps. If you have confirmed incomplete deprotection and have been unable to resolve it, capping with a reagent like acetic anhydride (B1165640) is a recommended strategy to improve the purity of the final crude peptide.

Q4: Does the type of solid support (resin) affect the deprotection efficiency? A4: Yes, the properties of the resin, such as its swelling capacity, can influence the efficiency of all steps in SPPS, including deprotection. Poorly swollen resin can limit reagent access to the peptide chains. Ensure that the resin is adequately swelled in the reaction solvent before commencing the synthesis.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the this compound-loaded resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.

  • Second Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Protocol 2: Qualitative Monitoring with the Kaiser Test

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of deionized water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[1]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) after the deprotection and washing steps.

  • Place the beads in a small glass test tube and wash with ethanol.

  • Add 2-3 drops of each of the three Kaiser test reagents.

  • Heat the test tube at 100-115°C for 5 minutes.[2][14]

  • Observe the color of the beads and the solution.

    • Intense Blue: Positive result (successful deprotection).

    • Yellow/Colorless: Negative result (incomplete deprotection).

Protocol 3: Quantitative Monitoring by UV-Vis Spectrophotometry
  • Collect the filtrate from both deprotection steps in a volumetric flask of a known volume.

  • Dilute the filtrate to the mark with DMF.

  • Use a solution of 20% piperidine in DMF as a blank to zero the spectrophotometer.

  • Measure the absorbance of the diluted filtrate at ~301 nm.

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient of the DBF-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.[6]

Visual Diagrams

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection monitoring Monitoring deprotection->monitoring kaiser Kaiser Test monitoring->kaiser Qualitative uv_vis UV-Vis (~301 nm) monitoring->uv_vis Quantitative decision Deprotection Complete? kaiser->decision uv_vis->decision complete Proceed to Coupling decision->complete Yes incomplete Troubleshoot decision->incomplete No troubleshoot_options Extend Time Increase Temperature Alternative Reagents incomplete->troubleshoot_options troubleshoot_options->deprotection

Caption: Troubleshooting workflow for Fmoc deprotection.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc-NH-Peptide Fmoc-NH-Peptide Carbanion_Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Carbanion_Intermediate + Piperidine Piperidine Piperidine Free_Amine H2N-Peptide Carbanion_Intermediate->Free_Amine DBF Dibenzofulvene (DBF) Carbanion_Intermediate->DBF CO2 CO2 Carbanion_Intermediate->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Fmac-DOPA(acetonide)-OH Cleavage Cocktail Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-DOPA(acetonide)-OH cleavage cocktail optimization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of DOPA-containing peptides from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

The main challenge during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing DOPA is the susceptibility of the deprotected catechol side chain to oxidation.[1] While the acetonide protecting group is stable during synthesis, its removal in the acidic cleavage cocktail exposes the dihydroxyl groups, which can be readily oxidized, leading to colored impurities and a decrease in the yield of the desired peptide.

Q2: What is a standard cleavage cocktail for this compound?

A standard and effective cleavage cocktail for the complete deprotection of the DOPA side chain involves a mixture of TFA and water.[2] A commonly used starting point is a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3][4] TIS is included as a scavenger to trap reactive carbocations generated from other protecting groups and the resin linker.[5]

Q3: How can I prevent the oxidation of the DOPA catechol group during cleavage?

Preventing oxidation is critical for obtaining a high-purity DOPA-containing peptide. This can be achieved by:

  • Using Antioxidant Scavengers: The inclusion of scavengers with antioxidant properties is highly recommended. Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT) are effective at maintaining a reducing environment during cleavage, thus protecting the catechol group.[5][6]

  • Performing Cleavage Under an Inert Atmosphere: Conducting the cleavage reaction under an inert atmosphere of nitrogen or argon can help to minimize contact with atmospheric oxygen, a key contributor to oxidation.[5]

Q4: Which scavengers should I consider for my DOPA-containing peptide?

The choice of scavengers depends on the other amino acids present in your peptide sequence. A combination of scavengers is often the most effective approach.[5]

ScavengerPrimary TargetRecommended ConcentrationNotes
Triisopropylsilane (TIS) Carbocations (from Trt, tBu, etc.)2.5% - 5% (v/v)A standard, non-odorous scavenger effective for most peptides.[5]
1,2-Ethanedithiol (EDT) Cations, prevents Trp oxidation, antioxidant2.5% (v/v)Highly effective but has a strong odor.[5]
Dithiothreitol (DTT) Reduces disulfides, antioxidant2.5% - 5% (w/v)A good, less odorous alternative to EDT for preventing oxidation.[7]
Water Suppresses t-butylation of Trp2.5% - 5% (v/v)Essential for the hydrolysis of the acetonide group.[2]
Phenol Protects Tyr and Trp5% (w/v)Can be useful if these residues are present.[7]

Q5: My cleavage solution is turning dark brown/purple. What does this indicate and what should I do?

A dark coloration of the cleavage cocktail is a strong indicator of side reactions, most commonly the oxidation of the DOPA catechol group or other sensitive residues like Tryptophan.

Solutions:

  • Increase Scavenger Concentration: The amount of scavenger may be insufficient to quench all reactive species. Consider increasing the concentration of your antioxidant scavenger (EDT or DTT).

  • Work at Lower Temperatures: Performing the cleavage at a lower temperature (e.g., on ice) can help to slow down the rate of side reactions.

  • Reduce Cleavage Time: Optimize the cleavage time by performing a time-course experiment to determine the minimum time required for complete deprotection and cleavage.

  • Ensure High-Purity Reagents: Use fresh, high-purity TFA and scavengers, as impurities can contribute to discoloration and side reactions.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin.2. Peptide precipitation in the cleavage cocktail.3. Oxidation/degradation of the peptide.1. Extend cleavage time (perform a small-scale trial to optimize). Ensure the resin is well-suspended.2. For hydrophobic peptides, try precipitating in cold methyl-tert-butyl ether instead of diethyl ether.3. Use a more robust scavenger cocktail with antioxidants (e.g., Reagent K). Perform cleavage under an inert atmosphere.
Incomplete Acetonide Deprotection 1. Insufficient water in the cleavage cocktail.2. Insufficient cleavage time.1. Ensure a minimum of 2.5% water is present in the cocktail.[2]2. Increase the cleavage duration to 3-4 hours and monitor by HPLC.
Presence of Oxidized DOPA (o-quinone) in Mass Spectrum (+14 Da) 1. Insufficient antioxidant scavengers.2. Exposure to oxygen during cleavage/workup.1. Add or increase the concentration of EDT or DTT in the cleavage cocktail.2. Perform the cleavage and subsequent workup steps under an inert atmosphere (N₂ or Ar).
Unexpected Adducts in Mass Spectrum 1. Alkylation of sensitive residues (Trp, Tyr, Met) by carbocations from protecting groups.1. Ensure an adequate concentration of TIS (for Trt groups) or thioanisole/EDT (for tBu groups) is used.[5]

Experimental Protocols

Protocol 1: Standard Cleavage of DOPA-Containing Peptides

This protocol is suitable for peptides that do not contain other highly sensitive residues like Cys, Met, or Trp.

  • Resin Preparation: After completion of solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Washing: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.

  • Drying: Dry the final peptide pellet under vacuum.

Protocol 2: Optimized Cleavage for Oxidation-Prone DOPA-Containing Peptides

This protocol is recommended for peptides containing DOPA, especially when oxidation is a concern or when other sensitive residues are present.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent L derivative): In a fume hood, prepare a fresh cleavage cocktail of TFA/Water/TIS/DTT (90:5:2.5:2.5 v/v/v/w/v) . For 100 mg of resin, prepare 2 mL of the cocktail (dissolve 50 mg of DTT).

  • Cleavage Reaction: Add the freshly prepared cocktail to the resin. It is advisable to perform the reaction under an inert atmosphere (nitrogen or argon). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation and Precipitation: Follow steps 4 and 5 from Protocol 1.

  • Washing and Drying: Follow steps 6 and 7 from Protocol 1.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (this compound incorporated) Wash Wash with DCM & Dry Resin->Wash Cleavage Cleavage Cocktail Addition (e.g., TFA/TIS/H2O/DTT) Wash->Cleavage Reaction Reaction (2-4h, RT, Inert Atm.) Cleavage->Reaction Filter Filter to Remove Resin Reaction->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Isolate Centrifuge & Wash Pellet Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Analysis HPLC & Mass Spec Analysis Dry->Analysis

General experimental workflow for peptide cleavage.

Troubleshooting_Logic Start Low Yield or Impure Peptide Check_Oxidation Mass Spec shows +14 Da (Oxidation)? Start->Check_Oxidation Incomplete_Cleavage Target mass absent or low intensity? Check_Oxidation->Incomplete_Cleavage No Add_Antioxidant Increase/Add DTT or EDT Use Inert Atmosphere Check_Oxidation->Add_Antioxidant Yes Other_Adducts Other unexpected mass adducts? Incomplete_Cleavage->Other_Adducts No Increase_Time Increase Cleavage Time (monitor via HPLC) Incomplete_Cleavage->Increase_Time Yes Optimize_Scavengers Optimize Scavenger Cocktail (e.g., add TIS, Thioanisole) Other_Adducts->Optimize_Scavengers Yes Pure_Peptide High Purity Peptide Other_Adducts->Pure_Peptide No Add_Antioxidant->Pure_Peptide Increase_Time->Pure_Peptide Optimize_Scavengers->Pure_Peptide

Troubleshooting workflow for DOPA-peptide cleavage.

References

Minimizing racemization of Fmoc-DOPA(acetonide)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization of Fmoc-DOPA(acetonide)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, it is critical to maintain the stereochemical integrity of each amino acid, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The α-hydrogen of an activated Fmoc-amino acid is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a loss of chiral purity.[1] this compound, like other protected amino acids, can undergo racemization during the activation and coupling steps of solid-phase peptide synthesis (SPPS).

Q2: What are the primary factors that contribute to the racemization of this compound?

A2: Several factors can increase the risk of racemization during the coupling of this compound:

  • Coupling Reagents: The choice of coupling reagent significantly impacts the degree of racemization. While highly reactive reagents can speed up coupling, they can also increase the risk of epimerization.[2]

  • Base: The presence of a base, particularly an excess of a strong, non-nucleophilic base like diisopropylethylamine (DIPEA), is a major contributor to racemization.[3]

  • Pre-activation Time: Prolonged pre-activation of the Fmoc-amino acid before addition to the resin can lead to increased racemization.

  • Temperature: Higher temperatures, while sometimes used to drive difficult couplings, can accelerate the rate of racemization.[4]

  • Solvent: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF are commonly used but can contribute to epimerization.[5]

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: For sensitive amino acids like this compound, it is advisable to use coupling reagents known for their ability to suppress racemization. Combinations of a carbodiimide (B86325) with an additive are often preferred. Recommended options include:

  • DIC/Oxyma: Diisopropylcarbodiimide (DIC) in the presence of Oxyma Pure® (ethyl (hydroxyimino)cyanoacetate) is a highly effective combination for minimizing racemization.[6] Oxyma is a non-explosive and effective alternative to HOBt.

  • DIC/HOBt: The classic combination of DIC with 1-hydroxybenzotriazole (B26582) (HOBt) is also a good choice for suppressing racemization.[1]

  • Phosphonium and Aminium/Uronium Reagents: Reagents like PyBOP, HBTU, and HATU can be used, but careful control of the base is crucial.[2][6] For these reagents, using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine is recommended over DIPEA.[6]

Q4: What is the role of additives like HOBt and Oxyma in preventing racemization?

A4: Additives such as HOBt and Oxyma play a crucial role in suppressing racemization. When used with a coupling reagent like a carbodiimide, they react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to racemization than the initial activated species.[1] It then reacts with the free amine on the peptide resin to form the desired peptide bond.

Q5: How can I optimize the use of a base to reduce the risk of racemization?

A5: To minimize base-induced racemization, consider the following:

  • Choice of Base: If a base is required, opt for a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[6]

  • Stoichiometry: Use the minimum amount of base necessary to facilitate the coupling reaction. Typically, for aminium/uronium salt-based couplings, two equivalents of base are used. Reducing this amount can sometimes be beneficial, but may also slow down the coupling reaction.

  • In Situ Neutralization: For Boc-based synthesis, in situ neutralization protocols can help minimize racemization.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of D-isomer detected after coupling this compound Use of a strong base (e.g., DIPEA) in excess.Switch to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use a minimal amount of base.
Prolonged pre-activation time before coupling.Minimize the pre-activation time. Add the activated amino acid to the resin immediately after preparation.
Inappropriate coupling reagent.Use a coupling reagent combination known for low racemization, such as DIC/Oxyma or DIC/HOBt.[6]
Elevated coupling temperature.Perform the coupling reaction at room temperature. If elevated temperature is necessary for a difficult coupling, carefully monitor for racemization.[4]
Low coupling efficiency leading to deletion sequences Steric hindrance of the this compound.Use a more potent coupling reagent like HATU or HCTU, but with careful control of the base.[2] Consider a double coupling.
Aggregation of the peptide on the solid support.Switch to a more solvating resin or use a solvent mixture that disrupts aggregation (e.g., adding DMSO to NMP).[1]
Both racemization and low coupling efficiency are observed Unoptimized coupling conditions.Systematically optimize the coupling conditions. Start with a low-racemization protocol (e.g., DIC/Oxyma at room temperature) and if necessary, incrementally increase the potency of the coupling reagent or the reaction time while monitoring both coupling completion and chiral purity.

Quantitative Data

While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following tables provide representative data for other racemization-prone Fmoc-amino acids, such as Cysteine and Histidine. The trends observed are generally applicable to other sensitive amino acids.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents

Coupling ReagentBaseAdditive% D-Isomer
TBTUDIPEA-2.6
HBTUDIPEA-2.1
PyBOPDIPEA-1.5
DIC-HOBt<0.5

Data adapted from studies on cysteine racemization. The level of racemization can vary depending on the specific peptide sequence and reaction conditions.

Table 2: Impact of Base on Racemization of Fmoc-His(Boc)-OH

Coupling ReagentBaseTemperature% D-Isomer
HBTUDIPEARoom Temp~1.5
HBTUNMMRoom Temp<0.5
HBTU2,4,6-CollidineRoom Temp<0.5
HBTUDIPEA50°C~5.0

This table illustrates the significant impact of both the base and temperature on the racemization of a sensitive amino acid.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is designed to minimize racemization during the coupling of this compound.

Materials:

  • This compound

  • Deprotected peptide-resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure® (3 equivalents) in DMF.

  • Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add this mixture to the swollen and drained peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative test indicates the absence of free primary amines.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.

Protocol 2: Coupling of this compound using HATU/NMM for Difficult Sequences

This protocol can be used for sterically hindered couplings where a more potent activator is required, while still taking precautions to minimize racemization.

Materials:

  • This compound

  • Deprotected peptide-resin

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add NMM (6 equivalents) to the activated amino acid solution and immediately add the mixture to the swollen and drained peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the reaction for completion using a qualitative ninhydrin (B49086) test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Visualizations

RacemizationMechanism Fmoc_AA Fmoc-L-Amino Acid (Chiral) Activated_Ester Activated Ester (Chiral) Fmoc_AA->Activated_Ester Coupling Reagent Enolate Planar Enolate Intermediate (Achiral) Activated_Ester->Enolate + Base - H+ Peptide_L Desired L-Peptide Activated_Ester->Peptide_L + Peptide-Resin Enolate->Activated_Ester + H+ Fmoc_D_AA Fmoc-D-Amino Acid (Racemized) Enolate->Fmoc_D_AA + H+ Peptide_D Undesired D-Peptide Fmoc_D_AA->Peptide_D + Peptide-Resin

Caption: Mechanism of base-catalyzed racemization during peptide coupling.

CouplingStrategyDecision Start Start: Couple This compound Is_Hindered Is the coupling sterically hindered or a 'difficult sequence'? Start->Is_Hindered Use_DICOxyma Use DIC/Oxyma or DIC/HOBt at room temperature. (Protocol 1) Is_Hindered->Use_DICOxyma No Use_HATUNMM Use a more potent reagent like HATU with a weak base (NMM). (Protocol 2) Is_Hindered->Use_HATUNMM Yes Monitor Monitor coupling and check for racemization Use_DICOxyma->Monitor Use_HATUNMM->Monitor Coupling_Complete Is coupling complete? Monitor->Coupling_Complete Double_Couple Consider double coupling or increasing reaction time Double_Couple->Monitor Coupling_Complete->Double_Couple No End Proceed to next step Coupling_Complete->End Yes

Caption: Decision workflow for selecting a coupling strategy for this compound.

References

Overcoming solubility issues of Fmoc-DOPA(acetonide)-OH in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-DOPA(acetonide)-OH

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the use of this reagent, with a specific focus on overcoming solubility challenges in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in DMF?

A1: this compound, like many protected amino acids, can exhibit limited solubility in pure DMF. This can be attributed to several factors:

  • Molecular Structure: The large, hydrophobic Fmoc protecting group combined with the rigid, planar structure of the DOPA derivative can lead to strong intermolecular interactions (like π-stacking), promoting aggregation over solvation.

  • Solvent Quality: The presence of impurities in DMF, particularly amines from its degradation, can interfere with the dissolution process. It is crucial to use high-purity, amine-free DMF for peptide synthesis.[1][2]

  • Concentration: Attempting to create a highly concentrated solution may exceed the solubility limit of the compound in DMF.

Q2: What are the immediate consequences of incomplete dissolution for my solid-phase peptide synthesis (SPPS)?

A2: Incomplete dissolution is a critical issue that can severely impact the success of your synthesis. The primary consequences are:

  • Lower Coupling Efficiency: If the amino acid is not fully dissolved, its effective concentration available for the coupling reaction is reduced, leading to incomplete reactions and deletion sequences in your final peptide.

  • Clogging of Synthesizer Tubing: Undissolved particles can block the fluidic pathways of automated peptide synthesizers, causing system failures and loss of valuable resin and reagents.[1]

  • Inaccurate Reagent Delivery: A suspension instead of a solution leads to inconsistent and inaccurate delivery of the amino acid to the reaction vessel, making the synthesis unreliable and difficult to reproduce.

Q3: Can I use heat or sonication to improve the solubility of this compound in DMF?

A3: Yes, gentle heating and sonication are common techniques to aid dissolution.

  • Sonication: Placing the vial in an ultrasonic bath for short periods can help break up aggregates and enhance solvation.

  • Gentle Warming: Warming the solution (e.g., to 30-40°C) can increase solubility. However, prolonged exposure to high temperatures should be avoided as it can potentially lead to side reactions or degradation of the Fmoc-amino acid. Microwave heating, as used in some synthesizers, can also be effective but must be carefully controlled.[3]

Q4: Are there alternative solvents or co-solvents that can improve solubility?

A4: Yes, using co-solvents or alternative solvents is a highly effective strategy.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF and often exhibits better solvating properties for large, protected amino acids.[1][4] However, it is more viscous and costly.[1]

  • Dimethyl Sulfoxide (DMSO): Adding a small amount of DMSO (e.g., 5-10% v/v) to the DMF can significantly enhance the solubility of difficult amino acids.[5][6] Be aware that DMSO is harder to remove and can complicate purification.

  • "Magic Mixture": A combination of DCM, DMF, and NMP (1:1:1) has been reported to be effective for solvating aggregating sequences.[3]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification & Initial Steps cluster_1 Intervention Strategies cluster_2 Resolution start Problem: This compound insoluble in pure DMF check_solvent Step 1: Verify Solvent Quality (Use fresh, amine-free DMF) start->check_solvent check_conc Step 2: Check Concentration (Is it within typical limits, e.g., 0.2-0.5 M?) check_solvent->check_conc physical_methods Step 3: Apply Physical Methods - Sonicate for 5-10 min - Gently warm (30-40°C) check_conc->physical_methods cosolvent Step 4: Use a Co-solvent - Add 5-10% DMSO to DMF - Prepare a 1:1 DMF/NMP mixture physical_methods->cosolvent If still insoluble alt_solvent Step 5: Switch Primary Solvent - Use 100% NMP cosolvent->alt_solvent If still insoluble success Success: Proceed with Coupling Reaction alt_solvent->success

Caption: A troubleshooting workflow for resolving this compound solubility issues.

Experimental Protocols & Data

Protocol 1: Dissolution Using a Co-Solvent System (DMF/DMSO)

This protocol is recommended when this compound shows poor solubility in pure DMF.

Objective: To achieve complete dissolution of this compound for use in an SPPS coupling reaction.

Materials:

  • This compound

  • High-purity, amine-free DMF

  • Anhydrous DMSO

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Preparation: Weigh the required amount of this compound into a clean, dry reaction vessel suitable for your peptide synthesizer.

  • Initial Solvent Addition: Add 90% of the final required solvent volume as pure DMF. For example, if your final volume is 2.0 mL, add 1.8 mL of DMF.

  • Mixing: Vortex the mixture for 1-2 minutes. Observe for any undissolved solid.

  • Co-solvent Addition: If solids remain, add 10% of the final volume as DMSO (in this example, 0.2 mL).

  • Final Dissolution: Vortex the mixture again for 1-2 minutes. If necessary, place the vessel in an ultrasonic bath for 5-minute intervals until the solution is clear.

  • Activation & Coupling: Proceed immediately with the standard pre-activation and coupling steps as required by your synthesis protocol.

Table 1: Solvent System Comparison for Fmoc-Amino Acid Solubility

The following table provides a qualitative comparison of common solvents used in SPPS for dissolving difficult or aggregation-prone Fmoc-amino acids.

Solvent SystemRelative Solvating PowerViscosityCostKey Considerations
DMF (Dimethylformamide)GoodLowLowStandard choice, but can be insufficient for some derivatives.[1]
NMP (N-Methyl-2-pyrrolidone)ExcellentHighHighOften superior to DMF for hydrophobic and bulky amino acids.[1][4]
DMF / DMSO (9:1) ExcellentModerateLow-ModHighly effective, but DMSO can be difficult to remove during washes.[5]
DCM/DMF/NMP (1:1:1) Very GoodModerateModerate"Magic mixture" used to disrupt on-resin peptide aggregation.[3]
Chemical Structure and Context

Understanding the structure of this compound is key to understanding its behavior.

G mol This compound fmoc Fmoc Group dopa DOPA Backbone fmoc->dopa hydrophobic Hydrophobic & Bulky (Limits aqueous solubility, promotes aggregation) fmoc->hydrophobic acetonide Acetonide Group (Catechol Protection) dopa->acetonide rigid Rigid Catechol Ring (Protected) acetonide->rigid

Caption: Key structural features of this compound influencing its solubility.

References

Difficult couplings with Fmoc-DOPA(acetonide)-OH in hydrophobic sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties with the coupling of Fmoc-DOPA(acetonide)-OH, particularly within hydrophobic peptide sequences during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple in SPPS?

This compound can present coupling challenges due to a combination of factors. The bulky acetonide protecting group on the catechol side chain creates steric hindrance, which can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. This issue is often exacerbated when this compound is coupled to or followed by other bulky or hydrophobic amino acids, leading to lower coupling efficiencies and the formation of deletion sequences.

Q2: Why are hydrophobic sequences particularly problematic when incorporating this compound?

Hydrophobic sequences have a strong tendency to aggregate on the solid support. This aggregation, driven by intermolecular hydrogen bonding between peptide chains, causes the peptide-resin to collapse, making functional groups inaccessible.[1] When this occurs, the N-terminal amine of the growing peptide chain can become buried within the aggregated structure, severely restricting its availability for coupling with the incoming this compound.[2] This leads to incomplete or failed coupling reactions.

Q3: My Kaiser (ninhydrin) test is showing a weak positive (light blue) or is unclear after coupling this compound. What does this mean?

An ambiguous Kaiser test result often indicates incomplete coupling. While a strong blue/purple color clearly signifies a large amount of unreacted primary amines, a faint blue or uneven coloration suggests that the coupling reaction has not gone to completion. This is a common issue with sterically hindered residues like this compound, especially in aggregating sequences. It is advisable to perform a second, extended coupling (double coupling) to ensure the reaction proceeds to completion.

Q4: Can I use standard coupling reagents like HBTU/HCTU for this compound?

While standard aminium/uronium salt-based reagents like HBTU and HCTU can be used, their efficiency may be reduced when coupling the bulky this compound, particularly in a difficult sequence.[3] For such challenging couplings, more potent activating reagents are often recommended to achieve higher yields and purity.[4]

Q5: What is the role of the acetonide protecting group and when is it removed?

The acetonide group protects the reactive catechol side chain of DOPA from oxidation and unwanted side reactions during SPPS.[5] It is generally stable to the basic conditions of Fmoc deprotection (piperidine) but is readily cleaved under acidic conditions. The acetonide group is typically removed simultaneously with the side-chain protecting groups of other amino acids and cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail containing water.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the incorporation of this compound into hydrophobic peptide sequences.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser Test)1. Steric Hindrance: The bulky this compound residue is sterically hindered. 2. Peptide Aggregation: The hydrophobic sequence is causing the peptide-resin to aggregate, blocking reactive sites. 3. Suboptimal Activation: The coupling reagent is not potent enough to overcome the steric barrier.1. Double Couple: Perform a second coupling step with a fresh solution of activated this compound. 2. Increase Reaction Time & Temperature: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). If using a suitable reactor, increase the temperature to 30-40°C to disrupt aggregation.[1] 3. Use Potent Coupling Reagents: Switch to a more powerful coupling reagent such as HATU, COMU, or PyAOP.[4][7]
Resin Shrinking / Poor Swelling Severe On-Resin Aggregation: The growing hydrophobic peptide chains are collapsing and self-associating.1. Change Solvent System: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences. A mixture of DMF/NMP or adding a small percentage (5-10%) of DMSO can also be effective.[8] 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl (0.4-0.8 M) to the coupling mixture to disrupt hydrogen bonding and break up aggregates.[2] 3. Use a Low-Loading Resin: Synthesize the peptide on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains.
Deletion of this compound in Final Product (LC-MS Analysis) 1. Failed Coupling: The coupling of this compound did not occur. 2. Incomplete Fmoc-Deprotection of Previous Residue: The N-terminal amine was not available for coupling.1. Implement Troubleshooting for Low Coupling Efficiency: Use the strategies outlined above (double coupling, stronger reagents, etc.). 2. Optimize Deprotection: If aggregation is suspected, extend the second piperidine (B6355638) treatment time (e.g., to 20-30 minutes). Consider using a stronger base solution, such as 2-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for the deprotection step prior to the difficult coupling.[1]
Poor Solubility of this compound in Solvent Hydrophobic Nature of the Molecule: The molecule has inherently limited solubility in standard SPPS solvents.1. Use NMP: NMP is often a better solvent for bulky, hydrophobic amino acids than DMF.[8] 2. Sonication & Gentle Warming: Gently sonicate and/or warm the solution (to ~30-40°C) to aid dissolution before adding it to the resin.[8] Ensure the amino acid is fully dissolved before starting the activation.
Comparison of Recommended Coupling Reagents

The following table provides a qualitative comparison of coupling reagents suitable for difficult couplings involving this compound.

Coupling Reagent Relative Reactivity Advantages Considerations
HBTU / HCTU StandardCost-effective, widely used.May be insufficient for severely hindered couplings.
HATU HighVery efficient, especially for hindered residues.[7] HOAt byproduct provides anchimeric assistance.Higher cost. Excess reagent can lead to guanidinylation of the N-terminus.[4]
COMU Very HighExcellent reactivity, often superior to HATU.[7] Safer (non-explosive byproducts). Good solubility.Higher cost.
PyAOP HighVery effective for hindered and N-methyl amino acids.[4] Does not cause guanidinylation side reactions.Higher cost. Byproducts can be difficult to remove in solution-phase synthesis.
DIC / HOBt (or Oxyma) ModerateClassic method, low cost. Can minimize racemization if base-free conditions are needed.[7]Slower reaction rates compared to aminium salts. DIC can form an insoluble urea (B33335) byproduct (DCU), though less of an issue in SPPS than DCC.

Experimental Protocols

Protocol 1: Enhanced Coupling of this compound using HATU

This protocol is designed for a manual SPPS coupling step where difficulty is anticipated due to a hydrophobic sequence.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents, ~0.95 eq. to amino acid)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N-Methyl-2-pyrrolidone (NMP), high-purity, amine-free

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in NMP for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid and wash the resin thoroughly with NMP (5-7 times). Confirm the presence of the free amine using the Kaiser test.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in NMP. Add DIPEA to the solution and vortex for 1-5 minutes to pre-activate. The solution will typically undergo a color change.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. For very difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35°C).

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with NMP and DCM, and perform a Kaiser test.

  • Decision and Washing:

    • If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin thoroughly with NMP (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

    • If the Kaiser test is positive (blue beads), the coupling is incomplete. Drain the reaction solution and repeat steps 2-5 (a "double couple").

Protocol 2: Cleavage and Deprotection

This protocol removes the final peptide from the resin and simultaneously cleaves the acetonide and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Reagent K (TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)

    • Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitation: Add the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage byproducts.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Visual Workflow and Logic Diagrams

SPPS_Workflow_DOPA cluster_cycle SPPS Cycle for Difficult Coupling Start Start of Cycle: Peptide-Resin-(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF or DBU) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Kaiser_Pre Kaiser Test (Confirm Free Amine) Wash1->Kaiser_Pre Kaiser_Pre->Deprotection Negative Coupling Couple this compound (e.g., with HATU/DIPEA in NMP) Kaiser_Pre->Coupling Positive Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Post Kaiser Test (Check Completion) Wash2->Kaiser_Post Kaiser_Post->Coupling Positive (Double Couple) End End of Cycle: Peptide-Resin-(n+1) Kaiser_Post->End Negative

Caption: General workflow for an SPPS cycle incorporating this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Incomplete Coupling of This compound Steric_Hindrance Steric Hindrance Problem->Steric_Hindrance Aggregation Peptide Aggregation Problem->Aggregation Activation Suboptimal Activation Problem->Activation Double_Couple Double Couple & Extend Time/Temp Steric_Hindrance->Double_Couple Aggregation->Double_Couple Change_Solvent Switch to NMP Add Chaotropic Salts Aggregation->Change_Solvent Potent_Reagent Use HATU, COMU, or PyAOP Activation->Potent_Reagent

Caption: Troubleshooting logic for incomplete this compound coupling.

References

Impact of scavengers on Fmoc-DOPA(acetonide)-OH stability during cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-DOPA(acetonide)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the cleavage step of solid-phase peptide synthesis (SPPS) involving this modified amino acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of peptides containing this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low Cleavage Yield / Incomplete Acetonide Deprotection 1. Insufficient TFA concentration or reaction time: The acetonide group is acid-labile but requires sufficient acid strength and duration for complete removal. 2. Premature peptide precipitation: Highly hydrophobic peptides may precipitate in the cleavage cocktail before cleavage is complete.1. Optimize cleavage conditions: Ensure a TFA concentration of at least 95%. Extend the cleavage time from the standard 2 hours up to 4 hours. Perform a small-scale trial cleavage to determine the optimal time for your specific peptide. 2. Modify precipitation solvent: If precipitation occurs in the cleavage cocktail, try adding a small amount of a solvent in which the peptide is more soluble, like dichloromethane (B109758) (DCM), if compatible with your downstream processing.
Presence of Unexpected Side Products (Impurity Peaks in HPLC) 1. Oxidation of the DOPA catechol: The unprotected dihydroxy-phenylalanine (DOPA) side chain is susceptible to oxidation, which can occur during cleavage or workup. 2. Alkylation of the DOPA catechol: Reactive carbocations generated from other protecting groups (e.g., tBu, Trt) can alkylate the electron-rich catechol ring. 3. Incomplete removal of scavengers: Residual scavengers can appear as peaks in the HPLC chromatogram.1. Use of an antioxidant scavenger: Include a scavenger like 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail to minimize oxidation. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). 2. Effective carbocation scavenging: Use a highly effective carbocation scavenger such as triisopropylsilane (B1312306) (TIS). A standard and generally effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). 3. Thorough post-cleavage washing: Ensure the precipitated peptide is washed thoroughly with cold diethyl ether or methyl-tert-butyl ether to remove residual scavengers.
Discoloration of the Cleaved Peptide (e.g., pink, brown, or black) Oxidation and polymerization of DOPA: The free DOPA catechol can oxidize to dopaquinone, which can undergo further reactions to form melanin-like polymers, leading to discoloration.Minimize exposure to air and basic conditions: Work quickly during the post-cleavage workup. Ensure all solvents are degassed. After cleavage and precipitation, store the lyophilized peptide under an inert atmosphere and protected from light. Avoid dissolving the crude peptide in basic buffers.
Mass Spectrometry Shows Unexpected Masses 1. Incomplete deprotection: A mass corresponding to the peptide with the acetonide group still attached (+40 Da) may be observed. 2. Alkylation: Addition of +57 Da (tert-butyl group) or other masses corresponding to fragments of protecting groups or linkers. 3. Oxidation: Addition of +16 Da (oxidation to a quinone) or other oxidative modifications.1. Re-evaluate cleavage protocol: Increase cleavage time or consider a stronger acid cocktail if permissible. 2. Optimize scavenger cocktail: Ensure the presence of TIS to scavenge carbocations. 3. Incorporate antioxidant scavengers: Use EDT and handle the peptide under inert conditions to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

The main challenge is the dual nature of the acetonide protecting group. It needs to be completely removed during the final trifluoroacetic acid (TFA) cleavage step, but the resulting free DOPA catechol side chain is highly susceptible to oxidation and other side reactions. Therefore, the cleavage conditions must be harsh enough to deprotect the acetonide but gentle enough to preserve the integrity of the DOPA residue.

Q2: Which scavengers are recommended for the cleavage of peptides containing this compound?

A combination of scavengers is recommended to address different potential side reactions. A standard and effective cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .

  • Triisopropylsilane (TIS) is a crucial scavenger for the highly reactive carbocations generated from acid-labile protecting groups (e.g., Boc, tBu, Trt), thus preventing alkylation of the DOPA catechol ring.

  • Water aids in the hydrolysis of the acetonide and other protecting groups.

For sequences that are particularly prone to oxidation, the addition of 1,2-ethanedithiol (EDT) at 2.5% can be beneficial as it acts as an antioxidant.

Q3: Are there any scavengers I should avoid when working with this compound?

There are no scavengers that are strictly contraindicated, but the choice should be tailored to the full peptide sequence. For instance, while EDT is a good antioxidant, it can lead to side reactions with tryptophan if present in the sequence. In such cases, using a cocktail with TIS and water under an inert atmosphere is a safer starting point.

Q4: How can I confirm complete removal of the acetonide protecting group?

The most reliable method is mass spectrometry. The mass of the cleaved peptide should correspond to the calculated mass of the fully deprotected peptide. The presence of a peak with an additional 40 Da suggests incomplete removal of the acetonide group. HPLC can also be indicative, as the retention time of the peptide with and without the acetonide group will be different.

Q5: My final peptide is colored. What happened and can I fix it?

Discoloration (often pink, brown, or black) is a strong indicator of DOPA oxidation and subsequent polymerization into melanin-like structures. This is often irreversible. To prevent this, it is critical to minimize the peptide's exposure to oxygen and non-acidic conditions after cleavage. Once the peptide is cleaved and the DOPA catechol is exposed, it should be handled under an inert atmosphere whenever possible and stored as a lyophilized powder in a dark, cold, and dry environment.

Data on Scavenger Impact on Acetonide Stability and DOPA Integrity

While specific quantitative data for this compound is limited in the literature, the following table provides a guideline on the expected impact of common scavengers based on their known chemical functions. This is intended to aid in the rational design of cleavage cocktails.

Cleavage Cocktail Composition (v/v/v) Targeted Side Reaction Expected Impact on DOPA(acetonide) Recommendation Level
95% TFA / 2.5% H₂O / 2.5% TIS Alkylation by carbocationsHigh Stability of DOPA: TIS effectively scavenges carbocations, preventing alkylation of the catechol ring. Water assists in the clean hydrolysis of the acetonide.Highly Recommended for most peptides.
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT Oxidation of DOPA; AlkylationEnhanced Stability of DOPA: EDT provides an antioxidant environment, further protecting the catechol from oxidation.Recommended for sequences known to be sensitive to oxidation.
95% TFA / 5% Phenol Alkylation of Trp/TyrModerate Protection: Phenol is a less effective carbocation scavenger than TIS and does not protect against oxidation. May not be sufficient to protect the DOPA catechol.Use with Caution; TIS is generally preferred for protecting DOPA.
95% TFA / 5% H₂O General DeprotectionRisk of Side Reactions: Lack of a dedicated carbocation scavenger increases the risk of DOPA alkylation if other acid-labile protecting groups are present.Not Recommended if the peptide contains other protected residues.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides Containing this compound

This protocol is suitable for most peptides containing DOPA(acetonide) where other sensitive residues like Trp or Met are not present or are appropriately protected.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether or methyl-tert-butyl ether

  • Reaction vessel with a frit

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh just before use. For 10 mL of cocktail, carefully mix:

    • 9.5 mL TFA

    • 0.25 mL TIS

    • 0.25 mL Deionized Water

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 5-10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours. It is advisable to perform the reaction under an inert atmosphere.

  • Peptide Isolation: Filter the cleavage mixture through the frit into a clean collection tube. Wash the resin with a small amount of fresh TFA (2 x 1-2 mL) and combine the filtrates.

  • Peptide Precipitation: In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently stirring. A white precipitate of the peptide should form.

  • Incubation: Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and cleavage by-products. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis by HPLC and mass spectrometry to determine purity and identity.

Visualizations

Cleavage_Workflow Workflow for Cleavage of DOPA(acetonide)-Containing Peptides start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) start->prep_cocktail cleavage Cleavage Reaction (2-3 hours, RT, inert atm.) prep_cocktail->cleavage filtration Filter to Separate Resin and Filtrate cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation wash_dry Wash and Dry Peptide Pellet precipitation->wash_dry analysis Analyze Crude Peptide (HPLC, MS) wash_dry->analysis end End: Purified Peptide analysis->end

Caption: Experimental workflow for the cleavage and isolation of peptides containing DOPA(acetonide).

Scavenger_Selection Decision Tree for Scavenger Selection start Peptide Contains DOPA(acetonide) contains_trp_met Contains Trp, Met, or Cys? start->contains_trp_met cocktail_antioxidant Use TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) contains_trp_met->cocktail_antioxidant Yes (Caution with Trp+EDT) consider_oxidation High risk of oxidation? contains_trp_met->consider_oxidation No cocktail_standard Use TFA/TIS/H2O (95:2.5:2.5) consider_oxidation->cocktail_standard No consider_oxidation->cocktail_antioxidant Yes

Technical Support Center: Synthesis of DOPA and DOPA-containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-dihydroxyphenylalanine (DOPA). The primary focus is on preventing the oxidation of the sensitive catechol moiety during chemical synthesis.

Troubleshooting Guide

Problem: My DOPA solution or reaction mixture is turning dark (pink, brown, or black).

This discoloration is a classic indicator of catechol oxidation to dopaquinone, which can then polymerize to form melanin-like substances. Here’s a step-by-step guide to troubleshoot this issue:

Potential Cause Recommended Solution
Exposure to Atmospheric Oxygen DOPA is highly susceptible to oxidation in the presence of oxygen, especially under neutral to alkaline conditions.[1][2] It is crucial to perform reactions under an inert atmosphere.[3] Purge all glassware with an inert gas (e.g., argon or nitrogen) before introducing reagents. Maintain a positive pressure of the inert gas throughout the reaction. Degas all solvents prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.
Basic Reaction Conditions The rate of DOPA oxidation is significantly pH-dependent, with oxidation occurring more rapidly in alkaline conditions.[2][4][5] If the reaction conditions are basic, consider if the pH can be lowered without compromising the desired reaction. If basic conditions are necessary, the use of protecting groups for the catechol is strongly recommended.[1]
Presence of Metal Ions Trace metal ions, particularly iron (Fe³⁺), can catalyze the oxidation of dopamine (B1211576) and related catecholamines.[6] Use high-purity reagents and solvents. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any contaminating metal ions.[7]
Inadequate Protection of the Catechol Group For multi-step syntheses, especially those involving basic or oxidative conditions, the catechol group must be protected.[1][8] A variety of protecting groups are available. (See FAQ section for more details).

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to prevent DOPA catechol oxidation during synthesis?

A1: The three primary strategies are:

  • Use of Protecting Groups: This is the most robust method for multi-step synthesis. The catechol hydroxyls are temporarily converted into a less reactive functional group.[1][8]

  • Working under an Inert Atmosphere: Minimizing the exposure of the reaction to oxygen is critical, especially for reactions that are sensitive to oxidation.[3][9]

  • Addition of Antioxidants: In some cases, adding an antioxidant can help to scavenge reactive oxygen species and prevent DOPA oxidation. Ascorbic acid is a commonly used antioxidant in this context.[7][10][11]

Q2: Which protecting groups are suitable for the DOPA catechol, and when should I use them?

A2: The choice of protecting group depends on the specific reaction conditions you plan to employ. Here is a summary of common catechol protecting groups:

Protecting GroupProtection ConditionsDeprotection ConditionsStability & Notes
Acetonide 2,2-dimethoxypropane, p-toluenesulfonic acid (TsOH) in an anhydrous solvent like benzene (B151609) or toluene, reflux.[1][8][12]Mild acidic conditions (e.g., aqueous acid).[1]Stable to strong bases and weak acids.[1] The amino and carboxyl groups of DOPA should be protected first to avoid side reactions like the Pictet-Spengler isoquinoline (B145761) formation.[1][12]
Methyl Ether A methylating agent (e.g., dimethyl sulfate) under basic conditions.Strong acid (e.g., HBr or BBr₃).Very stable, but deprotection requires harsh conditions that may not be suitable for complex molecules.
Silyl (B83357) Ethers (e.g., TBDMS) TBDMS-Cl, DBU in THF/H₂O.[13]Fluoride sources (e.g., TBAF) or acidic conditions.Compatible with many synthetic transformations. TBDMS is known to be compatible with solid-phase peptide synthesis (SPPS).[12]
Cyclic Ethyl Orthoformate (Ceof) Ethyl orthoformate.1 M trimethylsilyl (B98337) bromide in trifluoroacetic acid.[14]Stable to strong bases and nucleophiles.[14]

Q3: Can I avoid using protecting groups?

A3: For simple, one-step reactions under acidic or strictly anaerobic conditions, you may be able to proceed without protecting groups. However, for most multi-step syntheses or reactions under basic, oxidative, or nucleophilic conditions, protecting the catechol group is essential for achieving good yields and purity.[1][8]

Q4: My reaction requires basic conditions. How can I minimize oxidation?

A4: If basic conditions are unavoidable, you must use a protecting group for the catechol that is stable to base, such as an acetonide or a silyl ether.[1][12] Additionally, it is imperative to work under a strict inert atmosphere and use degassed solvents.

Q5: Are there any quantitative data on DOPA oxidation rates?

A5: Yes, the oxidation of L-DOPA follows first-order kinetics and is highly dependent on pH and temperature.[2][4] For instance, at 37°C and pH 7.4, the half-life of L-DOPA is approximately 752 hours, whereas the corresponding dopamine-o-quinone has a half-life of only 4.7 seconds.[15] This highlights the relative stability of L-DOPA itself under physiological conditions but also the reactivity of its oxidized form. The rate of reaction with free radicals also increases significantly with pH.[5]

Experimental Protocols

Protocol 1: Acetonide Protection of N- and C-Terminally Protected DOPA

This protocol is adapted from the synthesis of Fmoc-DOPA(acetonide)-OH and is suitable for protecting the catechol group for subsequent reactions, such as peptide synthesis.[8][12][14]

Materials:

  • Phth-DOPA-OMe (N-phthaloyl, C-methyl ester protected DOPA)

  • 2,2-dimethoxypropane (DMP)

  • p-toluenesulfonic acid (TsOH)

  • Anhydrous benzene or toluene

  • Argon or nitrogen gas

  • Standard reflux apparatus

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and a gas inlet for inert gas.

  • Flame-dry the glassware under vacuum and then cool under a positive pressure of argon or nitrogen.

  • To the flask, add Phth-DOPA-OMe.

  • Add anhydrous benzene or toluene, followed by an excess of 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Heat the reaction mixture to reflux under a positive pressure of inert gas.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Phth-DOPA(acetonide)-OMe.

  • Purify the product by column chromatography if necessary.

Visualizations

DOPA_Oxidation_Pathway DOPA DOPA (Catechol) Dopaquinone Dopaquinone (o-quinone) DOPA->Dopaquinone Leucodopaminechrome Leucodopaminechrome Dopaquinone->Leucodopaminechrome Intramolecular Cyclization Melanin Melanin-like Polymers Leucodopaminechrome->Melanin Further Oxidation & Polymerization

Caption: The oxidation pathway of DOPA to melanin-like polymers.

Acetonide_Protection_Workflow cluster_protection Protection Steps cluster_synthesis Synthesis cluster_deprotection Deprotection Steps start L-DOPA protect_amine Protect Amino Group (e.g., Phthaloyl) start->protect_amine protect_carboxyl Protect Carboxyl Group (e.g., Methyl Ester) protect_amine->protect_carboxyl protect_catechol Protect Catechol (Acetonide Formation) protect_carboxyl->protect_catechol protected_dopa Fully Protected DOPA protect_catechol->protected_dopa synthesis_step Desired Chemical Transformation(s) protected_dopa->synthesis_step deprotect_catechol Deprotect Catechol (Mild Acid) synthesis_step->deprotect_catechol deprotect_others Deprotect Amino & Carboxyl Groups deprotect_catechol->deprotect_others final_product Final DOPA-containing Molecule deprotect_others->final_product

Caption: General workflow for DOPA synthesis using protecting groups.

References

Technical Support Center: Managing Pictet-Spengler Side Reactions with DOPA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction with DOPA derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this powerful synthetic transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the Pictet-Spengler reaction with L-DOPA and its derivatives, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Tetrahydroisoquinoline Product

  • Question: My Pictet-Spengler reaction is resulting in a low yield or no desired product. What are the common causes and how can I address them?

  • Answer: Low yields in the Pictet-Spengler reaction with DOPA derivatives can stem from several factors. Here's a breakdown of potential causes and solutions:

    • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. If the catalyst is too weak, the reaction may not proceed efficiently.

      • Solutions:

        • Employ stronger protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

        • Consider the use of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).

        • Optimize the concentration of the acid catalyst.

    • Decomposition of Starting Materials: DOPA derivatives, particularly the catechol moiety, are sensitive to harsh acidic conditions and high temperatures, leading to degradation and the formation of colored byproducts.

      • Solutions:

        • Start with milder reaction conditions (e.g., lower temperature, weaker acid) and gradually increase the intensity if no reaction is observed.

        • Protect the catechol group with a suitable protecting group (e.g., acetonide) to prevent oxidation.

        • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Poor Quality of Reagents: Impurities in the DOPA derivative, aldehyde, or solvent can significantly hinder the reaction.

      • Solutions:

        • Ensure the purity of all starting materials.

        • Use anhydrous solvents, as water can hydrolyze the intermediate iminium ion.

Issue 2: Formation of Undesired Side Products

  • Question: My reaction is producing a significant amount of side products. How can I identify and minimize them?

  • Answer: The formation of side products is a common challenge. Here are some of the most frequently observed side reactions and strategies to mitigate them:

    • Oxidation of the Catechol Ring: The dihydroxy-substituted aromatic ring of DOPA is highly susceptible to oxidation, leading to the formation of quinones and other colored impurities. This is often exacerbated by the presence of air and certain metal ions.[1]

      • Solutions:

        • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

        • Protecting Groups: Protect the catechol moiety. Acetonide protection is a common strategy, though care must be taken as the acidic conditions for the Pictet-Spengler reaction can sometimes lead to the formation of an isoquinoline (B145761) byproduct if the amino group is not also protected.[1]

        • Metal Chelators: If metal ion contamination is suspected, the addition of a chelating agent may be beneficial.

    • Epimerization at C-1 and C-3: When using chiral DOPA derivatives, loss of stereochemical integrity can occur, leading to a mixture of diastereomers. This is often favored by harsh acidic conditions and elevated temperatures.

      • Solutions:

        • Milder Conditions: Employ milder acids and lower reaction temperatures to favor the kinetically controlled product.

        • Solvent Choice: The choice of solvent can influence diastereoselectivity. Screening different solvents may be necessary.

        • Crystallization-Induced Asymmetric Transformation: In some cases, a mixture of diastereomers can be converted to a single, less soluble isomer through a crystallization-induced transformation of their hydrochloride salts.

    • Decarboxylation: Under certain conditions, particularly with unprotected DOPA, decarboxylation can occur, leading to dopamine (B1211576) which can then undergo its own Pictet-Spengler reaction.

      • Solutions:

        • Esterification: Protecting the carboxylic acid as an ester (e.g., methyl ester) can prevent decarboxylation.

        • Reaction Conditions: Carefully control the reaction temperature and acidity to disfavor this side reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Pictet-Spengler reaction with a DOPA derivative?

    A1: The reaction proceeds through the initial condensation of the primary amine of the DOPA derivative with an aldehyde to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. The electron-rich catechol ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate, which then rearranges to yield the tetrahydroisoquinoline ring system.

  • Q2: How do I choose the right protecting group for my DOPA derivative?

    A2: The choice of protecting group is critical and depends on the specific reaction conditions and the desired outcome.

    • Catechol Protection: Acetonides are commonly used to protect the catechol group. However, their installation and removal require acidic conditions, which must be compatible with other functional groups in the molecule.

    • Amine Protection: Carbamates such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are frequently used to protect the amino group. The Boc group is acid-labile, which can be a drawback in the acidic Pictet-Spengler reaction, potentially leading to in-situ deprotection and side reactions.[1] Fmoc and trifluoroacetyl (Tfa) groups are more stable to acidic conditions.[1]

    • Carboxylic Acid Protection: Esterification (e.g., to a methyl or ethyl ester) is a straightforward way to protect the carboxylic acid, preventing its participation in side reactions like decarboxylation.

  • Q3: My purification by column chromatography is proving difficult. What are some tips for purifying the tetrahydroisoquinoline product?

    A3: The polarity of the tetrahydroisoquinoline products can make them challenging to purify.

    • Acid-Base Extraction: Utilize the basicity of the newly formed amine to perform an acid-base extraction to separate it from neutral impurities.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. For mixtures of diastereomers, crystallization-induced asymmetric transformation may be possible.

    • Chromatography Modifiers: When using silica (B1680970) gel chromatography, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can help to reduce tailing and improve separation.

Data Presentation

Table 1: Influence of Metal Ions on the Pictet-Spengler Reaction of L-DOPA with D-glyceraldehyde [2][3]

Metal Ion (Concentration)Effect on Reaction RateEffect on Diastereoselectivity
Fe³⁺Markedly acceleratesMarkedly decreases
Cu²⁺DecreasesMarkedly decreases

Table 2: Diastereoselectivity in the Pictet-Spengler Reaction of L-DOPA Derivatives with Aldehydes [4][5]

DOPA DerivativeAldehydeReaction ConditionsDiastereomeric Ratio (cis:trans)Yield
L-DOPA methyl esterAromatic/Aliphatic AldehydesAcidic conditionsHighly diastereoselective for cisModerate to good (20-79%)
L-DOPAD-glyceraldehyde0.05 M phosphate (B84403) buffer, pH 7.4, 37°C~3:2Not specified

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction of L-DOPA Methyl Ester with an Aldehyde [4]

  • Reaction Setup: To a solution of L-DOPA methyl ester (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758), methanol), add the aldehyde (1.0-1.2 eq).

  • Acid Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Pictet-Spengler Reaction of L-DOPA with D-glyceraldehyde under Biomimetic Conditions [2][3]

  • Reaction Setup: Dissolve L-DOPA (1.0 eq) and D-glyceraldehyde (1.0 eq) in a 0.05 M phosphate buffer (pH 7.4).

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Reaction Conditions: Heat the reaction mixture at 37°C.

  • Reaction Monitoring: Monitor the formation of the products by high-performance liquid chromatography (HPLC).

  • Purification: The products can be purified by preparative HPLC.

Mandatory Visualizations

Pictet_Spengler_Pathway cluster_main Main Pictet-Spengler Reaction cluster_side Common Side Reactions DOPA_Derivative DOPA Derivative Schiff_Base Schiff Base DOPA_Derivative->Schiff_Base + H₂O Oxidized_Product Oxidized Product (Quinone) DOPA_Derivative->Oxidized_Product [O] Aldehyde Aldehyde Aldehyde->Schiff_Base + H₂O Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Spirocyclic_Intermediate Spirocyclic Intermediate Iminium_Ion->Spirocyclic_Intermediate Intramolecular Cyclization Tetrahydroisoquinoline Desired Tetrahydroisoquinoline Spirocyclic_Intermediate->Tetrahydroisoquinoline Rearrangement Epimerized_Product Epimerized Product Tetrahydroisoquinoline->Epimerized_Product H⁺, Heat

Caption: Main Pictet-Spengler reaction pathway and common side reactions.

Troubleshooting_Workflow start Start: Low Yield or Side Products check_conditions Review Reaction Conditions (Acid, Temp, Solvent) start->check_conditions check_conditions->start Adjust & Retry check_reagents Check Reagent Purity (DOPA, Aldehyde, Solvent) check_conditions->check_reagents Conditions OK check_reagents->start Purify & Retry use_protecting_group Consider Protecting Groups (Catechol, Amine) check_reagents->use_protecting_group Reagents Pure inert_atmosphere Implement Inert Atmosphere (N₂ or Ar) use_protecting_group->inert_atmosphere optimize_purification Optimize Purification (Chromatography, Recrystallization) inert_atmosphere->optimize_purification success Successful Synthesis optimize_purification->success

Caption: A workflow for troubleshooting common Pictet-Spengler reaction issues.

Logical_Relationship cluster_low_yield Low Yield Solutions cluster_side_products Side Product Solutions cluster_diastereoselectivity Diastereoselectivity Solutions problem Problem Observed low_yield Low Yield problem->low_yield side_products Side Products problem->side_products poor_diastereoselectivity Poor Diastereoselectivity problem->poor_diastereoselectivity stronger_acid Use Stronger Acid low_yield->stronger_acid increase_temp Increase Temperature low_yield->increase_temp check_purity Check Reagent Purity low_yield->check_purity protect_catechol Protect Catechol side_products->protect_catechol inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere protect_amine Protect Amine side_products->protect_amine milder_conditions Use Milder Conditions poor_diastereoselectivity->milder_conditions screen_solvents Screen Solvents poor_diastereoselectivity->screen_solvents crystallization Crystallization-Induced Transformation poor_diastereoselectivity->crystallization

Caption: Logical relationships between observed problems and potential solutions.

References

Technical Support Center: Aspartimide Formation in Peptides Containing Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of sequences containing both aspartic acid (Asp) and the modified amino acid Fmoc-DOPA(acetonide)-OH.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern in Fmoc-SPPS?

A1: Aspartimide formation is a significant side reaction during Fmoc-based SPPS. It is an intramolecular cyclization of an aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carbonyl group.[1] This reaction is catalyzed by the basic conditions used for Fmoc group removal, most commonly 20% piperidine (B6355638) in DMF.[2] The resulting five-membered succinimide (B58015) ring, or aspartimide, can subsequently undergo nucleophilic attack by piperidine or water. This can lead to a mixture of byproducts, including the desired α-peptide, the rearranged β-peptide, and their respective epimers, which are often difficult to separate from the target peptide.[3]

Q2: Does the presence of this compound in a peptide sequence directly influence aspartimide formation at a nearby Asp residue?

A2: Currently, there is no direct evidence in the scientific literature to suggest that the this compound residue itself promotes or inhibits aspartimide formation. The primary factors influencing this side reaction are the amino acid C-terminal to the Asp residue, the basicity of the Fmoc deprotection conditions, temperature, and the duration of exposure to basic conditions. However, the bulky nature of the DOPA(acetonide) moiety could potentially contribute to steric hindrance if positioned very close to the Asp residue, though this effect is not well-documented.

Q3: Is the acetonide protecting group on DOPA stable during the conditions required to mitigate aspartimide formation?

A3: The acetonide protecting group on DOPA is generally stable under the standard conditions of Fmoc-SPPS, including repeated treatments with 20% piperidine in DMF or NMP for Fmoc deprotection.[4] It is also stable to the milder acidic conditions sometimes used to cleave peptides from highly acid-sensitive resins (e.g., 2% TFA in DCM).[4] However, the acetonide group is cleaved during the final global deprotection and cleavage from the resin using strong acids like 95% TFA in the presence of scavengers.[4][5] Therefore, most methods to mitigate aspartimide formation, such as using weaker bases or adding acidic additives to the deprotection solution, are compatible with the acetonide protecting group.

Q4: What peptide sequences are most susceptible to aspartimide formation?

A4: The propensity for aspartimide formation is highly sequence-dependent.[3] The most problematic sequences are those where aspartic acid is followed by a small, unhindered amino acid. The Asp-Gly motif is notoriously prone to this side reaction.[2] Other sequences that show an increased risk include Asp-Asn, Asp-Ser, and Asp-Arg.[3][6]

Q5: How can I detect aspartimide formation in my crude peptide?

A5: Aspartimide formation can be detected by reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). The aspartimide itself, being a neutral and more hydrophobic cyclic species, will typically have a longer retention time on RP-HPLC than the desired peptide. Its hydrolysis products, the α- and β-peptides, may co-elute or be closely eluting peaks with the same mass as the target peptide.[3] Mass spectrometry will show a mass loss of 18 Da (corresponding to the loss of a water molecule) for the aspartimide byproduct compared to the target peptide.[7] The α- and β-peptide byproducts will have the same mass as the desired peptide, making their detection by MS alone challenging without prior chromatographic separation or specialized MS/MS fragmentation analysis.[7][8]

Troubleshooting Guides

Issue: HPLC analysis of my crude peptide containing both an Asp residue and this compound shows a significant peak with a mass of -18 Da relative to the expected product, and/or multiple peaks with the correct mass.

This observation is a strong indicator of aspartimide formation. The peak with a mass loss of 18 Da is the aspartimide intermediate, while the multiple peaks with the correct mass are likely the desired α-peptide and the undesired β-peptide byproduct.

Strategy 1: Modification of Fmoc Deprotection Conditions

This is often the simplest and most cost-effective approach to reduce aspartimide formation.

  • Root Cause: The high basicity of the standard 20% piperidine in DMF solution accelerates the rate of aspartimide formation.

  • Recommended Solution 1: Use a Weaker Base. Replacing piperidine with a weaker base like 5% piperazine (B1678402) in DMF can significantly suppress the side reaction.[9]

  • Recommended Solution 2: Add an Acidic Additive. Incorporating a small amount of an acid into the deprotection solution can buffer the basicity and reduce the rate of cyclization.

    • Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the 20% piperidine/DMF solution is a well-established method.[9]

    • Formic Acid: Low concentrations of formic acid (e.g., 0.1 M) in the piperidine solution have also been shown to be effective.[6]

Strategy 2: Utilization of Sterically Hindered Aspartic Acid Derivatives

This is a highly effective method that involves replacing the standard Fmoc-Asp(OtBu)-OH with an analog that has a bulkier side-chain protecting group.

  • Root Cause: The standard tert-butyl (OtBu) protecting group on the Asp side chain may not provide sufficient steric hindrance to prevent the backbone amide from attacking the side-chain carbonyl in susceptible sequences.

  • Recommended Derivatives:

    • Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl ester offers improved protection over OtBu.[10]

    • Fmoc-Asp(OBno)-OH: The 5-n-butyl-5-nonyl ester has been shown to provide excellent suppression of aspartimide formation.[10][11]

Strategy 3: Backbone Protection

This strategy involves protecting the backbone amide nitrogen of the amino acid following the Asp residue, which is the nucleophile in the cyclization reaction.

  • Root Cause: The deprotonated backbone amide nitrogen of the residue C-terminal to Asp initiates the aspartimide formation.

  • Recommended Solution: For particularly problematic sequences like Asp-Gly, using a pre-formed dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-Dmb(2,4-dimethoxybenzyl)Gly-OH , can completely eliminate aspartimide formation.[9] The Dmb group is labile to TFA and is removed during the final cleavage step.

Data Presentation

The following tables provide a quantitative comparison of different strategies to mitigate aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Protecting GroupAspartimide Formation (%)D-Asp Isomer (%)
OtBu (tert-Butyl)14.77.5
OMpe (3-methylpent-3-yl)2.11.1
OBno (5-n-butyl-5-nonyl)0.9< 0.5

*Data is a representative summary for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after extended treatment with 20% piperidine in DMF to simulate a long synthesis.[9]

Table 2: Effect of Modified Fmoc Deprotection Conditions

Deprotection CocktailDesired Peptide (%)Aspartimide-Related Byproducts (%)
20% Piperidine in DMF85.314.7
20% Piperidine, 0.1M HOBt in DMF93.16.9
5% Piperazine in DMF91.58.5

*Representative data for a model peptide containing an Asp-Gly sequence.[9]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Peptide Containing an Asp-Gly Sequence and this compound

This protocol outlines a standard synthesis cycle where aspartimide formation is likely.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For this compound, a longer coupling time (up to 4 hours) may be beneficial due to its steric bulk.[12]

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM, dry it, and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[4]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.

Protocol 2: Mitigating Aspartimide Formation Using a Modified Deprotection Cocktail

This protocol incorporates an acidic additive to reduce aspartimide formation.

  • Follow the general SPPS workflow as outlined in Protocol 1.

  • Modified Fmoc Deprotection: Prepare a deprotection solution of 20% (v/v) piperidine with 0.1 M HOBt in DMF.

  • Use this modified solution for all Fmoc deprotection steps throughout the synthesis. All other steps remain the same.

Protocol 3: Detection and Analysis of Aspartimide Formation by HPLC-MS
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a C18 RP-HPLC column.

    • Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase. A typical gradient might be 5-95% acetonitrile over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm (the DOPA residue will also absorb at 280 nm).

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra across the elution profile.

    • Analyze the spectra for the expected mass of the target peptide, a mass corresponding to [M-18+H]⁺ (aspartimide), and any other unexpected masses.

Visualizations

Aspartimide_Formation Peptide Peptide with Asp-Xaa sequence (on solid support) Deprotonated Deprotonated backbone amide (nucleophile) Peptide->Deprotonated Base (Piperidine) Piperidine 20% Piperidine in DMF Aspartimide Aspartimide Intermediate (5-membered ring) [M-18] Deprotonated->Aspartimide Intramolecular cyclization Hydrolysis Hydrolysis (H2O) Aspartimide->Hydrolysis PiperidineAttack Piperidine Attack Aspartimide->PiperidineAttack AlphaPeptide α-Peptide (Desired Product) Hydrolysis->AlphaPeptide BetaPeptide β-Peptide (Side Product) Hydrolysis->BetaPeptide Piperidide α/β-Piperidide Adducts (Side Products) PiperidineAttack->Piperidide

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Start: HPLC/MS analysis of crude peptide shows [M-18] peak or multiple peaks with correct mass CheckSequence Is an Asp-Xaa sequence present? (Xaa = Gly, Asn, Ser) Start->CheckSequence Strategy1 Implement Strategy 1: Modify Fmoc Deprotection - Use 5% Piperazine - Add 0.1M HOBt to Piperidine CheckSequence->Strategy1 Yes OtherIssue Investigate other possible side reactions CheckSequence->OtherIssue No Reanalyze1 Re-synthesize and analyze Strategy1->Reanalyze1 ProblemSolved1 Problem solved? Reanalyze1->ProblemSolved1 Strategy2 Implement Strategy 2: Use Sterically Hindered Fmoc-Asp Derivative (e.g., Fmoc-Asp(OBno)-OH) ProblemSolved1->Strategy2 No End Problem Resolved ProblemSolved1->End Yes Reanalyze2 Re-synthesize and analyze Strategy2->Reanalyze2 ProblemSolved2 Problem solved? Reanalyze2->ProblemSolved2 Strategy3 Implement Strategy 3: Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-Dmb(Gly)-OH) ProblemSolved2->Strategy3 No ProblemSolved2->End Yes Strategy3->End

Caption: Troubleshooting workflow for aspartimide formation.

Mitigation_Strategies Mitigation Strategies to Mitigate Aspartimide Formation Cat1 Modify Deprotection Conditions Mitigation->Cat1 Cat2 Use Sterically Hindered Asp Protecting Groups Mitigation->Cat2 Cat3 Use Backbone Protection Mitigation->Cat3 Sub1a Weaker Base (e.g., 5% Piperazine) Cat1->Sub1a Sub1b Acidic Additive (e.g., 0.1M HOBt) Cat1->Sub1b Sub2a Fmoc-Asp(OMpe)-OH Cat2->Sub2a Sub2b Fmoc-Asp(OBno)-OH Cat2->Sub2b Sub3a Dmb-protected dipeptide (for Asp-Gly) Cat3->Sub3a

Caption: Comparison of aspartimide mitigation strategies.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing the catecholic amino acid L-DOPA, the choice of a suitable protecting group for the catechol moiety is critical for a successful outcome. The 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is a widely adopted method due to its mild deprotection conditions.[1][2] This guide provides a comparative analysis of peptides synthesized using Fmoc-DOPA(acetonide)-OH and its subsequent analysis by High-Performance Liquid Chromatography (HPLC). The performance of the acetonide protecting group will be compared with other common alternatives for catechol protection in Fmoc-SPPS.

Performance Comparison of DOPA-Containing Peptides in HPLC Analysis

The selection of a protecting group for the catechol functionality of DOPA has a direct impact on the synthesis efficiency and the purity profile of the final peptide as observed by HPLC. While direct, side-by-side quantitative HPLC data for the same peptide sequence synthesized with different DOPA protecting groups is limited in the literature, a qualitative and semi-quantitative comparison can be drawn from available studies.

Protecting Group StrategyReported Crude Peptide PurityKey Advantages in Synthesis & HPLC AnalysisPotential Disadvantages & HPLC Impurities
This compound "Satisfactory purity" with one main peak observed in RP-HPLC.[1]Compatible with standard Fmoc-SPPS conditions.[1] The acetonide group is stable during synthesis and is typically removed during the final trifluoroacetic acid (TFA) cleavage.[1] This can lead to a cleaner crude product with fewer side products related to incomplete deprotection during synthesis.The final TFA cleavage must be carefully optimized to ensure complete removal of the acetonide group, otherwise, the protected peptide may be observed as a significant impurity in the HPLC chromatogram.
Fmoc-DOPA(cyclic ethyl orthoformate)-OH High yield synthesis of a DOPA-containing decapeptide has been reported.[3]Stable to the basic conditions of Fmoc deprotection.[3]Removal requires specific conditions (e.g., 1 M trimethylsilyl (B98337) bromide in TFA), which may not be standard in all laboratories.[3] Incomplete removal would lead to a distinct peak in the HPLC chromatogram corresponding to the protected peptide.
Fmoc-DOPA(TBDMS)2-OH Efficient route to DOPA-containing peptides reported.[2]Silyl (B83357) protecting groups are generally stable to Fmoc-SPPS conditions.Removal of silyl groups typically requires fluoride-based reagents, which adds an extra step to the deprotection protocol and may not be compatible with all solid supports or other protecting groups. Residual silyl groups on the peptide would be readily detectable by HPLC and mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis and HPLC analysis of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a DOPA-Containing Peptide

This protocol outlines the manual steps for incorporating this compound into a peptide sequence using Fmoc-based SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5), to the resin.

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: HPLC Analysis of Crude and Purified DOPA-Containing Peptides

This protocol is suitable for the analysis of the crude and purified peptide to determine its purity.

  • Sample Preparation:

    • Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient Elution: A typical gradient for analyzing a crude peptide would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

SPPS_Workflow cluster_synthesis Peptide Synthesis (SPPS) Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Coupling (this compound, HBTU/HOBt, DIEA) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Steps 2-5 Wash2->Repeat for each amino acid Cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide HPLC_Workflow cluster_hplc HPLC Analysis Sample_Prep 1. Sample Preparation (Dissolve & Filter) Injection 2. HPLC Injection Sample_Prep->Injection Separation 3. C18 RP-HPLC Separation (Gradient Elution) Injection->Separation Detection 4. UV Detection (214nm & 280nm) Separation->Detection Data_Analysis 5. Data Analysis (Peak Integration) Detection->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

References

A Comparative Guide to the Mass Spectrometry of Fmoc-DOPA(acetonide)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Fmoc-L-DOPA(acetonide)-OH, a protected derivative of L-3,4-dihydroxyphenylalanine, is a valuable building block for synthesizing peptides with unique properties, such as enhanced stability or the ability to form metal-ion-mediated crosslinks. Accurate characterization of these modified peptides is critical, with mass spectrometry (MS) being an indispensable tool.

This guide provides an objective comparison of mass spectrometric approaches for the analysis of Fmoc-DOPA(acetonide)-OH containing peptides. We will explore alternative analytical techniques, present supporting experimental data, and provide detailed protocols to aid in method selection and experimental design.

Mass Spectrometry vs. Alternative Analytical Techniques

While mass spectrometry is a powerful tool for peptide analysis due to its high sensitivity and ability to provide molecular weight and structural information, other techniques can offer complementary data.

Comparison of Analytical Techniques for this compound Peptide Analysis

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (femtomole to attomole range)[1]Lower (micromolar to millimolar range)[1]
Information Provided Molecular weight, amino acid sequence (MS/MS), post-translational modifications.3D structure in solution, conformational dynamics, intermolecular interactions.[2]
Sample Requirement Small sample amounts, destructive.Larger sample amounts, non-destructive.[3]
Throughput High, suitable for screening.[1]Low, time-consuming experiments.[1]
Quantitative Capability Requires internal standards for absolute quantification.[1]Inherently quantitative.[1][4]

NMR spectroscopy provides detailed structural information that is not accessible by mass spectrometry, making it a valuable tool for confirming the stereochemistry and overall fold of the peptide.[2] However, its lower sensitivity and throughput make it less suitable for routine analysis and screening of multiple samples compared to mass spectrometry.[1][4]

Comparison of Mass Spectrometry Ionization Techniques: MALDI-TOF vs. LC-MS/MS

Within the realm of mass spectrometry, the choice of ionization source and analyzer significantly impacts the analysis of protected peptides like those containing this compound. The two most common techniques are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), typically with an Electrospray Ionization (ESI) source.

Performance Comparison of MALDI-TOF and LC-MS/MS for Protected Peptide Analysis

ParameterMALDI-TOF MSLC-MS/MS (ESI)
Throughput High, rapid analysis.[2]Lower, dependent on chromatography run time.[2]
Tolerance to Contaminants More tolerant to salts and buffers.Less tolerant, requires clean samples.
Fragmentation Primarily single charged ions, fragmentation is limited in linear mode.Multiple charged ions, extensive fragmentation for sequencing.
Risk of Protecting Group Loss Potential for acid-labile group cleavage with acidic matrices.Milder ionization, less risk of in-source decay.
Complexity of Analysis Simpler spectra, easier interpretation.Complex spectra, requires sophisticated data analysis.

A critical consideration for this compound peptides is the stability of the acid-labile acetonide protecting group. The use of acidic matrices in MALDI-TOF MS, such as α-cyano-4-hydroxycinnamic acid (CHCA), can lead to the partial or complete cleavage of this group, complicating data interpretation. The use of neutral matrices can mitigate this issue. LC-MS/MS with ESI is generally a softer ionization technique, reducing the risk of in-source fragmentation of the protecting group.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of this compound peptides using MALDI-TOF MS and LC-MS/MS.

MALDI-TOF MS Analysis with a Neutral Matrix

This protocol is designed to minimize the loss of the acid-labile acetonide protecting group.

  • Sample Preparation :

    • Dissolve the purified, protected peptide in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) to a final concentration of 1-10 pmol/µL.

  • Matrix Preparation :

    • Prepare a saturated solution of a neutral matrix, such as 2,4,6-trihydroxyacetophenone (THAP), in acetonitrile.

  • Spotting :

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the peptide solution to the matrix spot and mix gently with the pipette tip.

    • Allow the spot to air dry completely, forming a crystalline matrix-analyte mixture.

  • Data Acquisition :

    • Analyze the sample in a MALDI-TOF mass spectrometer in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture.

LC-MS/MS Analysis

This protocol allows for the separation of the peptide from impurities and provides detailed fragmentation data for sequence confirmation.

  • Sample Preparation :

    • Dissolve the purified, protected peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a concentration of 1-10 pmol/µL.

  • Liquid Chromatography :

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile over 30 minutes).

  • Mass Spectrometry :

    • Couple the LC eluent to an electrospray ionization source.

    • Acquire data in a data-dependent mode, with a full MS scan followed by MS/MS scans of the most abundant precursor ions.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

Mass Spectrometric Fragmentation

Understanding the fragmentation behavior of this compound peptides is crucial for interpreting MS/MS data.

  • Fmoc Group: The Fmoc group is known to produce a characteristic fragment ion or neutral loss.

  • Acetonide Group: The acetonide protecting group is susceptible to cleavage under acidic conditions and can lead to a characteristic neutral loss in the gas phase during MS/MS.

  • Peptide Backbone: The peptide backbone will fragment at the amide bonds to produce the characteristic b- and y-ions, which are used for sequence determination.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide This compound Peptide MALDI MALDI-TOF MS (Neutral Matrix) Peptide->MALDI LCMS LC-MS/MS (ESI) Peptide->LCMS MALDI_Data Molecular Weight Confirmation MALDI->MALDI_Data LCMS_Data Sequence Verification & Fragmentation Analysis LCMS->LCMS_Data logic_diagram Start Research Goal MW_Confirm Confirm Molecular Weight (High Throughput) Start->MW_Confirm Quick Verification Sequence_Confirm Confirm Sequence & Analyze PTMs Start->Sequence_Confirm Detailed Characterization Structure_Confirm Determine 3D Structure Start->Structure_Confirm Structural Biology MALDI Use MALDI-TOF MS MW_Confirm->MALDI LCMS Use LC-MS/MS Sequence_Confirm->LCMS NMR Use NMR Spectroscopy Structure_Confirm->NMR

References

A Comparative Guide to Protected L-DOPA Derivatives for Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fmoc-DOPA(acetonide)-OH and Its Alternatives in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of L-3,4-dihydroxyphenylalanine (L-DOPA) into peptides is of significant interest for the development of novel therapeutics and biomaterials. The catechol side chain of L-DOPA, however, necessitates protection during Fmoc-based solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. This guide provides a comprehensive comparison of this compound with its common alternatives, offering experimental data and detailed protocols to aid researchers in selecting the optimal building block for their specific application.

Product Specifications: A Head-to-Head Comparison

A thorough evaluation of any chemical reagent begins with its quality specifications. The Certificate of Analysis (CoA) provides critical data on purity and identity. Below is a comparative summary of typical specifications for this compound and a primary alternative, Fmoc-DOPA(Boc)₂-OH.

ParameterThis compoundFmoc-DOPA(Boc)₂-OH
Appearance White to off-white powderWhite to off-white powder
Purity (HPLC) ≥97.0%Typically ≥95%
Enantiomeric Purity ≥99.0%Typically ≥98%
Identity (IR) Conforms to structureConforms to structure
Molecular Weight 459.49 g/mol 621.65 g/mol
Solubility Soluble in DMFSoluble in DMF

Performance in Peptide Synthesis: A Data-Driven Analysis

The performance of a protected amino acid in SPPS is determined by several factors, including coupling efficiency, susceptibility to racemization, and the propensity for side reactions. This section presents a comparative analysis based on available experimental data.

Coupling Efficiency

Both this compound and Fmoc-DOPA(Boc)₂-OH can be effectively incorporated into peptide chains using standard coupling reagents.[1] Due to the steric hindrance of the protecting groups, longer coupling times or the use of more potent activating agents may be beneficial.

Racemization

Racemization of amino acids during peptide synthesis is a critical concern as it can lead to diastereomeric impurities that are difficult to separate. While urethane (B1682113) protecting groups like Fmoc generally suppress racemization, the choice of coupling reagent and reaction conditions can influence the outcome. Studies have shown that for racemization-prone amino acids, the use of base-free coupling conditions or hindered bases can minimize epimerization.[2] Chiral HPLC analysis of a synthesized peptide containing this compound showed no detectable D-DOPA, confirming the optical purity was maintained during synthesis.[3]

Side Reactions

The primary side reactions of concern during Fmoc-SPPS are aspartimide formation and piperidine-mediated side reactions.[4] The choice of catechol protecting group can influence the stability of the DOPA residue to the basic conditions of Fmoc deprotection. The acetonide group in this compound is generally stable to the piperidine (B6355638) treatment used for Fmoc removal.[3] The Boc protecting groups in Fmoc-DOPA(Boc)₂-OH are also stable to these conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in peptide synthesis. The following sections provide standardized procedures for the coupling and deprotection of this compound.

General Fmoc-SPPS Workflow

The following diagram illustrates the general workflow for incorporating a protected DOPA residue into a peptide chain using Fmoc-SPPS.

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Coupling Amino Acid Coupling (Fmoc-DOPA(X)-OH, Activator, Base) Deprotection->Coupling Wash Coupling->Deprotection Wash Cleavage Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Coupling->Cleavage Repeat cycles Peptide Purified Peptide Cleavage->Peptide Purification Protecting_Group_Decision start Start: Need to synthesize a DOPA-containing peptide acid_sensitivity Is the final peptide sensitive to strong acid? start->acid_sensitivity acetonide Use this compound acid_sensitivity->acetonide No boc Use Fmoc-DOPA(Boc)₂-OH acid_sensitivity->boc No other Consider alternative orthogonal protecting groups (e.g., silyl (B83357) ethers) acid_sensitivity->other Yes

References

A Head-to-Head Comparison of DOPA Protecting Groups for Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of DOPA-containing peptides, the choice of a suitable protecting group for the catechol moiety of 3,4-dihydroxyphenylalanine (DOPA) is a critical decision that significantly impacts yield, purity, and the overall success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-DOPA(acetonide)-OH with other commonly employed DOPA protecting groups, supported by experimental data and detailed protocols to inform the selection process.

The unique catechol side chain of DOPA, while crucial for the biological activity of many peptides, presents a significant challenge during chemical synthesis due to its susceptibility to oxidation. Effective protection of this functional group is therefore paramount. This comparison focuses on the performance of the acetonide protecting group against other alternatives within the framework of Fmoc-based SPPS.

Performance Comparison of DOPA Protecting Groups

The ideal protecting group for the DOPA catechol should exhibit robust stability throughout the iterative cycles of Fmoc deprotection with piperidine (B6355638) and subsequent coupling reactions, while being readily removable under mild conditions during the final cleavage from the resin. Key performance indicators include coupling efficiency, stability to basic and acidic conditions, and the propensity for side reactions.

Protecting GroupStructureStability to 20% Piperidine/DMFCleavage ConditionsAdvantagesDisadvantages
Acetonide Cyclic ketalHighTFA-based cocktails (e.g., TFA/TIS/H₂O)[1]Good stability, clean deprotection to acetone (B3395972) and the diol.[2]Requires specific conditions for introduction.
tert-Butyldimethylsilyl (TBDMS) Silyl etherModerateTFA, TBAFCompatible with Fmoc chemistry.[3]Potential for migration and incomplete removal.
Di-tert-butyl (Boc) CarbonateHighStrong acids (e.g., TFA)[4]Generally stable to piperidine.Can be prematurely cleaved by repeated TFA treatments if used in Boc-SPPS context.[5]
Cyclic Ethyl Orthoformate (Ceof) Cyclic orthoesterHigh1 M TMSBr in TFA[6]Stable to strong bases and nucleophiles.[6]Requires specific and harsh cleavage conditions.

Experimental Data and Observations

While direct, side-by-side quantitative comparisons in a single study are limited in the publicly available literature, individual studies provide valuable insights into the performance of each protecting group.

This compound has been successfully incorporated into peptides with good purity, demonstrating its compatibility with standard Fmoc-SPPS protocols.[2] The acetonide group is stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and is cleanly removed during the final TFA-mediated cleavage from the resin.[1]

Fmoc-DOPA(TBDMS)₂-OH has also been utilized in the synthesis of DOPA-containing peptides.[3] Silyl protecting groups are generally compatible with Fmoc chemistry; however, their stability can be influenced by steric factors and the specific conditions of the synthesis.

Fmoc-DOPA(Boc)₂-OH offers the advantage of the well-established Boc protecting group, which is generally stable to piperidine. However, care must be taken during the final cleavage, as the Boc groups are removed under the same acidic conditions as the peptide is cleaved from many common resins.

Fmoc-DOPA(Ceof)-OH provides high stability to basic and nucleophilic conditions but requires a specific and relatively harsh cleavage cocktail for its removal.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protected amino acids. Below are representative protocols for the synthesis and use of this compound and a general protocol for Fmoc-SPPS.

Synthesis of this compound

This protocol is adapted from a published procedure.[2]

  • Protection of L-DOPA: The amino and carboxyl groups of L-DOPA are first protected, for example, as a phthaloyl and methyl ester derivative.

  • Acetonide Formation: The fully protected L-DOPA is then reacted with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of p-toluenesulfonic acid to form the acetonide-protected catechol.

  • Deprotection: The amino and carboxyl protecting groups are selectively removed.

  • Fmoc Introduction: The free amino group is then reacted with Fmoc-OSu to yield this compound.

  • Purification: The final product is purified by silica (B1680970) gel chromatography.

General Protocol for Fmoc-SPPS of a DOPA-Containing Peptide

This protocol outlines the key steps for incorporating a protected DOPA residue into a peptide chain on a solid support.[7]

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Protected DOPA: The protected Fmoc-DOPA amino acid (e.g., this compound) is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the DOPA protecting group) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) (TIS) and water).[8][9]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Potential Side Reactions and Mitigation

Several side reactions can occur during the synthesis of DOPA-containing peptides. Understanding and mitigating these is crucial for obtaining a high-purity product.

  • Aspartimide Formation: This can occur at Asp-Xxx sequences upon treatment with piperidine. Using a weaker base or additives to the deprotection solution can minimize this side reaction.[11]

  • Diketopiperazine Formation: This is common at the dipeptide stage and can lead to cleavage of the peptide from the resin.[12]

  • Racemization: While the Fmoc group generally suppresses racemization, the choice of coupling reagents and activation conditions can influence the stereochemical integrity of the incorporated amino acid.[5]

Visualizing the Workflow and Chemical Structures

To aid in understanding the processes and molecules involved, the following diagrams have been generated.

SPPS_Workflow Resin Solid Support Fmoc_AA Fmoc-Protected Amino Acid Resin->Fmoc_AA 1. Loading Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Activated Fmoc-DOPA-PG) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat Cycles Washing2->Cycle Cycle->Deprotection Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide Pure DOPA-Peptide Purification->Peptide DOPA_Protecting_Groups DOPA DOPA Side Chain HO HO Acetonide Acetonide O O / C(CH3)2 DOPA->Acetonide Protection TBDMS TBDMS O-Si(CH3)2tBu O-Si(CH3)2tBu DOPA->TBDMS Protection Boc Di-Boc O-C(=O)OtBu O-C(=O)OtBu DOPA->Boc Protection Ceof Ceof O O \ C(OEt) / DOPA->Ceof Protection

References

A Comparative Guide to Acetonide and TBDPS Protection of DOPA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 3,4-dihydroxyphenylalanine (DOPA), the strategic protection of its reactive catechol moiety is a critical step in multi-step syntheses. The choice of protecting group can significantly impact reaction yields, stability, and the ease of deprotection, ultimately influencing the overall efficiency of the synthetic route. This guide provides an objective comparison of two commonly employed protecting groups for the DOPA catechol: acetonide and tert-butyldiphenylsilyl (TBDPS).

Performance Comparison at a Glance

The selection between acetonide and TBDPS protection for DOPA hinges on the specific requirements of the synthetic pathway, particularly the anticipated reaction conditions. Acetonide protection offers a straightforward approach with facile deprotection under acidic conditions. In contrast, the TBDPS group provides superior stability, especially in acidic environments, making it a more robust choice for complex syntheses involving harsh reagents.

FeatureAcetonide ProtectionTBDPS Protection
Protection Method Acid-catalyzed reaction with acetone (B3395972) or a ketone equivalent. Requires pre-protection of the amino and carboxyl groups to prevent side reactions.Silylation with TBDPSCl in the presence of a base.
Stability Stable to bases and weak acids. Labile to strong acids.Highly stable to acidic conditions. Generally stable to a wide range of reagents, but labile to fluoride (B91410) ions.
Deprotection Mild acidic conditions (e.g., TFA/H₂O).Fluoride-based reagents (e.g., TBAF in THF).
Key Advantage Ease of deprotection.High stability under acidic conditions.
Potential Issue Susceptible to cleavage under acidic reaction conditions. Formation of Pictet-Spengler isoquinolines if the amine is not protected.Requires specific and potentially harsh conditions for deprotection.

Experimental Data: A Closer Look

Table 1: Acetonide Protection of L-DOPA Derivative

StepReagents and ConditionsYieldReference
Acetonide FormationPhth-DOPA-OMe, 2,2-dimethoxypropane (B42991), TsOH, Benzene, reflux83%[1]
Deprotection (Phthaloyl)Hydrazine, MeOH/DCM56%[1]
Fmoc ProtectionH-DOPA(acetonide)-OH, Fmoc-Osu74% (over 2 steps)[1]

Table 2: General TBDPS Protection and Deprotection of Alcohols

StepReagents and ConditionsTypical YieldReference
TBDPS ProtectionAlcohol, TBDPSCl, Imidazole, DMF>90%[2]
TBDPS DeprotectionTBDPS-ether, TBAF, THFHigh[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these protection strategies. The following protocols are based on established literature procedures.

Acetonide Protection of L-DOPA

This protocol requires the pre-protection of the amino and carboxyl groups of L-DOPA to prevent the formation of Pictet-Spengler isoquinolines.[1][5]

Step 1: Synthesis of Phth-DOPA(acetonide)-OMe

  • Amino and Carboxyl Protection: L-DOPA is first converted to its phthaloyl (Phth) protected methyl ester (Phth-DOPA-OMe) using standard procedures.

  • Acetonide Formation:

    • To a solution of Phth-DOPA-OMe in anhydrous benzene, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (TsOH).

    • Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) and a ferric chloride test for the presence of the free catechol.

    • Upon completion, the solvent is removed, and the product, Phth-DOPA(acetonide)-OMe, is purified by recrystallization.[1]

Step 2: Deprotection of the Acetonide Group

  • The acetonide group is readily cleaved under mild acidic conditions.

  • A common method involves treatment with a mixture of trifluoroacetic acid (TFA) and water. For example, a solution of TFA/H₂O (e.g., 95:5) can be used to achieve complete deprotection.[6]

TBDPS Protection of DOPA Catechol (General Protocol)

While a specific protocol for DOPA is not detailed in the searched literature, the following general procedure for the TBDPS protection of phenols can be adapted.

Step 1: TBDPS Protection

  • To a solution of the suitably N- and C-protected DOPA derivative in an anhydrous aprotic solvent such as dimethylformamide (DMF), add imidazole.

  • To this solution, add tert-butyldiphenylsilyl chloride (TBDPSCl).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard extraction and chromatographic techniques.[2]

Step 2: Deprotection of the TBDPS Group

  • The robust TBDPS group is typically removed using a fluoride ion source.

  • A solution of tetra-n-butylammonium fluoride (TBAF) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is added to the TBDPS-protected DOPA derivative.

  • The reaction is stirred at room temperature until deprotection is complete, as monitored by TLC.

  • The product is then isolated and purified.[3][4]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the protection and deprotection strategies for both acetonide and TBDPS groups on a pre-protected DOPA molecule.

Acetonide_Protection_Workflow DOPA N,C-Protected DOPA Acetonide_Protected N,C-Protected DOPA(acetonide) DOPA->Acetonide_Protected 2,2-DMP, TsOH (Yield: ~83%) Deprotected_Catechol N,C-Protected DOPA Acetonide_Protected->Deprotected_Catechol TFA/H₂O

Caption: Acetonide protection and deprotection workflow for DOPA.

TBDPS_Protection_Workflow DOPA N,C-Protected DOPA TBDPS_Protected N,C-Protected DOPA(TBDPS)₂ DOPA->TBDPS_Protected TBDPSCl, Imidazole, DMF (High Yield) Deprotected_Catechol N,C-Protected DOPA TBDPS_Protected->Deprotected_Catechol TBAF, THF

Caption: General TBDPS protection and deprotection workflow.

Signaling Pathways and Logical Relationships

The choice between acetonide and TBDPS protection is often dictated by the planned synthetic route, a concept known as orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others.

Orthogonal_Strategy cluster_synthesis Synthetic Route cluster_acetonide Acetonide Stability cluster_tbdps TBDPS Stability Start Protected DOPA Derivative Acidic_Step Acidic Reaction (e.g., Boc deprotection) Acetonide_Labile Labile Acidic_Step->Acetonide_Labile TBDPS_Stable Stable Acidic_Step->TBDPS_Stable Basic_Step Basic Reaction (e.g., Fmoc deprotection) Acetonide_Stable Stable Basic_Step->Acetonide_Stable Basic_Step->TBDPS_Stable Final_Product Final Peptide TBDPS_Labile Labile to F⁻

Caption: Stability of protecting groups in common synthetic steps.

This diagram illustrates that the TBDPS group is stable under both acidic and basic conditions commonly used in peptide synthesis (e.g., for Boc and Fmoc deprotection, respectively), while the acetonide group is labile under acidic conditions. This makes TBDPS a more suitable choice when subsequent acidic steps are required.

References

A Comparative Guide to the Spectroscopic Characterization of DOPA-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of 3,4-dihydroxyphenylalanine (DOPA) into peptides imparts unique adhesive and cross-linking properties, making them a focal point in biomaterials science and drug development. A thorough characterization of these peptides is crucial for understanding their structure-function relationships and ensuring their quality and performance. This guide provides a comparative overview of key spectroscopic techniques used for the characterization of DOPA-containing peptides, supported by experimental data and detailed protocols. Additionally, it briefly explores alternative, non-spectroscopic methods for a comprehensive analysis.

Data Presentation: A Spectroscopic Snapshot

The following table summarizes typical quantitative data obtained from various spectroscopic techniques for DOPA-containing peptides. These values can vary depending on the specific peptide sequence, concentration, solvent, and pH.

Spectroscopic TechniqueParameterTypical Values for DOPA-Containing PeptidesInformation Provided
UV-Vis Absorption Spectroscopy Wavelength of Maximum Absorbance (λmax)~280 nm for the DOPA catechol group.[1][2] Additional peaks may appear upon oxidation (~300-500 nm).[3]Peptide concentration, presence of DOPA, monitoring oxidation state, and metal binding.[4]
Fluorescence Spectroscopy Emission Maximum (λem)Intrinsic fluorescence of DOPA is weak. Peptides are often labeled with fluorophores. For example, a DOPA-containing peptide labeled with a fluorophore might have an emission maximum dependent on the dye used.Conformational changes, binding interactions, and environmental polarity around the DOPA residue or a fluorescent label.[5][6]
Circular Dichroism (CD) Spectroscopy Mean Residue Ellipticity [θ] at 222 nmVaries significantly with secondary structure. For an α-helical peptide, it can be around -10,000 to -35,000 deg cm² dmol⁻¹. Random coil structures show weaker signals.Secondary structure content (α-helix, β-sheet, random coil).[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (δ) of DOPA aromatic protons~6.5-7.0 ppm in ¹H NMR.[9]Three-dimensional structure, dynamics, and intermolecular interactions at atomic resolution.
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)Dependent on the peptide sequence and charge state. A mass shift of +16 Da is observed for the conversion of Tyrosine to DOPA.[10]Exact molecular weight, amino acid sequence verification, and identification of post-translational modifications and cross-links.[11][12]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the characterization of DOPA-containing peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification synthesis Solid-Phase Peptide Synthesis (with DOPA incorporation) purification HPLC Purification synthesis->purification ms Mass Spectrometry (Sequence Verification) purification->ms uv_vis UV-Vis Spectroscopy (Concentration) ms->uv_vis cd Circular Dichroism (Secondary Structure) uv_vis->cd nmr NMR Spectroscopy (3D Structure) cd->nmr fluorescence Fluorescence Spectroscopy (Conformational Probing) nmr->fluorescence itc Isothermal Titration Calorimetry (Binding Affinity) fluorescence->itc afm Atomic Force Microscopy (Adhesion & Assembly) itc->afm

A generalized experimental workflow for the characterization of DOPA-containing peptides.

dopa_crosslinking cluster_peptide DOPA-Peptide cluster_activation Oxidative Activation cluster_crosslinking Covalent Cross-linking dopa_peptide Peptide with DOPA residue oxidant Oxidizing Agent (e.g., periodate, tyrosinase) dopa_peptide->oxidant Oxidation dopa_quinone DOPA-quinone (Reactive Intermediate) oxidant->dopa_quinone nucleophile Nucleophilic Residues (Lys, Cys, His on another peptide or surface) dopa_quinone->nucleophile Nucleophilic Attack crosslinked Cross-linked Peptide Network (Adhesive Matrix) dopa_quinone->crosslinked nucleophile->crosslinked

The role of DOPA in mediating covalent cross-linking for adhesion.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Vis Absorption Spectroscopy

This protocol provides a general method for determining the concentration and observing the spectral properties of DOPA-containing peptides.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the lyophilized DOPA-containing peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a concentration of approximately 1 mg/mL.

    • Determine the theoretical molar extinction coefficient (ε) at 280 nm. The contribution of DOPA is approximately 2630 M⁻¹cm⁻¹.

    • Dilute the stock solution to a concentration that will give an absorbance reading between 0.1 and 1.0 at 280 nm.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer with the same buffer used to dissolve the peptide.

    • Acquire the absorption spectrum from 220 nm to 600 nm.

  • Data Analysis:

    • Determine the absorbance at 280 nm (A₂₈₀).

    • Calculate the peptide concentration using the Beer-Lambert law: Concentration (M) = A₂₈₀ / (ε₂₈₀ × path length).

    • Monitor for the appearance of new peaks in the 300-500 nm range, which can indicate oxidation of the DOPA residue.[3]

Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to determine the secondary structure of a DOPA-containing peptide.

  • Instrumentation: A CD spectropolarimeter equipped with a nitrogen purge.

  • Sample Preparation:

    • Prepare a peptide solution of 50-100 µM in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Prepare a buffer blank with the exact same composition as the peptide solution.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record a spectrum of the buffer blank from 190 nm to 260 nm.

    • Record the spectrum of the peptide sample under the same conditions.

  • Data Analysis:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (millidegrees × Mean Residue Weight) / (path length in mm × concentration in mg/mL).

    • Analyze the resulting spectrum for characteristic features of secondary structures: α-helices typically show negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. β-sheets show a negative band around 218 nm.

NMR Spectroscopy

This protocol provides a basic outline for acquiring a 1D ¹H NMR spectrum to assess the overall structure and purity of a DOPA-containing peptide.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation:

    • Dissolve 1-2 mg of the peptide in 500 µL of a deuterated solvent (e.g., D₂O or a buffered solution in D₂O).

    • Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Tune and shim the spectrometer on the sample.

    • Acquire a 1D ¹H NMR spectrum with water suppression if necessary.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for the aromatic protons of the DOPA residue, typically found between 6.5 and 7.0 ppm.[9]

    • Integrate the signals to determine the relative abundance of different protons and assess sample purity.

Mass Spectrometry (MS)

This protocol describes a general procedure for verifying the molecular weight and sequence of a DOPA-containing peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Instrumentation: An ESI or MALDI mass spectrometer.

  • Sample Preparation (for ESI-MS):

    • Dissolve the peptide in a solvent compatible with ESI, typically a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 50:50 water:acetonitrile + 0.1% formic acid) to a concentration of 1-10 pmol/µL.

  • Sample Preparation (for MALDI-MS):

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a similar solvent.

    • Mix the peptide solution with the matrix solution on a MALDI target plate and allow it to dry.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • For sequence verification, perform tandem MS (MS/MS) by selecting the parent ion of the peptide and fragmenting it.

  • Data Analysis:

    • Determine the monoisotopic mass of the peptide from the mass spectrum and compare it to the theoretical mass.

    • Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The presence of DOPA can be confirmed by the mass of the residue (181.07 Da).

Comparison with Other Alternatives

While spectroscopic methods are powerful, a comprehensive characterization of DOPA-containing peptides often benefits from complementary non-spectroscopic techniques.

Alternative TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity, homogeneity, and quantification of the peptide.[13][14][15][16]High resolution and reproducibility; can be used for both analytical and preparative purposes.Provides limited structural information.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding interactions (enthalpy, entropy, binding affinity).[17][18][19][20][21]Provides a complete thermodynamic profile of binding without the need for labeling.Requires relatively large amounts of sample; may not be suitable for very weak or very strong interactions.
Atomic Force Microscopy (AFM) Visualization of peptide self-assembly, adhesion properties, and interaction with surfaces at the nanoscale.[22][23][24]Provides high-resolution topographical images and quantitative force measurements.Can be sensitive to sample preparation and tip-sample interactions.

References

A Comparative Guide to the ESI-MS Analysis of Peptides with Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides containing 3,4-dihydroxyphenylalanine (DOPA), the choice of protecting group for the catechol side chain is a critical consideration that significantly impacts both the synthetic efficiency and the subsequent analysis by electrospray ionization mass spectrometry (ESI-MS). This guide provides a detailed comparison of Fmoc-DOPA(acetonide)-OH with alternative DOPA protection strategies, focusing on their performance in ESI-MS analysis.

Introduction to DOPA Protection in Peptide Synthesis

The DOPA residue is a key component in many bioactive peptides and proteins, contributing to adhesive and cross-linking properties. However, the catechol side chain is highly susceptible to oxidation, necessitating the use of protecting groups during solid-phase peptide synthesis (SPPS). The ideal protecting group should be stable during peptide chain elongation and easily removable under conditions that do not degrade the peptide. Furthermore, its presence can influence the behavior of the peptide during ESI-MS analysis.

This guide focuses on the acetonide protection of the DOPA catechol, used in conjunction with the standard Fmoc-based SPPS strategy. We will compare its performance with other common catechol protecting groups, providing insights into ionization efficiency, fragmentation patterns, and overall analytical suitability.

Comparison of DOPA Protecting Groups for ESI-MS Analysis

The selection of a protecting group for the DOPA catechol side chain has a direct impact on the ESI-MS analysis of the resulting peptide. The properties of the protecting group, such as its size, hydrophobicity, and lability, can affect ionization efficiency and the complexity of the resulting mass spectra.

Protecting GroupKey Features for ESI-MS AnalysisAdvantagesDisadvantages
Acetonide Forms a cyclic ketal with the catechol hydroxyls. Relatively small and stable protecting group.- Stable to the basic conditions of Fmoc removal. - Can be removed during the final acidic cleavage from the resin. - The small mass addition simplifies spectral interpretation.- May exhibit in-source fragmentation, leading to a neutral loss of acetone (B3395972). - Limited direct comparative quantitative data on ionization efficiency is available.
tert-Butyldimethylsilyl (TBDMS) Silyl (B83357) ether protection of the hydroxyl groups.- Generally stable to Fmoc deprotection conditions. - Can be removed with fluoride-based reagents or strong acid.- The larger mass addition can complicate spectral analysis. - Potential for incomplete removal, leading to heterogeneous samples. - Silyl groups can be labile in the ESI source, leading to complex spectra.
tert-Butyldiphenylsilyl (TBDPS) Similar to TBDMS but with greater steric bulk and stability.- More stable than TBDMS, offering robust protection during synthesis.- Significant increase in mass and hydrophobicity, which can affect peptide solubility and chromatographic behavior. - Can suppress ionization of the peptide. - Complex fragmentation patterns are possible.
None (Unprotected) The catechol group is left unprotected during synthesis and analysis.- Simplifies synthesis by eliminating protection and deprotection steps. - No additional mass from a protecting group.- Highly susceptible to oxidation, leading to complex mixtures of products and difficult-to-interpret mass spectra. - Can lead to poor peptide purity and yield.

ESI-MS/MS Fragmentation Behavior

The fragmentation pattern of a peptide in tandem mass spectrometry (MS/MS) is crucial for sequence verification. The presence of protecting groups can introduce additional fragmentation pathways.

Fragmentation of Peptides with this compound

In addition to the expected b- and y-type ions from peptide backbone cleavage, peptides containing this compound can exhibit characteristic fragmentation patterns related to the Fmoc and acetonide groups.

  • Fmoc Group Fragmentation: The N-terminal Fmoc group, if not removed prior to analysis, is a prominent site of fragmentation in positive ion mode. A characteristic neutral loss of the Fmoc group can be observed, as well as the formation of a (9H-fluoren-9-yl)methyl cation at m/z 165.[1]

  • Acetonide Group Fragmentation: The acetonide group is relatively stable but can undergo a neutral loss of acetone (58 Da) under certain ESI-MS/MS conditions. This would be observed as a mass shift in the precursor or fragment ions.

  • Peptide Backbone Fragmentation: The presence of the bulky Fmoc and DOPA(acetonide) residues can influence the relative abundance of b- and y-ions, but the fundamental fragmentation pathways along the peptide backbone remain the same.

Experimental Protocols

The following protocols provide a general framework for the synthesis and comparative ESI-MS analysis of peptides containing this compound and an alternative, such as Fmoc-DOPA(TBDMS)2-OH.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (including this compound or an alternative) using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (including the acetonide group).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by ESI-MS.

LC-MS/MS Analysis of Peptides
  • Sample Preparation: Dissolve the purified peptides in a solvent compatible with ESI-MS, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Liquid Chromatography (LC) Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptides from the column. The gradient should be optimized for the specific peptides being analyzed.

  • Mass Spectrometry (MS) and MS/MS Analysis:

    • Ionization Mode: Use positive ion electrospray ionization (ESI+).

    • MS1 Scan: Acquire full MS scans over a mass range appropriate for the expected m/z of the peptides.

    • MS/MS Scans (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data Analysis: Analyze the resulting MS and MS/MS data to confirm the peptide's molecular weight and sequence. Compare the signal intensities and fragmentation patterns of the different DOPA-containing peptides.

Visualizing the Workflow

The overall process from peptide synthesis to data analysis can be visualized as a workflow.

G SPPS and ESI-MS Analysis Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_ms ESI-MS Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling (this compound or Alternative) Deprotection->Coupling Wash1 4. Washing Coupling->Wash1 Repeat 5. Repeat Cycles Wash1->Repeat Repeat->Deprotection Cleavage 6. Cleavage & Deprotection Repeat->Cleavage Purification 7. HPLC Purification Cleavage->Purification SamplePrep 8. Sample Preparation Purification->SamplePrep LC 9. LC Separation SamplePrep->LC MS1 10. MS1 Scan LC->MS1 MS2 11. MS/MS Fragmentation MS1->MS2 DataAnalysis 12. Data Analysis & Comparison MS2->DataAnalysis

Caption: Workflow for the synthesis and ESI-MS analysis of DOPA-containing peptides.

Logical Relationships in Comparative Analysis

The comparison of different DOPA protecting groups in ESI-MS involves evaluating several key performance parameters.

G Comparative ESI-MS Performance cluster_protecting_groups Protecting Group Alternatives cluster_performance ESI-MS Performance Metrics Peptide DOPA-Containing Peptide Acetonide Acetonide Peptide->Acetonide TBDMS TBDMS Peptide->TBDMS Unprotected Unprotected Peptide->Unprotected Ionization Ionization Efficiency Acetonide->Ionization Fragmentation Fragmentation Pattern Acetonide->Fragmentation Purity Sample Purity & Complexity Acetonide->Purity TBDMS->Ionization TBDMS->Fragmentation TBDMS->Purity Unprotected->Ionization Unprotected->Fragmentation Unprotected->Purity

Caption: Factors influencing the comparative ESI-MS analysis of DOPA-peptides.

Conclusion

The use of this compound in peptide synthesis offers a reliable method for introducing DOPA residues while minimizing side reactions. From an ESI-MS perspective, the acetonide group is a relatively small and stable modification that simplifies spectral interpretation compared to bulkier protecting groups like silyl ethers. While direct quantitative comparisons of ionization efficiency with other protecting groups are not extensively documented in the literature, the principles of ESI-MS suggest that smaller, less hydrophobic protecting groups are generally favorable. The potential for a characteristic neutral loss of acetone during MS/MS can serve as a diagnostic tool for identifying acetonide-protected peptides.

For researchers and drug development professionals, the choice of DOPA protecting group should be guided by a balance of synthetic feasibility and the requirements of the downstream analytical methods. The this compound derivative represents a robust option that is compatible with standard Fmoc-SPPS and yields peptides that are amenable to detailed characterization by ESI-MS. Further studies providing direct quantitative comparisons of the ESI-MS performance of different DOPA-protecting groups would be a valuable contribution to the field of peptide science.

References

A Comparative Guide to the Analysis of DOPA-Peptides: MALDI-TOF MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 3,4-dihydroxyphenylalanine (DOPA)-containing peptides, accurate and efficient analysis is paramount. These peptides, known for their adhesive properties and role as precursors to critical neurotransmitters, present unique analytical challenges. This guide provides an objective comparison of two powerful mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the characterization and quantification of DOPA-peptides, supported by experimental data and detailed protocols.

Performance Comparison: MALDI-TOF vs. LC-MS/MS

The choice between MALDI-TOF and LC-MS/MS for DOPA-peptide analysis depends on the specific research question, sample complexity, and desired throughput. While MALDI-TOF offers speed and simplicity, LC-MS/MS provides superior sensitivity and quantitative accuracy, particularly for complex mixtures.

FeatureMALDI-TOF MSLC-MS/MSRationale & Supporting Data
Principle Ionization of co-crystallized sample and matrix by a laser pulse, with mass-to-charge ratio determined by time of flight.Separation of peptides by liquid chromatography followed by electrospray ionization and tandem mass spectrometry for fragmentation and identification.MALDI-TOF is known for its simplicity and speed, making it suitable for rapid screening of large biomolecules.[1] LC-MS/MS combines the separation power of LC with the detailed mass analysis of tandem MS, ideal for complex samples.[1]
Speed High-throughput; analysis can take less than a minute per sample.Lower throughput; a single run typically takes 1-2 hours.Acquiring MALDI-TOF MS data is significantly faster than the data acquisition for nano LC-MS/MS.[2]
Sensitivity Generally lower, especially for complex mixtures due to ion suppression.High sensitivity, enhanced by chromatographic separation which reduces ion suppression.The use of nano LC can concentrate peptides 50-200 fold before MS detection, dramatically increasing sensitivity.[2]
Quantitative Accuracy Can be inaccurate for relative quantification without internal standards due to variations in ionization efficiency.High accuracy and precision, especially with the use of stable isotope-labeled internal standards.Studies comparing iTRAQ-labeled peptides showed that while both platforms could determine expression ratios, LC-ESI-MS/MS was more susceptible to reporter ion signal-to-noise failure at higher ratios compared to LC-MALDI-MS/MS.[3] However, for absolute quantification, LC-MS/MS is generally the preferred method.
Sample Complexity Best suited for simpler mixtures. Complex samples can lead to ion suppression where more abundant ions mask less abundant ones.Excellent for complex mixtures due to the separation of components prior to mass analysis.The lack of a separation step in MALDI-TOF can lead to suppression effects in complex mixtures.[1] LC-MS/MS is the preferred choice for comprehensive proteomic studies in complex biological matrices.[1]
Sequence Coverage Generally provides lower sequence coverage compared to LC-MS/MS.Provides higher protein sequence coverage.A comparative analysis of 162 protein spots showed that µLC-MS/MS demonstrated better protein sequence coverage than MALDI-TOF peptide mass mapping.[4]
Ease of Use Relatively simple to operate.More complex instrumentation and method development.Operating a MALDI-TOF mass spectrometer is generally considered an easier task than operating a nano LC-MS/MS system.[2]

Experimental Protocols

Protocol 1: MALDI-TOF MS Analysis of DOPA-Peptides

This protocol provides a general procedure for the analysis of DOPA-peptides using MALDI-TOF MS.

1. Sample and Matrix Preparation:

  • Peptide Sample: Dissolve the DOPA-peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile (B52724) mixture, to a final concentration of approximately 1-10 pmol/µL.

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in a 1:1 (v/v) solution of acetonitrile (ACN) and 0.1% TFA. Vortex the mixture for 60 seconds and centrifuge for 20 seconds. Use only the supernatant.

2. Sample Spotting (Dried-Droplet Method):

  • Pipette 0.5 µL of the peptide sample solution onto a spot on the MALDI target plate.

  • Immediately add 0.5 µL of the matrix solution to the sample droplet on the target plate.

  • Allow the mixture to air-dry completely at room temperature, forming a co-crystalline sample/matrix complex.

3. Mass Spectrometry Analysis:

  • Instrument: A MALDI-TOF/TOF mass spectrometer.

  • Mode: Positive ion reflector mode is typically used for peptide analysis.

  • Calibration: Calibrate the instrument using a standard peptide mixture with known masses covering the expected mass range of the DOPA-peptide.

  • Acquisition: Acquire mass spectra by irradiating the sample spot with the laser. The laser intensity should be optimized to obtain good signal-to-noise ratios without causing excessive fragmentation.

  • Data Analysis: Process the raw data to identify the peak corresponding to the [M+H]⁺ ion of the DOPA-peptide.

Protocol 2: LC-MS/MS Analysis of DOPA-Peptides

This protocol is adapted from methods for the analysis of L-DOPA and related compounds and is suitable for the quantitative analysis of DOPA-peptides.

1. Sample Preparation:

  • Extraction (if from a biological matrix): For samples from biological matrices, perform a protein precipitation step. Add a 10% trichloroacetic acid (TCA) or a similar acidic solution to the sample, vortex, and centrifuge to pellet the proteins. Collect the supernatant containing the peptide.

  • Internal Standard: For quantitative analysis, spike the sample with a known concentration of a stable isotope-labeled version of the DOPA-peptide of interest.

  • Cleanup: Use C18 solid-phase extraction (SPE) cartridges to desalt and concentrate the peptide sample before LC-MS/MS analysis.

2. Liquid Chromatography:

  • HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 2%) to a high percentage (e.g., 95%) over a suitable time (e.g., 15-30 minutes) to elute the DOPA-peptide.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Use a multiple reaction monitoring (MRM) method for targeted quantification. Select a precursor ion (the [M+H]⁺ of the DOPA-peptide) and one or more specific product ions generated by collision-induced dissociation (CID).

  • Data Analysis: Quantify the DOPA-peptide by comparing the peak area of its MRM transition to that of the internal standard.

Mandatory Visualization

The analysis of DOPA-peptides is often relevant in the context of neurobiology, as L-DOPA is the metabolic precursor to the neurotransmitter dopamine (B1211576).[5] The following diagrams illustrate the experimental workflow for comparing MALDI-TOF and LC-MS/MS and the biological pathway of dopamine synthesis.

experimental_workflow cluster_sample Sample Preparation cluster_maldi MALDI-TOF Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Comparison DOPA_Peptide DOPA-Peptide Sample Split Split Sample DOPA_Peptide->Split Matrix Add Matrix (e.g., CHCA) Split->Matrix Aliquot 1 LC Liquid Chromatography (Reversed-Phase) Split->LC Aliquot 2 Spotting Spot on Target Plate Matrix->Spotting MALDI_TOF MALDI-TOF MS Spotting->MALDI_TOF Data_Analysis Comparative Data Analysis (Speed, Sensitivity, Quantitation) MALDI_TOF->Data_Analysis ESI Electrospray Ionization LC->ESI MSMS Tandem MS (e.g., MRM) ESI->MSMS MSMS->Data_Analysis dopamine_synthesis_pathway cluster_pathway Dopamine Synthesis Pathway cluster_function Biological Functions Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Neurotransmission Neurotransmission Dopamine->Neurotransmission Motor_Control Motor Control Dopamine->Motor_Control Reward_Motivation Reward & Motivation Dopamine->Reward_Motivation Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

References

A Comparative Guide to Purity Assessment of Synthetic Peptides with Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. The incorporation of non-standard amino acids, such as Fmoc-DOPA(acetonide)-OH, introduces unique challenges in synthesis and subsequent purity analysis. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthetic peptides containing this modified amino acid, supported by experimental data and detailed protocols.

The acetonide protection of the catechol group in 3,4-dihydroxyphenylalanine (DOPA) is a strategic choice for Fmoc-based solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. However, the successful synthesis and purification of these peptides must be verified through rigorous analytical methods. The most common impurities in SPPS include deletion sequences, truncated peptides, and byproducts from incomplete deprotection or side reactions.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach utilizing orthogonal analytical methods is the most reliable strategy for a comprehensive evaluation of peptide purity. The primary techniques for peptides incorporating this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedTypical Purity DeterminationStrengthsLimitations
RP-HPLC with UV Detection Separation based on hydrophobicity.Retention time, peak area (% purity).Relative purity based on UV absorbance at 214 nm or 280 nm.High resolution, quantitative, well-established for peptides.May not separate impurities with similar hydrophobicity. Purity is relative to other detected components.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation, identification of impurities.Confirms the identity of the main peak and potential impurities.High sensitivity and specificity for molecular weight determination.Not inherently quantitative without an internal standard. Ionization efficiency can vary between peptides.
LC-MS Combines the separation power of HPLC with the detection specificity of MS.Correlates chromatographic peaks with their mass, providing purity and identity simultaneously.Purity based on the peak area of the target mass, with identification of impurity masses.Provides a comprehensive profile of the peptide sample, identifying and helping to quantify impurities.Higher cost and complexity compared to standalone HPLC or MS.
Chiral HPLC Separation of enantiomers on a chiral stationary phase.Enantiomeric purity.Determines the percentage of the desired L- or D-enantiomer.Essential for confirming the optical integrity of the incorporated amino acid.Requires specialized columns and method development.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for determining the purity of a synthetic peptide containing this compound.

Materials:

  • Lyophilized peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution. .

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.

  • Data Analysis:

    • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[1]

Mass Spectrometry (MS)

This protocol describes the general procedure for confirming the molecular weight of the synthesized peptide.

Materials:

  • Purified peptide sample

  • Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or solvent for ESI.

Procedure:

  • Sample Preparation (for MALDI-TOF):

    • Mix the peptide sample solution with the matrix solution on the MALDI target plate.

    • Allow the mixture to air-dry to form crystals.

  • MS Analysis:

    • Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the peptide. For peptides containing this compound, both positive and negative ion modes can be informative.[2]

  • Data Analysis:

    • Compare the observed monoisotopic mass of the major peak with the theoretically calculated mass of the peptide. Analyze minor peaks for potential impurities, such as deletion sequences or incompletely deprotected peptides.

Chiral HPLC for Optical Purity

To confirm that the L-DOPA retains its chirality during synthesis, a chiral HPLC analysis can be performed on the cleaved and deprotected DOPA residue.[2]

Procedure:

  • Cleave the this compound from the peptide and fully deprotect it to obtain free DOPA.[2]

  • Analyze the resulting DOPA product using a chiral HPLC column (e.g., CHIROBIOTIC T).[2]

  • Compare the retention time with commercially available L-DOPA and D/L-DOPA standards to confirm the absence of the D-DOPA peak.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purity assessment of a peptide containing this compound.

Peptide_Synthesis_Workflow Resin Start with Resin Fmoc_AA_Coupling Couple Fmoc-Amino Acids Resin->Fmoc_AA_Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_AA_Coupling->Fmoc_Deprotection Fmoc_DOPA_Coupling Couple this compound Fmoc_Deprotection->Fmoc_DOPA_Coupling Chain_Elongation Repeat Coupling/ Deprotection Cycles Fmoc_DOPA_Coupling->Chain_Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Chain_Elongation->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide

Workflow for Solid-Phase Peptide Synthesis (SPPS) of a DOPA-containing peptide.

Purity_Assessment_Workflow Purified_Peptide Purified Peptide Sample RP_HPLC Analytical RP-HPLC Purified_Peptide->RP_HPLC LC_MS LC-MS Analysis Purified_Peptide->LC_MS Chiral_HPLC Chiral HPLC (on cleaved DOPA) Purified_Peptide->Chiral_HPLC Purity_Data Purity (% Area) RP_HPLC->Purity_Data Identity_Data Molecular Weight Confirmation LC_MS->Identity_Data Optical_Purity_Data Enantiomeric Purity Chiral_HPLC->Optical_Purity_Data

Workflow for the analytical assessment of the purified DOPA-containing peptide.

By employing a combination of these analytical techniques, researchers can confidently determine the purity and confirm the identity of synthetic peptides incorporating this compound, ensuring the quality and reliability of their scientific endeavors.

References

A Comparative Guide to Fmoc-DOPA(acetonide)-OH and Fmoc-DOPA(cyclic ethyl orthoformate)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of 3,4-dihydroxyphenylalanine (DOPA) into peptides is of significant interest for the development of bioadhesives, therapeutics, and advanced biomaterials. The reactive catechol side chain of DOPA necessitates protection during solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of two common protecting group strategies: the acetonide and the cyclic ethyl orthoformate protecting groups for Fmoc-DOPA-OH.

Introduction to Catechol Protection in DOPA Peptide Synthesis

The catechol moiety of DOPA is susceptible to oxidation, particularly under the basic conditions used for Fmoc deprotection in SPPS. This can lead to side reactions, reduced peptide purity, and lower yields. To mitigate these issues, the hydroxyl groups of the catechol are protected with a temporary protecting group that is stable to the conditions of peptide chain elongation and can be cleanly removed during the final cleavage and deprotection step. This guide focuses on the acetonide and cyclic ethyl orthoformate protecting groups, evaluating their performance and handling in Fmoc-based SPPS.

Chemical Structures

The chemical structures of Fmoc-DOPA(acetonide)-OH and Fmoc-DOPA(cyclic ethyl orthoformate)-OH are depicted below.

cluster_acetonide This compound cluster_orthoformate Fmoc-DOPA(cyclic ethyl orthoformate)-OH acetonide acetonide orthoformate orthoformate

Caption: Chemical structures of this compound and Fmoc-DOPA(cyclic ethyl orthoformate)-OH.

Performance Comparison: Acetonide vs. Cyclic Ethyl Orthoformate

The choice of protecting group can significantly impact the efficiency of peptide synthesis, the purity of the final product, and the overall yield. The following table summarizes the key performance characteristics of the acetonide and cyclic ethyl orthoformate protecting groups for the DOPA catechol.

FeatureThis compoundFmoc-DOPA(cyclic ethyl orthoformate)-OH
Stability to Fmoc Deprotection Stable to 20% piperidine (B6355638) in DMF.Generally stable to piperidine, but thorough investigation of stability over multiple cycles is less documented.
Deprotection Conditions Cleaved with TFA mixtures containing water (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1]Removed by 1 M trimethylsilyl (B98337) bromide in trifluoroacetic acid in the presence of scavengers at 0°C for 60 minutes.
Coupling Efficiency Compatible with standard coupling reagents (e.g., HBTU, HATU, PyBOP). Good incorporation has been reported.Compatible with standard coupling reagents, but quantitative data on coupling efficiency is sparse in the literature.
Reported Peptide Purity High purity of DOPA-containing peptides has been achieved.[1]Data on the purity of peptides synthesized with this derivative is not widely available.
Reported Peptide Yield Good yields have been reported for the synthesis of short DOPA-containing peptides.[1]Specific yield data is not extensively reported in publicly available literature.
Potential Side Reactions Minimal side reactions related to the protecting group have been reported.Potential for incomplete deprotection or side reactions under specific cleavage conditions, though not well-documented.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the use of this compound in SPPS. A detailed, validated protocol for Fmoc-DOPA(cyclic ethyl orthoformate)-OH is not as readily available in the literature.

Protocol 1: Solid-Phase Peptide Synthesis using this compound[1]

This protocol outlines the manual solid-phase synthesis of a DOPA-containing peptide on a Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test.

  • For coupling of this compound, the same procedure is followed.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 2-3 hours.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Isolate the peptide by centrifugation and wash with cold ether.

  • Dry the peptide pellet under vacuum.

Protocol 2: Deprotection of Cyclic Ethyl Orthoformate Protecting Group
  • Reagents: 1 M Trimethylsilyl bromide (TMSBr) in trifluoroacetic acid (TFA), scavengers (e.g., thioanisole, ethanedithiol).

  • Procedure: Treat the peptide-resin with the TMSBr/TFA solution in the presence of scavengers at 0°C for 60 minutes.

Visualization of Key Processes

Chemical Structures and Deprotection Pathways

The following diagrams illustrate the structures of the protected DOPA derivatives and their respective deprotection mechanisms.

G cluster_acetonide This compound Deprotection cluster_orthoformate Fmoc-DOPA(cyclic ethyl orthoformate)-OH Deprotection Acetonide_Protected Fmoc-DOPA(acetonide)-Peptide-Resin Acetonide_Cleavage TFA / H₂O / Scavengers Acetonide_Protected->Acetonide_Cleavage Acid-catalyzed hydrolysis Acetonide_Deprotected DOPA-Peptide Acetonide_Cleavage->Acetonide_Deprotected Orthoformate_Protected Fmoc-DOPA(orthoformate)-Peptide-Resin Orthoformate_Cleavage TMSBr / TFA / Scavengers Orthoformate_Protected->Orthoformate_Cleavage Lewis acid-mediated cleavage Orthoformate_Deprotected DOPA-Peptide Orthoformate_Cleavage->Orthoformate_Deprotected

Caption: Deprotection pathways for acetonide and cyclic ethyl orthoformate protected DOPA.

General SPPS Workflow

The diagram below outlines the general workflow for solid-phase peptide synthesis incorporating a protected DOPA residue.

SPPS_Workflow Resin 1. Start with solid support (Resin) Coupling1 2. Couple first Fmoc-AA-OH Resin->Coupling1 Deprotection1 3. Fmoc Deprotection (Piperidine/DMF) Coupling1->Deprotection1 Coupling2 4. Couple next Fmoc-AA-OH Deprotection1->Coupling2 Cycle Repeat Steps 3 & 4 Coupling2->Cycle Couple_DOPA 5. Couple Fmoc-DOPA(protected)-OH Cycle->Couple_DOPA Deprotection_DOPA 6. Fmoc Deprotection Couple_DOPA->Deprotection_DOPA Coupling_Final 7. Couple remaining Fmoc-AA-OH Deprotection_DOPA->Coupling_Final Final_Deprotection 8. Final Fmoc Deprotection Coupling_Final->Final_Deprotection Cleavage 9. Cleave from resin and deprotect side chains Final_Deprotection->Cleavage Purification 10. Purify Peptide Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion and Recommendations

Both this compound and Fmoc-DOPA(cyclic ethyl orthoformate)-OH offer strategies for protecting the catechol side chain of DOPA during SPPS.

  • This compound is a well-characterized building block with readily available, detailed protocols and demonstrated success in synthesizing high-purity DOPA-containing peptides. Its deprotection with standard TFA-based cocktails makes it compatible with most Fmoc-SPPS strategies. For researchers seeking a reliable and well-documented method, the acetonide protection is the recommended choice.

  • Fmoc-DOPA(cyclic ethyl orthoformate)-OH is a viable alternative, although it is less extensively documented in the scientific literature. The deprotection conditions are more specific, requiring TMSBr in TFA, which may necessitate additional optimization. Researchers interested in exploring alternative protection strategies or those with specific compatibility requirements may consider this option, but should be prepared for more extensive methods development.

For drug development and other applications requiring high purity and well-defined processes, the more thoroughly validated this compound is currently the more prudent choice based on available data. Further studies detailing the performance of the cyclic ethyl orthoformate protecting group in SPPS would be beneficial to the field.

References

A Researcher's Guide to Acetonide Protection: Stability Under Diverse Cleavage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The acetonide group, a widely used protecting group for 1,2- and 1,3-diols, is favored for its ease of installation and general stability. However, a thorough understanding of its lability under various cleavage conditions is paramount for its strategic application.

This guide provides an objective comparison of the stability of the acetonide protecting group against other common alternatives, supported by experimental data. Detailed methodologies for key deprotection protocols are presented to aid in the practical application of these techniques in the laboratory.

Acetonide Stability: A Comparative Analysis

Acetonides, or isopropylidene ketals, are cyclic ketals formed from the reaction of a diol with acetone (B3395972).[1] Their stability is highly dependent on the pH of the reaction medium. Generally, acetonides are stable under basic, nucleophilic, and reductive conditions, but are readily cleaved under acidic conditions.[2][3][4] This acid lability is the most common and reliable method for their removal.

The rate of acid-catalyzed hydrolysis can be influenced by several factors, including the strength of the acid, the solvent system, temperature, and the steric and electronic environment of the acetonide itself. For instance, terminal acetonides are often more readily cleaved than those in more sterically hindered positions.[5]

Comparison with Other Diol Protecting Groups

The choice of a diol protecting group is often dictated by the specific reaction conditions planned in the synthetic sequence. Here, we compare the stability of acetonides with other commonly used diol protecting groups.

Protecting GroupAcidic Conditions (e.g., aq. HCl, AcOH)Basic Conditions (e.g., NaOH, NaOMe)Reductive Conditions (e.g., H₂, Pd/C)Oxidative Conditions (e.g., PCC, KMnO₄)Cleavage with Fluoride (e.g., TBAF)
Acetonide LabileStableStableGenerally StableStable
Silyl Ethers (e.g., TBS, TIPS) Labile (Stability: TIPS > TBDPS > TBS > TES > TMS)[6]Generally Stable (cleavable under forcing conditions)StableStableLabile
Benzyl Ethers (e.g., Bn) StableStableLabileLabile (with some reagents)Stable
p-Methoxybenzyl (PMB) Ether Labile (more than Bn)StableLabileLabileStable
Methoxymethyl (MOM) Ether LabileStableStableStableStable

Table 1. General Stability Comparison of Common Diol Protecting Groups. This table provides a qualitative overview of the stability of different protecting groups under various reaction conditions.

Quantitative Evaluation of Acetonide Deprotection

The efficiency of acetonide cleavage is typically evaluated by the reaction time and yield of the deprotected diol. The following table summarizes various reported conditions for the deprotection of acetonides, providing a quantitative basis for comparison.

Reagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Notes
80% Acetic Acid (aq)Acetic Acid/H₂O25-402-6>90Mild conditions suitable for acid-sensitive substrates.[2]
p-Toluenesulfonic acid (pTSA)MethanolRoom Temp1HighGeneral and efficient method.[7]
Aqueous HCl---HighA common and strong acidic condition.[3]
Iron(III) Chloride (FeCl₃)AcetonitrileRoom Temp0.25-185-95Mild Lewis acid catalyst.
Bismuth(III) Chloride (BiCl₃)Acetonitrile/DCMRoom Temp-ExcellentChemoselective deprotection.[7]
Dowex-50W-X8 (H⁺ form)MethanolReflux0.5-280-95Heterogeneous acid catalyst, easy workup.
Iodine (I₂)Acetonitrile/H₂ORoom Temp1-385-95Mild and chemoselective.[3]
Ceric Ammonium Nitrate (CAN)Acetonitrile/H₂O0 - Room Temp0.1-190-98Rapid deprotection.
Heating in WaterWater90687Environmentally friendly, catalyst-free method.[8]

Table 2. Comparison of Acetonide Deprotection Conditions. This table presents quantitative data on the efficiency of various cleavage methods.

Experimental Protocols

Detailed methodologies for selected acetonide cleavage experiments are provided below.

Protocol 1: Deprotection using Aqueous Acetic Acid

Objective: To cleave an acetonide group under mild acidic conditions, suitable for substrates with other acid-sensitive functionalities.

Procedure:

  • Dissolve the acetonide-protected compound (1.0 equiv) in 80% aqueous acetic acid to a concentration of 0.1-0.2 M.

  • Stir the reaction mixture at room temperature or warm gently to 40 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diol.[2]

Protocol 2: Deprotection using p-Toluenesulfonic Acid (pTSA) in Methanol

Objective: A general and efficient method for acetonide cleavage.

Procedure:

  • Dissolve the acetonide-protected compound in a large excess of methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 10 wt %).

  • Stir the solution at room temperature for 1 hour.

  • Remove the acetone formed by rotary evaporation.

  • Confirm complete deprotection by ¹H-NMR (disappearance of the characteristic acetonide methyl signals).

  • Filter the solution through a column of a basic resin (e.g., Amberlyst A21) to remove the acid catalyst.

  • Evaporate the excess solvent and precipitate the product in a suitable non-polar solvent like diethyl ether.[7]

Protocol 3: Deprotection using Amberlite® IR-120 (H⁺ form) Resin

Objective: To utilize a heterogeneous acid catalyst for straightforward product isolation.

Procedure:

  • To a solution of the acetonide-protected compound in methanol, add Amberlite® IR-120 (H⁺ form) resin (e.g., 8 equivalents).[7]

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the resin and wash the resin with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Deprotection_Mechanism Acetonide Acetonide Protonated_Acetonide Protonated Acetonide Acetonide->Protonated_Acetonide + H⁺ Carbocation Hemiketal Carbocation Protonated_Acetonide->Carbocation Ring Opening Hemiketal Hemiketal Carbocation->Hemiketal + H₂O Protonated_Diol Protonated Diol Hemiketal->Protonated_Diol + H⁺ Diol Diol Protonated_Diol->Diol -H⁺ Acetone Acetone Protonated_Diol->Acetone H_plus H+ H2O H₂O neg_H_plus -H+

Figure 1. Acid-catalyzed deprotection mechanism of an acetonide.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Start Start with Acetonide-Protected Substrate Conditions Select Deprotection Conditions (e.g., Reagent, Solvent, Temperature) Start->Conditions Reaction Perform Deprotection Reaction Conditions->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization of Deprotected Diol (NMR, MS) Purification->Analysis Data Determine Yield and Purity Analysis->Data

Figure 2. General experimental workflow for acetonide deprotection.

References

Safety Operating Guide

Proper Disposal of Fmoc-DOPA(acetonide)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-DOPA(acetonide)-OH, a protected amino acid commonly used in peptide synthesis. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.

Key Chemical and Safety Data

Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Chemical Name This compound
CAS Number 852288-18-7[1]
Molecular Formula C₂₇H₂₅NO₆[1]
Molecular Weight 459.49 g/mol [1]
Appearance White to slight yellow to beige powder[2]
Storage Temperature 15-25°C[2]
Water Hazard Class (WGK) WGK 2[1]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166 should be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required to prevent skin contact.[3]

  • Body Protection: A laboratory coat or other protective clothing must be worn to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust, a particle filter respirator (e.g., N95 type) is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]

Step-by-Step Disposal Protocol

This compound and materials contaminated with it must be treated as hazardous chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6]

Solid Waste Disposal (Unused or Contaminated Reagent)

This procedure applies to expired, unused, or contaminated solid this compound.

  • Segregation: Keep solid this compound waste separate from other chemical waste streams to prevent unintended reactions.[3]

  • Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container.[3][7] The original container is often a suitable option if it is in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5][8]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from incompatible materials.[7][8]

  • Final Disposal: Arrange for the collection and disposal of the waste through your institution's certified chemical waste disposal program.[3][9]

Liquid Waste Disposal (Solutions containing this compound)

This procedure applies to solutions containing this compound, such as those from synthesis or analytical procedures.

  • Segregation: Do not mix solutions containing this compound with other liquid waste streams unless they are compatible. Pay special attention to segregating halogenated and non-halogenated solvent waste, as required by your institution.

  • Containerization: Collect the liquid waste in a sealable, leak-proof, and chemically resistant container.[3] Ensure the container has a secure cap and is kept closed except when adding waste.[4][5]

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound in Dimethylformamide (DMF)").[8]

  • Storage: Store the sealed liquid waste container in a designated SAA, using secondary containment to prevent spills.[4]

  • Final Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor for pickup and disposal.[6][8]

Disposal of Contaminated Labware and Materials

This procedure applies to disposable items such as gloves, weigh boats, pipette tips, and paper towels that have come into contact with this compound.

  • Collection: Place all contaminated solid materials into a designated, durable, and leak-proof plastic bag or a labeled container for solid hazardous waste.[3][10]

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and specify the contaminant (e.g., "Solid waste contaminated with this compound").[8]

  • Storage and Disposal: Store the sealed container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[8]

For glassware, triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then the glassware may be disposed of according to institutional guidelines for clean glassware.[5]

Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate and Containerize cluster_3 Step 3: Storage and Disposal start This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Reagent or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Solution waste_type->liquid_waste Liquid container_solid Seal in Labeled Solid Waste Container solid_waste->container_solid container_liquid Seal in Labeled Liquid Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage disposal Dispose via Institutional EHS Program storage->disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Fmoc-DOPA(acetonide)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-DOPA(acetonide)-OH. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling similar Fmoc-protected amino acids and fine chemical powders.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.

PPE Category Item Specifications and Rationale
Hand Protection Disposable Nitrile GlovesProvides protection against incidental chemical contact. Double gloving is recommended for enhanced safety. Gloves should be changed immediately if contaminated.[1]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect against flying particles.[1]
Face ShieldTo be worn in addition to safety glasses or goggles when there is a splash hazard, such as when preparing solutions or handling bulk quantities.[1]
Body Protection Laboratory CoatProtects skin and personal clothing from spills and contamination.[1]
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of fine particles.[1]
Foot Protection Closed-toe ShoesStandard laboratory practice to protect feet from spills and falling objects.[1]

Operational Plan for Handling

A systematic approach to handling this compound is critical for safety and experimental success.

2.1. Engineering Controls

  • Fume Hood: All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1]

2.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of unnecessary items and ensuring easy access to waste containers.

  • Weighing (Solid Form):

    • Conduct the weighing of the powdered this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[2]

    • Use appropriate tools, such as a spatula, to handle the solid.

    • Avoid creating dust.[2]

    • Clean any spills immediately using appropriate methods.

  • Dissolution and Reaction (Solution Form):

    • Transition to the PPE required for handling solutions.

    • All manipulations involving solvents and reagents must be performed in a chemical fume hood.[2]

    • When dissolving, add the solid this compound to the solvent slowly to avoid splashing.[2]

    • Be aware of the hazards associated with all other chemicals used in the process, such as coupling reagents, piperidine (B6355638) for Fmoc deprotection, and trifluoroacetic acid (TFA) for cleavage.[2][3]

  • Storage:

    • Store this compound in a tightly sealed container.

    • Recommended storage temperature is between 15-25°C.

  • Post-Handling:

    • After use, decontaminate the work area.

    • Wash hands thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety. Never dispose of chemical waste down the drain.[2]

3.1. Waste Segregation

  • Solid Waste: Unused or expired solid this compound and any contaminated consumables (e.g., weigh boats, gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2][4]

  • Liquid Waste: Solutions containing this compound and other reagents from the synthesis process (e.g., piperidine, TFA) must be collected in a separate, labeled hazardous liquid waste container.[1][2][4]

3.2. Disposal Procedure

All hazardous waste must be disposed of through your institution's official hazardous waste management program.[2] Store waste containers in a designated, secure area, segregated from incompatible chemicals, until they are collected.

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don PPE (Gloves, Lab Coat, Safety Glasses) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh Start Process dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction (e.g., Peptide Coupling) dissolve->react decontaminate Decontaminate Work Area react->decontaminate End Process segregate_waste Segregate Solid and Liquid Waste decontaminate->segregate_waste dispose Store for Hazardous Waste Pickup segregate_waste->dispose wash Wash Hands Thoroughly dispose->wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.